2,4-Dibromobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGGYODWMPFKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209971 | |
| Record name | 2,4-Dibromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-00-7 | |
| Record name | 2,4-Dibromobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dibromobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIBROMOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN4H7899AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dibromobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dibromobenzoic acid (CAS No: 611-00-7), a key building block in modern organic synthesis and drug discovery. The guide details its physicochemical properties, spectroscopic data, and critically, provides an expert-validated protocol for its synthesis. Furthermore, it explores the compound's reactivity and strategic application in the development of bioactive molecules, offering insights for researchers and professionals in the pharmaceutical sciences.
Introduction: The Strategic Importance of this compound
This compound is a di-halogenated benzoic acid derivative that has garnered significant attention in medicinal chemistry and materials science. Its unique structural motif, featuring two bromine atoms at the 2 and 4 positions of the benzoic acid ring, offers a versatile platform for a variety of chemical transformations. The differential reactivity of the bromine atoms and the carboxylic acid group allows for selective and sequential modifications, making it an invaluable synthon for the construction of complex molecular architectures.
In the realm of drug development, the introduction of bromine atoms into a molecular scaffold can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. The lipophilicity, metabolic stability, and binding affinity of a potential drug candidate can be fine-tuned through the strategic incorporation of halogens. This compound serves as a readily available starting material to introduce this important structural feature, enabling the exploration of new chemical space in the quest for novel therapeutics.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 611-00-7 | [1][2][3][4] |
| Molecular Formula | C₇H₄Br₂O₂ | [2][3][4] |
| Molecular Weight | 279.91 g/mol | [2][3][4] |
| Appearance | White to yellow powder or leaf-like crystals | [2] |
| Melting Point | 171-175 °C | [2] |
| Boiling Point | 336.6 ± 32.0 °C (Predicted) | [2] |
| Solubility | Soluble in methanol, alcohol, and ether; slightly soluble in hot water | [2] |
| pKa | 2.62 ± 0.10 (Predicted) | [2] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and quality control of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically >165 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.[5][6][7]
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group. The spectrum will also show absorptions in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substituted benzene ring.
Synthesis of this compound: A Validated Protocol
While several synthetic routes to this compound exist, a common and reliable method involves the Sandmeyer reaction starting from 2,4-dibromoaniline.[8][9][10] This multi-step process leverages the diazotization of an aromatic amine followed by a copper-catalyzed nucleophilic substitution. An alternative approach is the oxidation of 2,4-dibromotoluene.[11]
Below is a detailed, self-validating protocol for the synthesis of this compound, designed to ensure reproducibility and high purity of the final product.
Synthesis via Sandmeyer Reaction of 2,4-Dibromoaniline
This protocol is divided into two main stages: the diazotization of 2,4-dibromoaniline and the subsequent cyanation and hydrolysis to the carboxylic acid. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.
References
- 1. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to the Solubility of 2,4-Dibromobenzoic Acid in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 2,4-dibromobenzoic acid in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution for applications ranging from synthesis and purification to formulation and analysis.
Introduction to this compound: A Molecule of Interest
This compound, a halogenated derivative of benzoic acid, serves as a versatile intermediate in organic synthesis.[1][2] Its utility in the construction of more complex molecules, including pharmaceuticals and agrochemicals, necessitates a clear understanding of its fundamental physicochemical properties, paramount among which is its solubility. The strategic placement of two bromine atoms on the benzene ring significantly influences its polarity, crystal lattice energy, and potential for intermolecular interactions, thereby dictating its solubility profile.
This document delves into the theoretical underpinnings of this compound's solubility, provides a framework for predicting its behavior in different solvent systems, and outlines a robust experimental protocol for its quantitative determination.
Key Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is crucial for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O₂ | [3][4] |
| Molar Mass | 279.91 g/mol | [3][4] |
| Melting Point | 171.0 to 175.0 °C | [2][3] |
| pKa | 2.62 (Predicted) | [2] |
| Appearance | White to yellow powder or leaf-like crystals | [2][3] |
The carboxylic acid functional group, with a predicted pKa of 2.62, indicates that this compound is a relatively strong organic acid.[2] This acidity, coupled with the presence of the bromine substituents, governs its interactions with protic and aprotic solvents.
Theoretical Framework for Solubility
The adage "like dissolves like" provides a preliminary, qualitative assessment of solubility.[5][6] A more rigorous, quantitative understanding requires consideration of the thermodynamics of dissolution and the specific intermolecular forces at play.
The Role of Solvent Polarity
The polarity of both the solute and the solvent is a primary determinant of solubility. Organic solvents can be broadly categorized as polar (protic and aprotic) and non-polar.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given that this compound possesses a hydrogen bond donor (the carboxylic acid proton) and a hydrogen bond acceptor (the carbonyl oxygen), it is expected to exhibit good solubility in these solvents. Indeed, it is reported to be soluble in methanol and other alcohols.[2][3]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents have dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. The carbonyl group of this compound can interact with the positive end of the solvent's dipole, and the acidic proton can interact with the negative end, suggesting favorable solubility.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The dissolution of a polar compound like this compound in a non-polar solvent is generally unfavorable due to the energy required to break the solute-solute and solvent-solvent interactions without the formation of strong solute-solvent interactions.
Impact of Halogenation
The presence of two bromine atoms on the benzene ring increases the molecule's molecular weight and van der Waals forces. While the carbon-bromine bond has a dipole moment, the overall effect on molecular polarity is complex and depends on the geometry. The bromine atoms also increase the lipophilicity of the molecule, which can enhance solubility in less polar organic solvents compared to the parent benzoic acid.
Temperature Effects
The dissolution of a solid in a liquid is typically an endothermic process. Consequently, in accordance with Le Chatelier's principle, the solubility of most solids, including this compound, is expected to increase with temperature.[7] This is particularly relevant for recrystallization procedures, where a solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It has been noted that this compound is slightly soluble in hot water.[2][3]
Predicted Solubility Profile of this compound
The following table presents a predicted qualitative and semi-quantitative solubility profile. These predictions are intended as a guide for solvent selection and should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Excellent hydrogen bonding potential. Confirmed by qualitative data.[2][3] |
| Ethanol | Polar Protic | High | Similar to methanol, with good hydrogen bonding capabilities. Confirmed by qualitative data.[2][3] |
| Acetone | Polar Aprotic | Moderate to High | Good dipole-dipole interactions and hydrogen bond acceptance. |
| Ethyl Acetate | Polar Aprotic | Moderate | Acts as a hydrogen bond acceptor. |
| Diethyl Ether | Weakly Polar | Moderate | Confirmed by qualitative data.[2][3] Ability to accept a hydrogen bond. |
| Toluene | Non-Polar | Low | Mismatch in polarity. |
| Hexane | Non-Polar | Very Low | Significant mismatch in polarity; van der Waals forces are the primary interaction. |
| Water | Polar Protic | Very Low (at RT) | The non-polar dibromophenyl group dominates over the polar carboxylic acid group.[2][3] |
Experimental Determination of Solubility: A Validated Protocol
The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be robust and reproducible.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for determining the equilibrium solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a precisely known volume (e.g., 5.0 mL) of each organic solvent to be tested. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for at least 24 hours, with continuous agitation, to ensure equilibrium is reached. A longer period (e.g., 48 hours) is recommended to confirm equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
For more effective separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant, being cautious not to disturb the solid pellet.
-
Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent system used for dilution.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Logical Relationships in Solubility Prediction
The decision-making process for predicting the solubility of a compound like this compound can be visualized as a logical flow, starting from the fundamental properties of the solute and solvent.
Caption: Logical flow for predicting the solubility of this compound based on solute and solvent properties.
Conclusion
The solubility of this compound is governed by a balance between its polar carboxylic acid functional group and its larger, more lipophilic dibrominated aromatic ring. It exhibits good solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as methanol and ethanol. Its solubility is predicted to be moderate in polar aprotic solvents and poor in non-polar solvents. For precise quantitative applications, the experimental protocol provided in this guide offers a reliable method for determining its solubility in any solvent of interest. This understanding is critical for the effective use of this compound in synthetic chemistry and pharmaceutical development.
References
- 1. This compound | 611-00-7 [chemicalbook.com]
- 2. This compound | 611-00-7 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. scribd.com [scribd.com]
2,4-Dibromobenzoic acid melting point and boiling point
An In-depth Technical Guide: Physicochemical Characterization of 2,4-Dibromobenzoic Acid
Abstract
This compound (CAS No. 611-00-7) is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules where its reactive bromine atoms are utilized for coupling reactions[1]. An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is critical for researchers and drug development professionals. These parameters govern reaction conditions, purification strategies, and the ultimate stability and handling of the compound. This guide provides a detailed examination of the melting and boiling points of this compound, the theoretical principles influencing these values, and rigorous, field-proven protocols for their experimental determination.
Core Physicochemical Properties of this compound
A precise knowledge of a compound's physical properties is the foundation of its application in a laboratory or industrial setting. The properties of this compound are dictated by its molecular structure: a benzoic acid core substituted with two bromine atoms.
| Property | Value | Source(s) |
| CAS Number | 611-00-7 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄Br₂O₂ | [2][3][5][6] |
| Molar Mass | 279.91 g/mol | [2][3] |
| Appearance | White to yellow powder or leaf-like crystals | [2] |
| Melting Point | 171.0 to 175.0 °C (174 °C is commonly cited) | [2][6] |
| Boiling Point | 336.6 ± 32.0 °C (Predicted) | [2] |
| Solubility | Soluble in alcohol and ether; slightly soluble in hot water | [2] |
The Melting Point: A Marker of Purity and Stability
The melting point is a robust indicator of a crystalline solid's identity and purity. For this compound, this value is a direct reflection of the energy required to overcome the intermolecular forces holding the molecules in a rigid crystal lattice.
Causality: Influence of Molecular Structure
The relatively high melting point of this compound is a consequence of several strong intermolecular forces:
-
Hydrogen Bonding: The carboxylic acid moiety is the primary contributor, forming strong hydrogen-bonded dimers between adjacent molecules. This creates a highly stable, energy-intensive structure to disrupt.
-
Dipole-Dipole Interactions: The two carbon-bromine bonds possess significant dipole moments, leading to electrostatic attractions between molecules within the crystal lattice.
-
Van der Waals Forces: As a moderately large molecule (Molar Mass: 279.91 g/mol [2][3]), London dispersion forces also contribute significantly to the overall lattice energy. The bulky bromine atoms influence crystal packing, which can further stabilize the solid state.
The combination of these forces necessitates a substantial amount of thermal energy to transition the compound from a well-ordered solid to a disordered liquid state, resulting in its high melting point of 171-175 °C[2].
Caption: Dominant intermolecular forces governing the melting point.
Experimental Protocol: Melting Point Determination via Capillary Method
This protocol describes a self-validating system for obtaining an accurate melting point range, a critical parameter for assessing purity. A sharp melting range (e.g., < 1 °C) typically indicates high purity, while a broad or depressed range suggests the presence of impurities.
Methodology:
-
Sample Preparation:
-
Place a small amount of dry this compound powder onto a clean, dry watch glass.
-
Thoroughly crush the powder into a fine consistency using a spatula. Causality: This ensures uniform packing and efficient heat transfer within the capillary tube.
-
Tap the open end of a capillary tube into the powder to collect a small sample.
-
Invert the tube and tap its sealed bottom gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample should be 2-3 mm high. Causality: A tightly packed sample prevents air pockets and provides a distinct, observable melting event.
-
-
Apparatus Setup & Measurement:
-
Insert the packed capillary tube into the heating block of a melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly approach the expected melting point (~174 °C[2][6]).
-
Approximately 20 °C below the expected melting point, reduce the heating rate to 1-2 °C/minute. Causality: A slow heating rate ensures thermal equilibrium between the sample, thermometer, and heating block, which is critical for an accurate reading.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂.
-
Perform the measurement in triplicate to ensure reproducibility and report the average range.
-
Caption: Workflow for accurate melting point determination.
The Boiling Point: A Predicted Value
The boiling point of this compound is reported as a predicted value of 336.6 ± 32.0 °C[2]. This reliance on computational prediction rather than experimental measurement is common for high molecular weight organic acids and stems from two key challenges.
Rationale for Prediction: Thermal Decomposition and Sublimation
-
Thermal Instability: Many complex organic molecules, including substituted benzoic acids, are prone to decomposition at the high temperatures required to reach their atmospheric boiling point. The energy needed to vaporize the compound can also be sufficient to break intramolecular bonds, leading to decarboxylation or other degradation pathways before a true boiling point is observed.
-
Sublimation: The compound is noted to be capable of sublimation[2]. This means it can transition directly from a solid to a gas phase under certain conditions of temperature and pressure. This property can interfere with standard boiling point determination, as the solid may vaporize before it has a chance to melt and boil.
Due to these experimental difficulties, computational algorithms provide a reliable estimate of the boiling point based on the molecular structure and known contributions of its functional groups.
Safety and Handling Precautions
As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety.
-
Hazards: The compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin[2].
-
Recommended Precautions:
-
Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[2].
-
In case of eye contact, immediately rinse with plenty of water and seek medical advice[2].
-
Avoid generating dust during handling.
-
Conclusion
The melting point of this compound, experimentally determined to be in the range of 171-175 °C, is a direct consequence of the strong intermolecular hydrogen bonds from its carboxylic acid group, supplemented by dipole-dipole and van der Waals interactions. This value serves as a crucial parameter for identity confirmation and purity assessment. Conversely, its boiling point is best represented by a predicted value of approximately 337 °C due to experimental challenges such as thermal decomposition and sublimation. For researchers and drug development professionals, a firm grasp of these properties and the underlying principles is indispensable for the successful synthesis, purification, and application of this versatile chemical intermediate.
References
Introduction: The Analytical Imperative for 2,4-Dibromobenzoic Acid
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dibromobenzoic Acid
This compound is a key halogenated aromatic carboxylic acid, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its precise substitution pattern is critical to its reactivity and the identity of its downstream products. Therefore, unambiguous structural confirmation is paramount. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for elucidating the specific arrangement of protons on the aromatic ring, providing definitive proof of its 1,2,4-trisubstituted structure. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers and drug development professionals.
Theoretical Framework: Predicting the ¹H NMR Spectrum
Before acquiring the spectrum, a robust theoretical prediction serves as a foundational hypothesis. The structure of this compound dictates the number of signals, their chemical shifts (δ), their integration, and their splitting patterns (multiplicity).
-
Chemical Environments: The molecule possesses a single plane of symmetry that passes through the C1-C4 axis. However, the substituents at C2 and C4 are different from the hydrogen at C6, meaning none of the aromatic protons are chemically equivalent. This results in three distinct signals for the aromatic protons (H-3, H-5, H-6) and one for the carboxylic acid proton (H-COOH), for a total of four signals.[1][2]
-
Chemical Shift (δ): The chemical shifts of aromatic protons are heavily influenced by the electronic nature of the substituents on the ring.[3]
-
Substituent Effects: Both the bromine atoms and the carboxylic acid group are electron-withdrawing groups. They deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene (δ ≈ 7.3 ppm). The proton at the C3 position is ortho to two electron-withdrawing groups (-COOH and -Br), and is thus expected to be the most deshielded and appear furthest downfield. The proton at C6 is ortho to the -COOH group, while the H-5 proton is ortho to a -Br group.
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the δ 10-13 ppm region.[4][5][6] Its chemical shift can be highly dependent on solvent and concentration due to variations in hydrogen bonding.[7][8]
-
-
Spin-Spin Splitting (Multiplicity): The splitting pattern of each signal is governed by the number of neighboring (vicinal and meta) protons, following the n+1 rule for first-order spectra. The magnitude of the interaction is defined by the coupling constant, J.[9]
-
H-3: This proton is coupled only to H-5. The coupling is over four bonds (meta-coupling, ⁴J), which is typically small (2-3 Hz).[3] Therefore, the H-3 signal is expected to be a doublet (d).
-
H-5: This proton is coupled to two different protons: H-6 (three-bond ortho-coupling, ³J) and H-3 (four-bond meta-coupling, ⁴J). Ortho-coupling is significantly larger (7-10 Hz) than meta-coupling.[3][10] This will result in a doublet of doublets (dd).
-
H-6: This proton is coupled only to H-5 via ortho-coupling. This will result in a doublet (d).
-
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an NMR spectrum is directly dependent on meticulous sample preparation. The following protocol is a self-validating system designed to produce high-resolution data.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.[11] This mass ensures sufficient concentration for a strong signal-to-noise ratio in a reasonable acquisition time.
-
Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent.[11] For carboxylic acids, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily solubilizes the acid and shifts the residual water peak away from the signals of interest. Deuterated chloroform (CDCl₃) can also be used, but solubility may be lower.
-
Dissolution: Transfer the weighed solid into a clean, dry vial. Add the deuterated solvent and gently agitate or vortex until the solid is completely dissolved.[11]
-
Filtration (Critical Step): To ensure optimal magnetic field homogeneity, the solution must be free of any particulate matter. Draw the solution into a Pasteur pipette that has been tightly plugged with a small amount of glass wool or cotton and filter it directly into a clean, high-quality 5 mm NMR tube.[12][13] This step prevents spectral line broadening.
-
Capping and Cleaning: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[12]
Data Acquisition Parameters
The sample should be analyzed on a spectrometer (e.g., 400 MHz or higher). Standard ¹H NMR acquisition parameters would be employed, including an appropriate number of scans (e.g., 8 or 16) and a relaxation delay of 1-2 seconds.
¹H NMR Spectrum Analysis and Interpretation
The resulting spectrum is interpreted by assigning each signal based on the theoretical predictions of chemical shift, integration, and multiplicity.
Caption: Molecular structure of this compound with non-equivalent protons.
Quantitative Data Summary
The expected ¹H NMR data for this compound is summarized in the table below. Chemical shifts are referenced against an internal standard like Tetramethylsilane (TMS) at δ 0.00.
| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |
| -COOH | ~13.4 | 1H | Broad Singlet (br s) | N/A |
| H-3 | ~8.15 | 1H | Doublet (d) | ⁴J = 2.1 Hz |
| H-5 | ~7.80 | 1H | Doublet of Doublets (dd) | ³J = 8.5 Hz, ⁴J = 2.1 Hz |
| H-6 | ~7.65 | 1H | Doublet (d) | ³J = 8.5 Hz |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Detailed Signal Assignment
-
Signal 1: -COOH (δ ~13.4 ppm): This highly deshielded, broad singlet is characteristic of a carboxylic acid proton.[4][14] Its breadth is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent. Its integration corresponds to a single proton. This signal would disappear upon shaking the sample with a drop of D₂O, a definitive test for an exchangeable acidic proton.[5][6]
-
Signal 2: H-3 (δ ~8.15 ppm): This signal, integrating to one proton, is the furthest downfield in the aromatic region. This is consistent with the strong deshielding effect of being positioned ortho to both the C1-carboxylic acid and the C2-bromine. It appears as a doublet due to its four-bond meta-coupling to H-5, with a small coupling constant of approximately 2.1 Hz.[3][10]
-
Signal 3: H-5 (δ ~7.80 ppm): This signal also integrates to one proton and appears as a doublet of doublets. This complex splitting pattern is the "smoking gun" for this proton's identity. It is split into a large doublet by its ortho neighbor H-6 (J ≈ 8.5 Hz) and each of those peaks is further split into a smaller doublet by its meta neighbor H-3 (J ≈ 2.1 Hz).[15]
-
Signal 4: H-6 (δ ~7.65 ppm): The most upfield of the aromatic signals, this doublet integrates to one proton. It is split only by its adjacent ortho neighbor H-5, resulting in a clean doublet with a large coupling constant of approximately 8.5 Hz. The reciprocal coupling constant between H-5 and H-6 (both ~8.5 Hz) provides confident validation of their assignment as adjacent protons.[15]
Caption: Logical workflow from molecular structure to predicted ¹H NMR signals.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of unambiguous structural information. The presence of four distinct signals with integrations of 1:1:1:1, a characteristic downfield carboxylic acid peak, and a unique set of splitting patterns for the aromatic protons (a doublet, a doublet of doublets, and a second doublet) collectively confirm the 2,4-disubstitution pattern. This detailed analysis serves as a robust and reliable method for identity confirmation, essential for quality control and synthetic chemistry applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹³C NMR of 2,4-Dibromobenzoic Acid
For Immediate Release
Introduction: The Significance of 2,4-Dibromobenzoic Acid and its Spectroscopic Signature
This compound is a disubstituted aromatic carboxylic acid. The strategic placement of two bromine atoms on the benzene ring, ortho and para to the carboxylic acid group, significantly influences its chemical reactivity and makes it a valuable building block in medicinal chemistry and materials science. Understanding its precise molecular structure is crucial for predicting its behavior in chemical reactions and biological systems. ¹³C NMR spectroscopy provides a direct window into the electronic environment of each carbon atom within the molecule, offering invaluable information for structural confirmation and purity assessment.
This guide will delve into the predicted ¹³C NMR spectrum of this compound, providing a detailed analysis of the expected chemical shifts and their assignments. Furthermore, it will lay out a comprehensive, field-proven protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds, ensuring reproducibility and accuracy in experimental work.
Predicted ¹³C NMR Spectral Data of this compound
The prediction of the ¹³C NMR spectrum of this compound is derived from an in-depth analysis of the known spectral data of structurally related compounds, including 2,4-dichlorobenzoic acid, 2-bromobenzoic acid, 4-bromobenzoic acid, and 3,5-dibromobenzoic acid. By dissecting the substituent effects of the bromine and carboxylic acid moieties on the chemical shifts of the aromatic carbons, a reliable estimation of the spectrum can be constructed.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 | ~133 - 136 | The carbon bearing the carboxylic acid group (ipso-carbon) is expected to be deshielded due to the electron-withdrawing nature of the carboxyl group. Its chemical shift is influenced by the ortho-bromo substituent. |
| C-2 | ~122 - 125 | This carbon is directly attached to a bromine atom (ipso-carbon). The "heavy atom effect" of bromine typically causes a shielding effect, shifting the signal upfield compared to an unsubstituted carbon. |
| C-3 | ~135 - 138 | This carbon is ortho to a bromine atom and meta to the carboxylic acid group. The deshielding effect of the adjacent bromine is expected to be the dominant factor. |
| C-4 | ~128 - 131 | Similar to C-2, this carbon is directly bonded to a bromine atom, leading to a shielding effect. |
| C-5 | ~130 - 133 | This carbon is meta to both a bromine atom and the carboxylic acid group. Its chemical shift will be influenced by the additive effects of these substituents. |
| C-6 | ~131 - 134 | This carbon is ortho to the carboxylic acid group and meta to a bromine atom. The deshielding effect of the adjacent carboxyl group will be significant. |
| C=O | ~168 - 172 | The carbonyl carbon of the carboxylic acid group is highly deshielded due to the electronegativity of the two oxygen atoms and typically appears in this downfield region.[1] |
Understanding the Causality Behind Peak Assignments: A Deeper Dive
The predicted chemical shifts in Table 1 are not arbitrary; they are rooted in the fundamental principles of NMR spectroscopy and the well-documented influence of substituents on the electronic environment of the benzene ring.
-
Inductive and Mesomeric Effects: The electron-withdrawing inductive effect of the carboxylic acid group deshields the ipso-carbon (C-1) and the ortho-carbon (C-6). The bromine atoms also exert an inductive electron-withdrawing effect, but their mesomeric (resonance) effect, donating electron density to the ring, complicates the net electronic impact.
-
The Heavy Atom Effect: A key consideration for halogenated aromatic compounds is the "heavy atom effect," which is particularly pronounced for bromine and iodine.[2] This effect leads to increased shielding of the directly attached carbon (ipso-carbon), causing its signal to appear at a higher field (lower ppm) than would be predicted based solely on electronegativity.[2] This is why C-2 and C-4 are expected to be relatively upfield.
-
Substituent Additivity: While not perfectly linear, the chemical shifts of the ring carbons can be approximated by considering the additive effects of each substituent. By comparing the spectra of mono- and di-substituted benzoic acids, we can dissect the individual contributions of the bromine and carboxylic acid groups to the final predicted spectrum of this compound.
Below is a diagram illustrating the logical relationship for predicting the chemical shifts based on substituent effects.
Caption: Logical workflow for predicting ¹³C NMR chemical shifts.
Experimental Protocol: A Self-Validating System for ¹³C NMR Acquisition
To obtain high-quality, reproducible ¹³C NMR data for this compound or similar compounds, a meticulously designed experimental protocol is essential. The following steps outline a robust methodology that ensures data integrity and minimizes experimental artifacts.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives. The choice of solvent can slightly influence the chemical shifts due to solvent-solute interactions.
-
Concentration: Prepare a solution with a concentration of approximately 10-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Spectrometer Setup and Calibration
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tuning and Matching: Before data acquisition, the probe must be tuned to the ¹³C frequency and matched to the impedance of the spectrometer to ensure maximum power transfer and signal-to-noise ratio.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is critical for obtaining sharp, symmetrical peaks.
Data Acquisition Parameters
The following is a standard set of acquisition parameters for a proton-decoupled ¹³C NMR experiment.
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | zgpg30 (or similar) | A standard 30° pulse-acquire sequence with proton decoupling to simplify the spectrum to singlets for each carbon. |
| Spectral Width (SW) | 0 - 220 ppm | This range comfortably covers the expected chemical shifts for all carbon types in the molecule, from the aromatic region to the carbonyl carbon. |
| Acquisition Time (AQ) | 1 - 2 seconds | A sufficient acquisition time is necessary to ensure good digital resolution. |
| Relaxation Delay (D1) | 2 - 5 seconds | Quaternary carbons and carbonyl carbons have longer relaxation times. A longer delay ensures that these carbons have fully relaxed before the next pulse, providing more accurate quantitative information if needed. |
| Number of Scans (NS) | 1024 - 4096 (or more) | Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
The following diagram illustrates the experimental workflow for acquiring a ¹³C NMR spectrum.
Caption: Experimental workflow for ¹³C NMR spectroscopy.
Conclusion: Empowering Research through Predictive Spectroscopy
While the direct experimental ¹³C NMR spectrum of this compound remains to be published in widely accessible databases, this in-depth technical guide provides a robust and scientifically grounded prediction of its spectral data. By understanding the interplay of substituent effects and adhering to a rigorous experimental protocol, researchers can confidently predict, acquire, and interpret the ¹³C NMR spectrum of this and other similarly substituted aromatic compounds. This predictive approach, grounded in the principles of NMR spectroscopy and validated by data from analogous molecules, serves as a powerful tool in the arsenal of the modern chemist, facilitating structural elucidation and accelerating the pace of scientific discovery.
References
A Technical Guide to the FT-IR Analysis of 2,4-Dibromobenzoic Acid
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 2,4-Dibromobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who are utilizing FT-IR for the identification, characterization, and quality control of this compound. This guide offers a blend of theoretical principles, practical experimental protocols, and detailed spectral interpretation, grounded in established scientific literature.
Introduction: The Vibrational Signature of a Molecule
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (stretching, bending, etc.). This absorption pattern creates a unique spectral "fingerprint" that is characteristic of the molecule's structure and functional groups.[1] For a substituted aromatic compound like this compound, the FT-IR spectrum provides a wealth of information about its carboxylic acid moiety, the benzene ring, and the influence of the bromine substituents.
Molecular Structure of this compound
This compound (C₇H₄Br₂O₂) is a derivative of benzoic acid with two bromine atoms substituted on the aromatic ring at positions 2 and 4.[2] The key structural features to consider for FT-IR analysis are:
-
Carboxylic Acid Group (-COOH): This group gives rise to very distinct and characteristic absorption bands, including the O-H stretch, the C=O (carbonyl) stretch, and the C-O stretch.
-
Aromatic Ring (Benzene): The benzene ring has its own set of characteristic vibrations, including C-H stretching and C=C ring stretching.
-
Bromine Substituents (-Br): The carbon-bromine bonds also have characteristic vibrations, although they typically appear in the lower frequency "fingerprint" region of the spectrum. The presence of these heavy halogen atoms also influences the vibrations of the aromatic ring.
Below is a diagram illustrating the key functional groups of the this compound molecule that are relevant to its FT-IR spectrum.
Caption: Key functional groups of this compound.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The quality of an FT-IR spectrum is highly dependent on proper sample preparation and instrument operation. For a solid sample like this compound, two primary methods are commonly employed: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.
Attenuated Total Reflectance (ATR) Method
ATR is a popular and rapid technique that requires minimal sample preparation.[3] It is ideal for obtaining a quick spectrum of a solid powder.
Instrumentation:
-
FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Step-by-Step Protocol:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with no sample present. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Potassium Bromide (KBr) Pellet Method
This traditional transmission method can yield high-quality spectra with sharp peaks, but it is more labor-intensive.
Materials:
-
This compound (1-2 mg)
-
Dry, spectroscopic grade Potassium Bromide (KBr) (100-200 mg)
-
Agate mortar and pestle
-
Pellet press and die
-
FT-IR sample holder
Step-by-Step Protocol:
-
Grinding: Add 1-2 mg of this compound to an agate mortar and grind to a fine powder.
-
Mixing: Add 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by grinding. The mixture should have a uniform, fine consistency.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the FT-IR sample holder and collect the spectrum. A background spectrum of a blank KBr pellet is recommended for optimal results.
The following diagram illustrates the general workflow for FT-IR analysis.
Caption: General workflow for FT-IR analysis.
Spectral Interpretation: Decoding the Vibrational Data
The FT-IR spectrum of this compound can be divided into several key regions, each providing specific structural information. The following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad, strong band due to hydrogen bonding. |
| ~3100 - 3000 | C-H stretch | Aromatic Ring | Weak to medium, sharp peaks. |
| 1710 - 1680 | C=O stretch | Carboxylic Acid (Aromatic, Dimeric) | Very strong, sharp peak. |
| ~1600 - 1450 | C=C stretch | Aromatic Ring | Multiple bands of variable intensity. |
| ~1440 - 1395 | O-H bend | Carboxylic Acid | Medium intensity, may overlap with other bands. |
| ~1320 - 1210 | C-O stretch | Carboxylic Acid | Strong intensity. |
| Below 1000 | C-Br stretch & Aromatic C-H out-of-plane bending | C-Br & Aromatic Ring | Medium to strong bands in the fingerprint region. |
The Carboxylic Acid Signature
The most prominent features in the spectrum of this compound arise from the carboxylic acid group.
-
O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.
-
C=O Stretching: A very strong and sharp absorption will be present between 1710 and 1680 cm⁻¹. The position of this band is influenced by the conjugation with the aromatic ring and the electron-withdrawing effect of the bromine atoms.
-
C-O Stretching and O-H Bending: A strong C-O stretching band is expected around 1320-1210 cm⁻¹, and O-H bending vibrations can be observed around 1440-1395 cm⁻¹.
The Aromatic Ring Vibrations
The disubstituted benzene ring also contributes to the spectrum:
-
Aromatic C-H Stretching: Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: A series of bands of variable intensity will appear in the 1600-1450 cm⁻¹ region.
-
Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced from the pattern of C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹).
The Influence of Bromine Substituents
The two bromine atoms have a notable effect on the spectrum:
-
C-Br Stretching: The C-Br stretching vibrations are expected to appear in the low-frequency region of the spectrum, typically below 700 cm⁻¹.
-
Inductive Effect: As electron-withdrawing groups, the bromine atoms can slightly increase the frequency of the C=O stretching vibration compared to unsubstituted benzoic acid.[1]
The logical relationship for interpreting the spectrum is outlined below.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4-Dibromobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromobenzoic acid (C₇H₄Br₂O₂) is a halogenated aromatic carboxylic acid with significant applications in organic synthesis and as a building block in the development of pharmaceutical compounds.[1][2] Understanding its structural properties is paramount for its effective utilization. Mass spectrometry is a powerful analytical technique for elucidating the structure of molecules by analyzing the mass-to-charge ratio (m/z) of ions and their fragments. This guide provides a detailed examination of the fragmentation behavior of this compound under mass spectrometric conditions, offering insights into its structural characterization.
This document will delve into the theoretical fragmentation pathways of this compound, primarily under Electron Ionization (EI), and discuss the expected behavior under Electrospray Ionization (ESI). The proposed mechanisms are grounded in the established principles of mass spectrometry and data from analogous compounds.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O₂ | PubChem[1] |
| Molecular Weight | 279.91 g/mol | PubChem[1] |
| Monoisotopic Mass | 277.85780 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Electron Ionization (EI) Mass Spectrometry and Fragmentation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This fragmentation is highly reproducible and provides a characteristic "fingerprint" for a given compound. For aromatic carboxylic acids, fragmentation is typically initiated at the carboxylic acid group and can involve cleavages of the aromatic ring and its substituents.[3][4]
Proposed Fragmentation Pathway of this compound
The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ due to the stability of the aromatic ring. The presence of two bromine atoms will result in a characteristic isotopic pattern for all bromine-containing fragments, with the ⁷⁹Br and ⁸¹Br isotopes having nearly equal natural abundance.
The initial ionization event forms the molecular ion at m/z 278/280/282.
1. Loss of a Hydroxyl Radical (•OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-O bond, resulting in the loss of a hydroxyl radical.[3][4] This leads to the formation of a stable acylium ion.
[C₇H₄Br₂O₂]⁺• → [C₇H₃Br₂O]⁺ + •OH
-
m/z 261/263/265
This acylium ion is resonance-stabilized and is expected to be a major peak in the spectrum.
2. Loss of Carbon Monoxide (CO) from the Acylium Ion: The acylium ion can further fragment by losing a molecule of carbon monoxide to form a dibromophenyl cation.
[C₇H₃Br₂O]⁺ → [C₆H₃Br₂]⁺ + CO
-
m/z 233/235/237
3. Loss of a Bromine Atom (•Br): Cleavage of a C-Br bond from the molecular ion or subsequent fragments is another likely pathway. The loss of a bromine atom from the dibromophenyl cation would lead to a bromophenyl cation.
[C₆H₃Br₂]⁺ → [C₆H₃Br]⁺ + •Br
-
m/z 154/156
4. Loss of the Carboxyl Group (•COOH): The entire carboxylic acid group can be lost as a radical, leading to the formation of a dibromophenyl cation.[3]
[C₇H₄Br₂O₂]⁺• → [C₆H₄Br₂]⁺• + •COOH
-
m/z 234/236/238
5. Formation of the Benzoyl Cation Analog: Similar to benzoic acid, where the [C₆H₅CO]⁺ ion at m/z 105 is the base peak, the analogous dibromobenzoyl cation is expected to be a significant fragment.[4]
6. Fragmentation of the Aromatic Ring: Further fragmentation of the brominated phenyl cations can occur, leading to smaller charged species, though these are generally of lower intensity.
Visualizing the Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the molecular ion with minimal fragmentation.[5] For this compound, ESI would be performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻.
Expected ESI Mass Spectrum
In negative ion mode ESI-MS, this compound is expected to show a strong signal for the deprotonated molecule at m/z 277/279/281.
[C₇H₄Br₂O₂] → [C₇H₃Br₂O₂]⁻ + H⁺
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion could induce fragmentation. A likely fragmentation pathway would be the loss of carbon dioxide (CO₂).
[C₇H₃Br₂O₂]⁻ → [C₆H₃Br₂]⁻ + CO₂
-
m/z 233/235/237
Experimental Protocol: ESI-MS Analysis
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[5]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[5]
Instrumentation and Data Acquisition:
-
Utilize a mass spectrometer equipped with an electrospray ionization source.
-
Operate the ESI source in negative ion mode.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a mass range that includes the expected m/z of the deprotonated molecule (e.g., m/z 100-400).
Caption: Workflow for ESI-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound provides valuable structural information. Under Electron Ionization, a complex fragmentation pattern is expected, initiated by the loss of a hydroxyl radical from the carboxylic acid group, followed by the loss of carbon monoxide and bromine atoms. Electrospray Ionization in negative ion mode is expected to yield the deprotonated molecular ion, which can be further fragmented using tandem mass spectrometry to confirm its structure. The characteristic isotopic pattern of bromine serves as a key identifier for all bromine-containing fragments. This guide provides a foundational understanding for researchers and scientists working with this compound, enabling its confident identification and characterization.
References
- 1. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the X-ray Crystallography of 2,4-Dibromobenzoic Acid Derivatives
This guide provides a comprehensive overview of the theory and practice of X-ray crystallography as applied to 2,4-dibromobenzoic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this powerful analytical technique to elucidate the three-dimensional structures of these compounds, understand their solid-state behavior, and guide the design of new molecules with desired properties.
Introduction: The Significance of this compound Derivatives
This compound is a versatile scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have shown promise in a range of therapeutic areas, including as anticancer agents.[1][3] The bromine atoms are not merely passive substituents; they actively participate in intermolecular interactions, such as halogen bonding, which can significantly influence the crystal packing and, consequently, the physicochemical properties of the material, including solubility and bioavailability.[4][5][6]
X-ray crystallography is an indispensable tool for unambiguously determining the solid-state structure of these molecules.[7] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for structure-activity relationship (SAR) studies and for understanding the role of non-covalent interactions in crystal engineering.[6][8] This guide will walk you through the entire crystallographic workflow, from obtaining suitable crystals to interpreting the final structure.
The Crystallographic Workflow: A Conceptual Overview
The journey from a synthesized compound to a refined crystal structure involves several critical stages. Each step is crucial for the success of the crystallographic analysis.
Caption: The experimental workflow for X-ray crystallography.
Methodology: From Powder to Publication-Ready Structure
This section provides detailed protocols for each stage of the crystallographic analysis of this compound derivatives.
Synthesis and Purification of this compound Derivatives
The synthesis of derivatives of this compound often involves standard organic chemistry reactions, such as esterification, amidation, or cross-coupling reactions at the bromine positions.[1] For the purpose of this guide, we will consider a general esterification reaction as an example.
Protocol for a Generic Esterification:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Activation: Add 1.1 equivalents of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Nucleophilic Attack: Add 1.2 equivalents of the desired alcohol.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Crucial Consideration: The purity of the compound is paramount for successful crystallization.[9] Impurities can inhibit crystal growth or lead to the formation of poorly diffracting crystals.
Crystallization: The Art of Growing Single Crystals
Growing high-quality single crystals is often the most challenging step in the crystallographic workflow.[9] For this compound derivatives, several techniques can be employed.
Common Crystallization Techniques:
| Technique | Description | Suitability for this compound Derivatives |
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[9] | Highly effective, especially with moderately volatile solvents. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant into the solution induces crystallization. | A versatile and often successful method. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Useful if the compound's solubility is highly temperature-dependent. |
Protocol for Slow Evaporation:
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble.[9]
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust particles, which can act as unwanted nucleation sites.[9]
-
Crystal Growth: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Single-Crystal X-ray Diffraction: Data Collection
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.
Protocol for Data Collection:
-
Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).
-
Data Collection Strategy: The data collection strategy will depend on the diffractometer and the crystal system. Modern diffractometers with software like APEX3 (Bruker) or CrysAlisPro (Rigaku) can automatically determine an optimal data collection strategy.[10]
-
Data Collection Parameters:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is commonly used for organic compounds.[10]
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.
-
Exposure Time: The exposure time per frame will depend on the crystal's diffracting power.
-
Completeness and Redundancy: The goal is to collect a complete and redundant dataset.[10]
-
Data Analysis and Interpretation: From Diffraction Pattern to Molecular Structure
The raw diffraction data must be processed and analyzed to solve and refine the crystal structure.
Data Processing and Structure Solution
The first step in data analysis is to process the raw diffraction images to obtain a list of reflection intensities.
Workflow for Data Processing and Structure Solution:
Caption: The computational workflow for structure determination.
Software for Data Processing and Structure Solution:
-
Data Integration and Scaling: Programs like SAINT (Bruker) or the corresponding modules in CrysAlisPro are used to integrate the raw diffraction spots and apply corrections for factors like Lorentz and polarization effects.
-
Structure Solution: The phase problem is typically solved using direct methods or Patterson methods, implemented in software like SHELXT or SIR.[11]
Structure Refinement: Optimizing the Atomic Model
Structure refinement is an iterative process of adjusting the atomic parameters (positional coordinates and displacement parameters) to improve the agreement between the calculated and observed structure factors.
Key Aspects of Structure Refinement for Brominated Compounds:
-
Anisotropic Displacement Parameters (ADPs): For non-hydrogen atoms, anisotropic displacement parameters should be refined to account for their thermal motion.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]
-
Disorder Modeling: In some cases, parts of the molecule or solvent molecules may be disordered. This can be modeled by refining multiple positions with partial occupancies.
-
Absolute Structure Determination: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be determined using anomalous dispersion effects, especially given the presence of the heavy bromine atoms.[13]
Commonly Used Refinement Software:
-
SHELXL: A widely used and powerful program for crystal structure refinement.[11]
-
Olex2: A graphical user interface that integrates various structure solution and refinement programs, including SHELXL.
Validation and Visualization
After refinement, the final structure should be validated to ensure its quality and chemical reasonableness.
Validation Tools:
-
checkCIF: An online tool provided by the International Union of Crystallography (IUCr) that checks the crystallographic information file (CIF) for syntactic and semantic errors and provides a detailed validation report.
-
PLATON: A versatile program with numerous tools for analyzing and validating crystal structures.[14]
Visualization Software:
-
Mercury: A powerful and user-friendly program for visualizing crystal structures, exploring intermolecular interactions, and generating high-quality images.[14]
-
VESTA: A 3D visualization program for structural models, electron densities, and crystal morphologies.[11]
Structural Analysis: The Role of Halogen Bonding
A key aspect of the crystal chemistry of this compound derivatives is the prevalence of halogen bonding.[4][6][15] A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base.[5][8]
Characteristics of Halogen Bonds in Brominated Compounds:
-
Directionality: Halogen bonds are highly directional, with the C-Br···Y angle (where Y is the Lewis base) typically close to 180°.[8]
-
Strength: The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F).[5]
-
Influence on Crystal Packing: Halogen bonds can act as reliable synthons in crystal engineering, directing the self-assembly of molecules into predictable supramolecular architectures.[6][15]
The presence of two bromine atoms in this compound derivatives provides multiple sites for halogen bonding, leading to the formation of complex and interesting crystal structures. Analyzing these interactions is crucial for understanding the solid-state properties of these compounds.
Conclusion: A Powerful Tool for a Versatile Scaffold
X-ray crystallography is an unparalleled technique for elucidating the three-dimensional structures of this compound derivatives. By providing a detailed understanding of their molecular geometry and intermolecular interactions, it empowers researchers to make informed decisions in the design and development of new materials and therapeutic agents. This guide has provided a comprehensive overview of the crystallographic workflow, from synthesis to structural analysis, with a focus on the practical considerations and the underlying scientific principles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogen bonds in crystal engineering: like hydrogen bonds yet different. | Semantic Scholar [semanticscholar.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How To [chem.rochester.edu]
- 10. crystallography.fr [crystallography.fr]
- 11. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations for 2,4-Dibromobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded protocol for conducting quantum chemical calculations on 2,4-Dibromobenzoic acid. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and reproducible computational analysis. We will delve into the application of Density Functional Theory (DFT) to determine the molecule's optimized geometry, vibrational frequencies, and key electronic properties. The methodologies detailed herein are designed to furnish researchers with the foundational data necessary for applications in drug design, materials science, and chemical reactivity studies.
Introduction: The Significance of this compound
This compound (C₇H₄Br₂O₂) is a halogenated aromatic carboxylic acid.[1][2][3][4] Its structural motifs—a benzene ring substituted with two bromine atoms and a carboxylic acid group—make it a molecule of interest in medicinal chemistry and organic synthesis. The bromine atoms, acting as heavy halogens, can participate in halogen bonding, a significant noncovalent interaction in drug-receptor binding.[5] The carboxylic acid group provides a site for hydrogen bonding and salt formation.
Understanding the three-dimensional structure, electronic landscape, and vibrational characteristics of this molecule at a quantum level is paramount for predicting its behavior. Computational chemistry, particularly DFT, offers a powerful, cost-effective lens through which to examine these properties with high accuracy, complementing and guiding experimental work.
Theoretical Framework: The 'Why' Behind the 'How'
The foundation of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.
The B3LYP Functional: A Hybrid Approach
For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] This choice is deliberate and based on several factors:
-
Proven Accuracy: B3LYP is one of the most widely used functionals and has a long track record of providing reliable results for a vast range of organic molecules, striking a balance between computational cost and accuracy.[6][7][8]
-
Error Cancellation: While B3LYP can sometimes underestimate bond energies, its combination with certain basis sets can lead to a fortuitous cancellation of errors, yielding highly accurate geometries and frequencies.[7]
-
Handling of Halogens: While DFT methods can have systematic errors in describing halogen thermochemistry, hybrid functionals like B3LYP generally perform better than simpler GGA or meta-GGA functionals.[9]
The 6-311++G(d,p) Basis Set: Building a Better Description
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of 6-311++G(d,p) is critical for accurately modeling this compound:
-
Triple-Zeta Valence (6-311G): This part indicates that each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution compared to smaller basis sets.
-
Diffuse Functions (++): The ++ are crucial. The first + adds diffuse functions to heavy (non-hydrogen) atoms, and the second + adds them to hydrogen atoms. These functions are large, spread-out orbitals that are essential for describing systems with potential for hydrogen bonding and non-covalent interactions, such as the carboxylic acid group.[10]
-
Polarization Functions (d,p): The (d,p) adds d-type functions to heavy atoms and p-type functions to hydrogen atoms. These functions allow orbitals to change shape (polarize) in the molecular environment, which is critical for an accurate description of bonding, particularly in a system with electronegative atoms like bromine and oxygen.[8]
Computational Workflow and Protocol
A successful computational analysis follows a logical and self-validating sequence of steps. The process ensures that subsequent calculations are performed on a physically meaningful structure.
Overall Computational Workflow
The workflow begins with constructing the initial molecular structure and proceeds through optimization and property calculation, with validation checks at key stages.
Caption: Computational workflow from structure generation to final analysis.
Molecular Structure and Atom Numbering
Accurate discussion of results requires a consistent atom numbering scheme.
Caption: Atom numbering scheme for this compound.
Step-by-Step Protocol using Gaussian
This protocol assumes the use of the Gaussian software suite, a widely adopted platform for quantum chemical calculations.[11][12][13][14]
Step 1: Building the Initial Structure
-
Use a molecular editor like GaussView to build the this compound molecule. An approximate structure is sufficient as the geometry optimization will refine it. Save the initial coordinates.
Step 2: Creating the Gaussian Input File (.gjf or .com)
-
Create a text file with the following structure. This input file requests a geometry optimization followed by a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. Density functional localized orbital corrections for transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. explorationpub.com [explorationpub.com]
- 9. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 11. The Absolute Beginners Guide to Gaussian [ccl.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. dspace.mit.edu [dspace.mit.edu]
Introduction: The Significance of 2,4-Dibromobenzoic Acid in a Thermodynamic Context
An In-Depth Technical Guide to the Thermodynamic Properties of 2,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound, a halogenated aromatic carboxylic acid, serves as a crucial intermediate in organic synthesis and a building block in the development of novel pharmaceutical compounds.[1] The strategic placement of two bromine atoms on the benzene ring significantly influences its reactivity, lipophilicity, and binding interactions, making it a molecule of interest for medicinal chemists. The introduction of bromine into a molecular structure is a known strategy in drug design to modulate a compound's pharmacological profile.[2]
A comprehensive understanding of the thermodynamic properties of this compound is paramount for its practical application. These properties govern its stability, solubility, and phase behavior, which are critical parameters for process optimization, reaction kinetics, formulation development, and ensuring safety in manufacturing and handling. This guide provides a detailed examination of the known thermodynamic characteristics of this compound, outlines the experimental methodologies for their determination, and contextualizes their importance within scientific research and drug development.
Core Physicochemical Characteristics
A baseline understanding of the fundamental physicochemical properties is essential before delving into more complex thermodynamic analysis. These values dictate the compound's behavior in various physical and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O₂ | [3][4] |
| Molar Mass | 279.91 g/mol | [3][4] |
| Appearance | White to almost white or yellow powder/leaf-like crystals | [3] |
| Melting Point | 171.0 to 175.0 °C (can sublimate) | [3][5] |
| Boiling Point | 336.6 ± 32.0 °C (Predicted) | [3] |
| Density | 1.9661 g/cm³ (Rough Estimate) | [3] |
| pKa | 2.62 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in alcohol, ether, and methanol; slightly soluble in hot water | [3] |
| Vapor Pressure | 4.36E-05 mmHg at 25°C | [3] |
Synthesis Pathway: An Overview
The primary production method for this compound involves a multi-step chemical transformation starting from 2,4-diaminotoluene. The process leverages classical organic reactions, including diazotization, bromination, and oxidation, to achieve the final product.[3]
Caption: A simplified workflow for the synthesis of this compound.
Experimental Determination of Thermodynamic Properties
While some thermodynamic data for this compound is predicted, precise experimental determination is crucial for scientific and industrial applications. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are foundational for this purpose.[6][7]
Phase Transitions and Enthalpy of Fusion: A Differential Scanning Calorimetry (DSC) Approach
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is the gold standard for determining melting points, glass transitions, and the enthalpy of fusion (ΔHfus)—the energy required to change the state of a substance from solid to liquid.
Causality in Experimental Design: The choice of a linear temperature ramp ensures a steady state of heat transfer, allowing for the precise measurement of thermal events. Using an inert atmosphere, such as nitrogen, is critical to prevent oxidative degradation of the organic sample at elevated temperatures, which would otherwise introduce erroneous thermal events and compromise the integrity of the data.[9]
Detailed Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 5 to 15 mg of this compound into a hermetically sealed aluminum DSC pan.[9] The sealing is vital to contain any potential sublimation or vaporization during heating.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.
-
Thermal History Erasure: Place both pans in the DSC cell. Subject the sample to a heat/cool/heat cycle, for instance, from room temperature to 190°C at a rate of 20°C/min, followed by cooling back to the starting temperature.[9] This step removes any effects of the material's prior thermal history, ensuring the observed transitions are characteristic of the substance itself.
-
Data Acquisition: Perform a final heating ramp at a controlled rate (e.g., 10°C/min) from room temperature to a temperature above the melting point (e.g., 200°C).[9] Record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined from the onset temperature of the endothermic peak on the resulting thermogram. The area under the melting peak is integrated by the instrument's software to calculate the heat of fusion (ΔHfus).[9]
Caption: Experimental workflow for determining thermal properties via DSC.
Thermal Stability and Decomposition: A Thermogravimetric Analysis (TGA) Approach
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] This technique is essential for determining the thermal stability of a compound, identifying decomposition temperatures, and quantifying mass loss associated with these events.
Causality in Experimental Design: By heating the sample in an inert gas flow, TGA isolates thermal decomposition from oxidative processes. The resulting thermogram, a plot of mass versus temperature, provides a clear profile of the temperatures at which the compound is stable and at which it begins to break down, evolving gaseous byproducts.[7]
Detailed Experimental Protocol: TGA Analysis
-
Instrument Setup: Calibrate the TGA instrument's mass balance and temperature sensor.
-
Sample Loading: Place a precisely weighed sample (typically 5-10 mg) of this compound into a tared TGA crucible (e.g., ceramic or platinum).
-
Atmosphere Control: Place the crucible in the TGA furnace and purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant, linear heating rate (e.g., 10°C/min).
-
Data Recording: Continuously record the sample's mass as a function of temperature.
-
Data Interpretation: Analyze the resulting TGA curve to identify the onset temperature of decomposition, which indicates the limit of the compound's thermal stability. The percentage of mass loss at each decomposition step can be used to infer the nature of the evolved fragments. The decomposition of carboxylic acids often involves the loss of water or carbon dioxide.[11][12]
Caption: Step-by-step process for Thermogravimetric Analysis (TGA).
Calculated Thermodynamic Properties and Their Significance
For many compounds, including isomers of dibromobenzoic acid, extensive experimental data on properties like enthalpy of formation is not always available. In such cases, computational chemistry methods, such as the Joback method, provide valuable estimates.[13] While these are not substitutes for experimental data, they are crucial for modeling and prediction.
| Property | Value (Calculated) | Significance | Source |
| Enthalpy of Formation (ΔfH°gas) | -186.37 kJ/mol | Energy change when 1 mole of the compound is formed from its constituent elements in their standard states. Crucial for calculating reaction enthalpies. | [13]† |
| Gibbs Free Energy of Formation (ΔfG°) | -135.89 kJ/mol | Indicates the spontaneity of the formation reaction under standard conditions. | [13]† |
| Enthalpy of Fusion (ΔfusH°) | 23.41 kJ/mol | Energy required for melting. Important for solubility modeling and crystallization process design. | [13]† |
| Enthalpy of Vaporization (ΔvapH°) | 71.07 kJ/mol | Energy required for vaporization. Essential for distillation and purification process design. | [13]† |
†Note: The calculated values are for the isomer 2,5-Dibromobenzoic acid and serve as an estimate for this compound, highlighting the utility of computational methods in the absence of direct experimental data for the specific isomer.
Conclusion and Future Directions
This guide has synthesized the available physicochemical and thermodynamic data for this compound. Key properties such as melting point and solubility are experimentally established, providing a solid foundation for its use. The methodologies of DSC and TGA have been detailed as robust, self-validating systems for determining critical parameters like the enthalpy of fusion and thermal stability, which are indispensable for process chemistry and material science.
A notable gap exists in the experimental literature concerning the enthalpy of formation and Gibbs free energy for this specific isomer. The provided calculated values for a related isomer underscore the growing importance of computational chemistry in providing reliable estimates where experimental data is lacking.[14] For researchers and drug development professionals, further experimental validation of these calculated properties would be a valuable contribution, enabling more precise reaction modeling and a deeper understanding of the compound's energetic landscape. Such data is critical for advancing the application of this compound from a laboratory reagent to a well-characterized component in the pharmaceutical pipeline.
References
- 1. This compound | 611-00-7 [chemicalbook.com]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. chembk.com [chembk.com]
- 4. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [stenutz.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. 2,5-Dibromobenzoic acid (CAS 610-71-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
An In-Depth Technical Guide to the Reactivity and Stability of 2,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical reactivity and stability of 2,4-Dibromobenzoic acid (CAS No. 611-00-7), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document moves beyond a simple recitation of properties to offer insights into the causality behind its chemical behavior, empowering researchers to leverage its synthetic potential effectively and safely.
Core Molecular Characteristics and Physicochemical Properties
This compound is a crystalline solid, typically appearing as a white to yellow powder or leaf-like crystals.[1][2] Its molecular structure, featuring a carboxylic acid group and two bromine atoms on the aromatic ring, dictates its reactivity and physical properties.
Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O₂ | [1][3][4] |
| Molecular Weight | 279.91 g/mol | [1][3][4] |
| Melting Point | 171.0 to 175.0 °C (may undergo sublimation) | [1][2] |
| Boiling Point (Predicted) | 336.6 ± 32.0 °C | [2] |
| Solubility | Soluble in methanol, alcohol, and ether; slightly soluble in hot water.[1][2] | ChemBK[2] |
| pKa (Predicted) | 2.62 ± 0.10 | [1] |
A foundational understanding of these properties is critical for designing synthetic routes and ensuring appropriate handling and storage conditions. The acidic nature of the carboxylic acid group and the presence of two reactive bromine atoms are the primary drivers of its chemical versatility.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dibromobenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromobenzoic acid and its ester derivatives are important intermediates in the field of organic synthesis. They serve as versatile building blocks for the construction of more complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and materials science. The presence of two bromine atoms on the aromatic ring offers distinct points for further functionalization, typically through cross-coupling reactions, while the ester group provides a handle for modifications or can be a key feature of the final target molecule.
This guide provides a detailed overview of the primary synthetic routes to this compound esters, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.
Part 1: Synthetic Strategies
The preparation of this compound esters is most commonly achieved through two robust and well-established methods starting from this compound. The choice between these methods often depends on the scale of the reaction, the nature of the alcohol, and the desired reaction conditions.
-
Fischer-Speier Esterification: A direct, acid-catalyzed reaction between the carboxylic acid and an excess of alcohol. It is a cost-effective and straightforward method, particularly suitable for simple, unhindered primary and secondary alcohols.
-
Acyl Chloride Formation Followed by Alcoholysis: A two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride intermediate, which is then reacted with the alcohol. This method is often preferred for sterically hindered substrates or when milder reaction conditions are necessary to avoid side reactions.
Part 2: Method A - Fischer-Speier Esterification
Scientific Principle and Mechanistic Insight
Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[1] The reaction exists in equilibrium, and its success hinges on shifting this equilibrium toward the formation of the ester product.[2][3]
The mechanism proceeds via several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the reaction to completion, Le Châtelier's principle is applied, typically by using the alcohol in large excess, which acts as both a reactant and the solvent.[3][4] Alternatively, the water formed during the reaction can be removed azeotropically.
Workflow for Fischer-Speier Esterification
Caption: General workflow for the synthesis of this compound esters via Fischer Esterification.
Detailed Protocol: Synthesis of Methyl 2,4-Dibromobenzoate
This protocol is adapted from standard Fischer esterification procedures.[4][5][6]
Materials and Equipment:
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottomed flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask, dissolve 10.0 g (35.7 mmol) of this compound in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the solution. Causality: The strong acid is essential to catalyze the reaction by protonating the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).[9] Causality: Pouring the mixture into water separates the water-soluble components (excess methanol, H₂SO₄) from the desired organic-soluble ester.
-
Neutralization: Combine the organic extracts and wash them sequentially with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution.[6] Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel. Causality: The NaHCO₃ wash is crucial to neutralize and remove any remaining sulfuric acid and unreacted this compound.
-
Final Wash and Drying: Wash the organic layer with 100 mL of brine.[4] Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. Causality: The brine wash helps to remove residual water from the organic layer, and the anhydrous salt removes the final traces of water to prevent product hydrolysis.
-
Purification: The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure methyl 2,4-dibromobenzoate as a white solid.
Data Summary: Fischer Esterification
| Substrate | Alcohol | Catalyst | Temperature | Typical Yield |
| Benzoic Acid derivative | Methanol | H₂SO₄ | ~65 °C (Reflux) | ~75-95%[4] |
| Benzoic Acid derivative | Ethanol | H₂SO₄ | ~78 °C (Reflux) | ~85-95%[6] |
| Hindered Benzoic Acid | Methanol | BF₃·OEt₂ | Reflux | Variable[6] |
Part 3: Method B - Acyl Chloride Route
Scientific Principle and Mechanistic Insight
This two-step approach circumvents the equilibrium limitations of the Fischer esterification. The carboxylic acid is first converted into a much more reactive acyl chloride. Acyl chlorides are highly electrophilic and react readily with nucleophiles like alcohols in an irreversible manner, often at room temperature.
Step 1: Acyl Chloride Formation Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion.
Step 2: Esterification The purified or crude acyl chloride is then reacted with the desired alcohol. A non-nucleophilic base, such as pyridine or triethylamine, is often added to scavenge the HCl generated during the reaction, preventing unwanted side reactions and protonation of the alcohol.
This method is particularly advantageous for synthesizing esters from precious or sterically hindered alcohols, where using a large excess of the alcohol is not feasible.
Workflow for Acyl Chloride Route
Caption: General workflow for ester synthesis via the acyl chloride intermediate.
Detailed Protocol: Synthesis of Ethyl 2,4-Dibromobenzoate
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Ethanol (EtOH)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Standard glassware for reflux and inert atmosphere reactions.
Procedure: Step 1: Synthesis of 2,4-Dibromobenzoyl Chloride
-
Reaction Setup: In a fume hood, place 10.0 g (35.7 mmol) of this compound in a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).
-
Reagent Addition: Add 15 mL (approx. 24.5 g, 206 mmol) of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.
-
Reflux: Gently heat the mixture to reflux (approx. 76°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Allow the mixture to cool. Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 2,4-dibromobenzoyl chloride can often be used in the next step without further purification.
Step 2: Esterification
-
Reaction Setup: Dissolve the crude 2,4-dibromobenzoyl chloride in 100 mL of anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution in an ice bath.
-
Nucleophile Addition: In a separate flask, prepare a solution of 2.5 mL (approx. 2.0 g, 43.4 mmol) of anhydrous ethanol and 5.0 mL (approx. 3.6 g, 35.6 mmol) of triethylamine in 20 mL of anhydrous DCM.
-
Reaction: Add the ethanol/triethylamine solution dropwise to the stirred acyl chloride solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Causality: Triethylamine acts as a base to neutralize the HCl formed, preventing it from reacting with other species and driving the reaction forward.
-
Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. Purify the crude product by column chromatography to obtain pure ethyl 2,4-dibromobenzoate.
Part 4: Purification and Spectroscopic Characterization
Purification
-
Column Chromatography: The most common method for purifying crude ester products. A silica gel stationary phase with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate) is typically effective.[9]
-
Recrystallization: If the synthesized ester is a solid at room temperature, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ether mixture) can be an efficient purification method.[10]
Characterization Data
Proper characterization is essential to confirm the structure and purity of the final product.[11][12]
| Technique | Feature | Expected Observation for Methyl 2,4-Dibromobenzoate |
| ¹H NMR | Aromatic Protons | Three distinct signals in the aromatic region (~7.5-8.0 ppm). A doublet, a doublet of doublets, and another doublet, consistent with the 1,2,4-substitution pattern. |
| Ester Methyl Group | A singlet around 3.9 ppm corresponding to the -OCH₃ protons.[5] | |
| ¹³C NMR | Carbonyl Carbon | A signal in the range of 165-170 ppm. |
| Aromatic Carbons | Six signals in the aromatic region (~120-140 ppm), two of which will be directly attached to bromine atoms. | |
| IR Spec. | Carbonyl Stretch | A strong, sharp absorption band around 1720-1740 cm⁻¹ characteristic of an ester C=O bond.[13] |
| C-O Stretch | Bands in the 1100-1300 cm⁻¹ region. | |
| Mass Spec. | Molecular Ion (M⁺) | A characteristic cluster of peaks for the molecular ion due to the isotopes of bromine (⁷⁹Br and ⁸¹Br). For a dibromo compound, an M⁺, M⁺+2, and M⁺+4 pattern with a relative intensity ratio of approximately 1:2:1 will be observed. |
Part 5: Mandatory Safety Precautions
A thorough risk assessment must be conducted before performing any of these procedures.[14]
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[7][15] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[16][17] It causes severe skin burns and eye damage and is toxic if inhaled.[18] ALWAYS handle thionyl chloride in a well-ventilated chemical fume hood. Wear heavy-duty gloves, a lab coat, and full-face protection.[19][20] Ensure a supply of an appropriate quenching agent (e.g., dry sand or sodium carbonate) is nearby for spills.
-
Concentrated Acids (H₂SO₄): Extremely corrosive and cause severe burns. Add acid to other solutions slowly and with cooling.
-
Solvents: Organic solvents are flammable and may be toxic. Avoid inhalation and contact with skin.
General Handling:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[20]
-
All operations, especially those involving thionyl chloride, should be performed in a certified chemical fume hood.[16]
-
Ensure emergency equipment like safety showers and eyewash stations are accessible.[16]
-
Dispose of all chemical waste according to institutional and local regulations.[17]
References
- 1. athabascau.ca [athabascau.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. studylib.net [studylib.net]
- 5. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. synquestlabs.com [synquestlabs.com]
- 16. fishersci.com [fishersci.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. westliberty.edu [westliberty.edu]
- 19. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. nj.gov [nj.gov]
Application Notes and Protocols for the Synthesis of Amides from 2,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,4-Dibromo-Substituted Amides in Medicinal Chemistry
In the landscape of modern drug discovery, the amide bond remains a cornerstone of molecular architecture, prized for its exceptional stability and hydrogen bonding capabilities. When incorporated into complex molecular scaffolds, amides play a pivotal role in defining the three-dimensional structure and, consequently, the biological activity of a therapeutic agent. The starting material, 2,4-dibromobenzoic acid, offers a particularly strategic platform for the synthesis of novel amide derivatives. The two bromine atoms serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Furthermore, the electron-withdrawing nature of the bromine substituents can influence the physicochemical properties and metabolic stability of the final compounds.
This comprehensive guide provides detailed protocols for the synthesis of amides from this compound, catering to various laboratory settings and substrate requirements. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices to empower researchers in optimizing their synthetic strategies.
Method 1: The Acyl Chloride Approach (Schotten-Baumann Conditions)
This classical and cost-effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with an amine.[1][2] This two-step, one-pot procedure is particularly suitable for large-scale synthesis where reagent cost is a significant consideration.
Scientific Rationale
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[1] To overcome this, the carboxylic acid is activated by converting the hydroxyl group into a better leaving group. Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective for this transformation, producing the highly electrophilic 2,4-dibromobenzoyl chloride.[1][3] The subsequent addition of an amine, in the presence of a base to neutralize the HCl byproduct, leads to the formation of the desired amide.[4] This is commonly known as the Schotten-Baumann reaction.[1][4]
Experimental Workflow Diagram
Caption: Workflow for amide synthesis via the acyl chloride intermediate.
Detailed Protocol: Acyl Chloride Formation and Amidation
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or Pyridine
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
Part A: Synthesis of 2,4-Dibromobenzoyl Chloride [3]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM (or toluene) (approx. 5-10 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature. Caution: These reagents are corrosive and react with moisture to release HCl gas. Handle in a fume hood.
-
Stir the reaction mixture at room temperature or gently heat to reflux (typically 40-60 °C) for 1-3 hours.[1] Reaction completion can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 2,4-dibromobenzoyl chloride is often used directly in the next step without further purification.[5]
Part B: Amide Synthesis (Schotten-Baumann Reaction) [4]
-
Dissolve the desired amine (1.0-1.2 eq) and a suitable base like triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM in a separate flask.
-
Cool this amine solution to 0 °C using an ice bath.
-
Dissolve the crude 2,4-dibromobenzoyl chloride from Part A in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude amide can be purified by recrystallization or column chromatography on silica gel.
Method 2: Modern Coupling Reagents for Enhanced Efficiency and Scope
For substrates that are sensitive to the harsh conditions of acyl chloride formation or for syntheses where high purity and yield are paramount, modern coupling reagents are the preferred choice.[2] These reagents facilitate the direct condensation of the carboxylic acid and amine under milder conditions.[2]
Protocol 2.1: EDC/HOBt Mediated Coupling
Scientific Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] However, this intermediate can be prone to racemization (if chiral centers are present) and can rearrange to a stable N-acylurea byproduct.[6] The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues.[6][7] HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable, less prone to racemization, and reacts efficiently with the amine to form the amide bond.[7][8]
Experimental Workflow Diagram
Caption: Workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol: EDC/HOBt Coupling
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or Et₃N (2.5-3.0 eq) to the mixture.
-
Slowly add EDC·HCl (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours (or until completion as monitored by TLC).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[9] The aqueous washes are crucial for removing the water-soluble urea byproduct of EDC and excess reagents.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2.2: HATU Mediated Coupling
Scientific Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[7] It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an activated ester of 7-aza-1-hydroxybenzotriazole (HOAt).[11] This activated ester reacts rapidly with the amine to form the amide bond with minimal side reactions and very low rates of epimerization, making it a preferred choice for sensitive or sterically hindered substrates.[7][12]
Detailed Protocol: HATU Coupling
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
10% LiCl solution (optional, for DMF removal)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).[1][13]
-
Stir the mixture for 5-10 minutes to allow for the pre-activation of the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically much faster than with EDC/HOBt.[7] Monitor progress by TLC.
-
Work-up:
-
Dilute the reaction with EtOAc.
-
Wash with 10% LiCl solution (if using DMF as a solvent, this helps to remove it), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography. Note that byproducts from HATU, such as tetramethylurea, can sometimes be challenging to remove.[11]
Method 3: Microwave-Assisted Synthesis for Rapid Protocol Optimization
Scientific Rationale: Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes by utilizing efficient and uniform heating.[14][15] This technique is particularly valuable for high-throughput synthesis and for driving difficult couplings to completion. A direct amidation protocol can be employed, often under solvent-free conditions or with a high-boiling point solvent, sometimes with a catalyst like ceric ammonium nitrate (CAN) or boric acid.[16][17]
Detailed Protocol: Microwave-Assisted Direct Amidation
Materials:
-
This compound
-
Amine (primary or secondary)
-
Ceric Ammonium Nitrate (CAN) (catalytic, e.g., 2 mol%) or Boric Acid (catalytic)
-
Microwave reactor with sealed vessels
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the amine (1.2 eq), and the catalyst (e.g., CAN, 2 mol%).[16]
-
If desired, a minimal amount of a high-boiling solvent like DMF or diphenyl ether can be added, though solvent-free conditions are often preferred for green chemistry considerations.[14][16]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-30 minutes). Optimize conditions by varying temperature and time.
-
After the reaction, cool the vessel to room temperature before opening.
-
Work-up: Dissolve the crude mixture in an appropriate organic solvent (e.g., EtOAc). Wash with 1M HCl and saturated NaHCO₃ to remove unreacted starting materials and catalyst. Dry the organic layer and concentrate.
-
Purification: Purify by column chromatography.
Comparative Summary of Protocols
| Feature | Acyl Chloride (Schotten-Baumann) | EDC/HOBt Coupling | HATU Coupling | Microwave-Assisted |
| Reagent Cost | Low | Moderate | High | Catalyst is often cheap |
| Reaction Conditions | Harsher (reflux, HCl byproduct) | Mild (0 °C to RT) | Mild (0 °C to RT) | High Temperature (briefly) |
| Reaction Time | 2-6 hours | 12-24 hours | 1-4 hours | 5-30 minutes |
| Substrate Scope | Broad, but sensitive groups may suffer | Very Broad, good for sensitive substrates | Excellent, best for hindered substrates | Broad, requires optimization |
| Byproduct Removal | Simple (gaseous or volatile) | Aqueous work-up for urea | Can be challenging | Simple work-up |
| Key Advantage | Scalability, low cost | Good balance of cost and efficiency | High efficiency, low epimerization | Rapid synthesis, high-throughput |
| Key Disadvantage | Harsh conditions, safety concerns | Slower reaction, potential side reactions | High cost, byproduct removal | Requires specialized equipment |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Deactivated amine (e.g., anilines).- Hydrolysis of acyl chloride or activated ester.- Steric hindrance. | - Ensure anhydrous conditions. Use fresh, high-quality coupling reagents.- For deactivated amines, switch to a more potent coupling reagent like HATU.[18]- Add acyl chloride/activated ester slowly at 0 °C.- Increase reaction temperature or time; consider microwave synthesis.[19] |
| Formation of N-acylurea Byproduct (with carbodiimides) | The O-acylisourea intermediate rearranged before reacting with the amine. | - Ensure at least one equivalent of HOBt (or a similar additive) is used.[6]- Add the amine as soon as possible after the carbodiimide. |
| Difficulty Removing Byproducts | - Urea byproducts (from EDC, HATU).- HOBt/HOAt. | - For EDC, perform thorough aqueous washes.[10]- For HATU byproducts, trituration with a solvent like ether or hexane might help precipitate the product.[11]- Acidic and basic washes will help remove HOBt/HOAt. |
| Oily Product That Won't Crystallize | The product may be impure or amorphous. | - Attempt purification by column chromatography.- Try trituration with a non-polar solvent (e.g., hexane) to induce crystallization.[4] |
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 14. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. element-msc.ru [element-msc.ru]
- 16. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
Application Notes and Protocols: Regioselective Suzuki Coupling of 2,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for the regioselective Suzuki-Miyaura cross-coupling reaction of 2,4-dibromobenzoic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles that govern experimental choices, ensuring both success and reproducibility in the synthesis of valuable 2-bromo-4-arylbenzoic acid derivatives. These products are significant scaffolds in medicinal chemistry and materials science.[1][2]
Scientific Foundation: The Challenge of Regioselectivity
The primary challenge in the functionalization of this compound is achieving selective C-C bond formation at a single C-Br position, leaving the other intact for subsequent transformations. The Suzuki-Miyaura coupling is an ideal tool for this purpose, but its success hinges on controlling the regioselectivity of the initial palladium-catalyzed step.[3]
Generally, the reactivity of the two bromine atoms is not identical. The C4-Br bond is typically more reactive towards oxidative addition to a Pd(0) catalyst than the C2-Br bond. This is due to the electronic influence of the para-carboxyl group, which withdraws electron density and makes the C4 position more electrophilic.[4] The bromine at C2 is sterically hindered by the adjacent carboxylic acid, further disfavoring its reaction. By carefully selecting the catalyst, ligand, and reaction conditions, we can exploit these intrinsic differences to achieve high selectivity for mono-arylation at the C4 position.[5]
The catalytic cycle, illustrated below, is the cornerstone of the Suzuki-Miyaura reaction. The choice of ligand is critical as it influences the rates of oxidative addition and reductive elimination, thereby impacting overall efficiency and selectivity.[6][7]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Regioselective palladium-catalysed cross-coupling reactions: a powerful synthetic tool - RSC Advances (RSC Publishing) DOI:10.1039/C4RA07895K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Introduction: Navigating the Challenges of Dihalogenated Substrates
An Application Guide to the Regioselective Heck Reaction of 2,4-Dibromobenzoic Acid
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] Its robustness and tolerance for a wide array of functional groups have cemented its role in the synthesis of pharmaceuticals, natural products, and advanced materials.[4][5][6]
This guide focuses on a particularly challenging substrate: this compound. This molecule presents a unique set of synthetic hurdles that require a nuanced understanding of the Heck reaction's underlying principles. The primary challenges include:
-
Regioselectivity: With two non-equivalent bromine atoms, selectively functionalizing one position over the other is paramount. The C-Br bonds at the C4 and C2 positions exhibit different reactivities due to steric and electronic effects.
-
Chemoselectivity: The presence of a deactivating carboxylic acid group influences the electronic nature of the aryl ring and can potentially interact with the basic reaction medium or the catalyst itself.
As a senior application scientist, this document aims to provide not just a protocol, but a strategic guide. We will dissect the causality behind experimental choices, offering a framework for rational optimization and troubleshooting to empower researchers in drug development and synthetic chemistry.
The Catalytic Heart: A Mechanistic Overview
The efficacy of the Heck reaction lies in a well-orchestrated catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[6][7][8][9] A base is required to complete the cycle by neutralizing the generated acid (HX).[1][4]
The generally accepted mechanism proceeds through four key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming an arylpalladium(II) complex. This is often the rate-determining step.[9]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-insertion of the alkene into the aryl-palladium bond. This carbopalladation step establishes the new C-C bond.
-
β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.
-
Catalyst Regeneration: The base neutralizes the hydridopalladium complex (HPdX), regenerating the active Pd(0) catalyst for the next cycle.[4][9]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Strategic Considerations for this compound
Success with this substrate hinges on controlling the reaction to favor mono-substitution at the desired position.
The Crux of the Matter: Regioselectivity
The two bromine atoms on the benzene ring are not created equal. The C4-Br bond is significantly more susceptible to oxidative addition than the C2-Br bond. This difference in reactivity is primarily due to:
-
Steric Hindrance: The carboxylic acid group at the C1 position severely encumbers the ortho C2 position. This steric bulk makes it difficult for the palladium catalyst to approach and insert into the C2-Br bond.
-
Electronic Effects: While both positions are activated by the electron-withdrawing carboxylic acid, the steric factor is the dominant differentiating force in this case.
Therefore, under standard Heck conditions, the reaction will overwhelmingly occur at the C4 position. Achieving a second Heck coupling at the C2 position would require much more forcing conditions, often with specialized, highly active catalyst systems.
Choosing the Right Tools: Catalyst, Ligand, Base, and Solvent
The selection of each reaction component is critical for maximizing yield and selectivity.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, cost-effective, and air-stable choice.[4][10] It is reduced in situ to the active Pd(0) species by a phosphine ligand, the solvent, or the alkene itself.[10][11] Other options include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which is a direct source of Pd(0), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][6][7]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and tuning its reactivity.[1][12]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand. For more challenging substrates, ligands with different steric and electronic properties like Tri(o-tolyl)phosphine (P(o-tol)₃) or bulky, electron-rich phosphines like Tri-tert-butylphosphine (P(t-Bu)₃) can enhance the rate of oxidative addition.[13][14]
-
Ligand-Free Conditions: So-called "ligand-free" reactions can be effective, particularly under Jeffery's conditions, which use a phase-transfer catalyst like a tetraalkylammonium salt (e.g., n-Bu₄NCl) to stabilize the palladium species and facilitate the reaction, often at lower temperatures.[14][15]
-
-
Base: A base is essential for regenerating the Pd(0) catalyst.[4][6] The choice can influence reaction outcomes.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are frequently used, especially with polar aprotic solvents.[1][10] They are effective and generally do not cause side reactions.
-
Organic Bases: Triethylamine (Et₃N) or Hünig's base (i-Pr₂NEt) are common choices, particularly in less polar solvents.[1][7] For this compound, an inorganic base is often preferred to avoid potential amide formation with the carboxylic acid at high temperatures.
-
-
Solvent: The solvent must solubilize the reactants and stabilize the charged intermediates in the catalytic cycle.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are the most common and effective solvents for the Heck reaction due to their high polarity and boiling points.[5][11][14]
-
Greener Alternatives: Research has explored more environmentally benign options, including cyclic carbonates and aqueous systems, which can be effective for certain substrate combinations.[2][5]
-
Application Protocol: Selective C4-Vinylation of this compound
This protocol details a reliable method for the selective mono-Heck reaction of this compound with ethyl acrylate, a common model alkene.
Objective: To synthesize (E)-ethyl 3-(2-bromo-4-carboxyphenyl)acrylate.
Materials:
-
This compound (1.0 mmol, 280 mg)
-
Ethyl acrylate (1.2 mmol, 120 mg, 130 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Ethyl acetate, 1 M Hydrochloric acid (HCl), Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask (25 mL), magnetic stir bar, condenser, inert gas line (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by ethyl acrylate (1.2 mmol).
-
Reaction Conditions: Lower the flask into a preheated oil bath at 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Acidification and Extraction: Carefully acidify the aqueous layer to a pH of ~2 with 1 M HCl to protonate the carboxylic acid. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure (E)-ethyl 3-(2-bromo-4-carboxyphenyl)acrylate.
Caption: A typical experimental workflow for the Heck reaction.
Data Presentation: Reference Conditions
The following table summarizes typical conditions for Heck reactions involving various aryl bromides, providing a baseline for optimization. The reaction of this compound is expected to proceed under similar conditions, with yields being highly dependent on the specific ligand and base combination.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | 85-95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (1) | None | K₂CO₃ | DMF/H₂O | 80 | 4 | 92 |
| 3 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | None | K₂CO₃ | H₂O/DMF | 80 | 4 | 95+[2] |
| 4 | Bromobenzene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 80 | 24 | 98 |
| 5 | 2-Bromoanisole | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMAc | 120 | 24 | 70-80 |
Table adapted from literature sources to provide general reference points.[16]
Conclusion and Outlook
The selective Heck reaction of this compound is a tractable but nuanced synthetic challenge. By leveraging the inherent difference in reactivity between the C4 and C2 positions, a clean, regioselective mono-arylation can be achieved. Success relies on the careful selection of a suitable palladium catalyst, a stabilizing ligand, an appropriate base, and a polar aprotic solvent. The protocol provided herein serves as a robust starting point for further exploration and optimization. This powerful transformation opens the door to a wide range of functionalized benzoic acid derivatives, which are valuable building blocks for the pharmaceutical and materials science industries.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. byjus.com [byjus.com]
- 8. scispace.com [scispace.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. bilder.buecher.de [bilder.buecher.de]
- 16. benchchem.com [benchchem.com]
The Art of Selectivity: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dibromobenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the precise functionalization of aromatic scaffolds is a cornerstone of modern synthesis. Among the myriad of available building blocks, 2,4-dibromobenzoic acid presents a unique platform for molecular elaboration. Its two bromine atoms, differentiated by their electronic and steric environments, offer the potential for selective and sequential functionalization. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—as applied to this versatile substrate. We will delve into the mechanistic underpinnings that govern selectivity and provide detailed, field-proven protocols to empower your synthetic endeavors.
The Foundation: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These transformations are powerful due to their broad functional group tolerance, mild reaction conditions, and high efficiency.[2][3] The reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.[1][4]
The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. The reactivity order for halogens is typically I > Br > Cl.[1]
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium(II) complex.[5]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the cycle.[1][5]
The choice of ligands, bases, and solvents plays a critical role in modulating the reactivity and stability of the palladium catalyst throughout this cycle, influencing reaction rates and selectivity.[6][7]
Regioselectivity with this compound: The C2 vs. C4 Position
A critical consideration when working with this compound is the regioselectivity of the first cross-coupling reaction. The bromine atom at the C2 position is ortho to the electron-withdrawing carboxylic acid group, while the C4 bromine is para. This electronic difference, coupled with potential steric effects, influences the rate of oxidative addition.
Generally, in dihalogenated aromatic systems, the more electrophilic C-X bond is more reactive towards oxidative addition.[8] For substrates like 2,4-dibromopyridine, which is electronically analogous to this compound, cross-coupling reactions preferentially occur at the C2 position.[9] This suggests a higher reactivity for the C2-Br bond in this compound. This selectivity allows for a stepwise functionalization strategy, first at the C2 position, followed by a subsequent coupling at the C4 position, potentially with a different coupling partner in a one-pot, sequential reaction.[10]
Application & Protocols: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[3] Its tolerance of a wide range of functional groups and the use of generally non-toxic boron reagents make it a favored method in pharmaceutical synthesis.[3]
The Challenge of the Free Carboxylic Acid
The presence of a free carboxylic acid can sometimes complicate cross-coupling reactions. The acidic proton can interfere with basic reagents, and the carboxylate can potentially coordinate to the palladium center. While protection of the carboxylic acid as an ester is a common strategy, direct coupling on the free acid is often possible and more atom-economical. This typically requires careful selection of the base.[11]
Protocol 1: Selective Mono-Arylation of this compound (Suzuki-Miyaura)
This protocol is designed for the selective coupling at the more reactive C2 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-bromobenzoic acid.
Expected Outcome: This protocol should favor the formation of the 2-aryl-4-bromobenzoic acid. Yields can vary depending on the specific arylboronic acid used but are typically in the moderate to good range.
Protocol 2: One-Pot Sequential Di-Arylation of this compound (Suzuki-Miyaura)
This protocol allows for the introduction of two different aryl groups in a single reaction vessel.[12][13]
Procedure:
-
Follow steps 1-5 of Protocol 1, using 1.0-1.1 equivalents of the first arylboronic acid. Monitor carefully for the complete consumption of the starting material and formation of the mono-arylated intermediate.
-
Once the first coupling is complete, cool the reaction mixture slightly.
-
Under a positive flow of inert gas, add the second, different arylboronic acid (1.2 equiv) and additional base (e.g., K₂CO₃, 1.5 equiv).
-
If catalyst deactivation is suspected, a small additional charge of the palladium catalyst (1-2 mol%) can be added.
-
Increase the reaction temperature to 100-110 °C and continue stirring for another 12-24 hours, monitoring for the formation of the di-arylated product.
-
Follow the workup and purification procedure outlined in steps 6-10 of Protocol 1.
Application & Protocols: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4][14] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.
Protocol 3: Selective Mono-Alkynylation of Methyl 2,4-Dibromobenzoate (Sonogashira)
For Sonogashira reactions, it is often advantageous to protect the carboxylic acid as an ester to prevent potential side reactions with the basic conditions. The methyl ester is a common choice.
Materials:
-
Methyl 2,4-dibromobenzoate (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-3 mol%)
-
Copper(I) iodide (CuI) (3-5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv)
-
Solvent: Anhydrous THF or 1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2,4-dibromobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 6-18 hours. The reaction is typically exothermic upon addition of the alkyne. Monitor progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This reaction is expected to yield the methyl 2-(alkynyl)-4-bromobenzoate as the major product. The C2 position's higher reactivity is key to this selectivity.[15]
Application & Protocols: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling aryl halides with a wide variety of amine nucleophiles.[2][5] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines.
Protocol 4: Selective Mono-Amination of Methyl 2,4-Dibromobenzoate (Buchwald-Hartwig)
Similar to the Sonogashira coupling, protecting the carboxylic acid as an ester is advisable for the Buchwald-Hartwig amination, especially when using strong bases like sodium tert-butoxide.
Materials:
-
Methyl 2,4-dibromobenzoate (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, sodium tert-butoxide, and methyl 2,4-dibromobenzoate.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This protocol, utilizing a modern, bulky phosphine ligand, is expected to selectively furnish the methyl 4-bromo-2-(amino)benzoate. The choice of ligand is crucial for achieving high yields and selectivity in Buchwald-Hartwig aminations.
Data Summary and Comparison
The following table provides a generalized summary of typical reaction parameters for the selective mono-functionalization of this compound derivatives. Note that optimal conditions will vary based on the specific coupling partners.
| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or Biarylphosphine | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N, i-Pr₂NH | THF, Dioxane | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, SPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of highly functionalized aromatic compounds. By leveraging the inherent reactivity difference between the C2 and C4 positions, chemists can achieve selective mono-functionalization, opening the door to sequential coupling strategies for the construction of complex molecular architectures. The protocols provided herein serve as a robust starting point for researchers. However, as with any catalytic system, empirical optimization of ligands, bases, solvents, and temperature for each specific substrate combination is key to achieving maximum efficiency and yield. With careful execution, these transformative reactions will continue to be a vital tool in the arsenal of the modern synthetic chemist.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. real.mtak.hu [real.mtak.hu]
- 14. Palladium-Catalyzed Synthesis of Linked Bis-Heterocycles─Synthesis and Investigation of Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
2,4-Dibromobenzoic acid as a building block in organic synthesis
An Application Guide to 2,4-Dibromobenzoic Acid: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of this compound
This compound (CAS No. 611-00-7) is a highly functionalized aromatic compound that has emerged as a crucial building block in organic synthesis.[1][2][3] Its structure, featuring a carboxylic acid group and two bromine atoms at positions 2 and 4 of the benzene ring, provides a unique combination of reactive sites. The carboxylic acid moiety allows for the formation of esters, amides, and acid chlorides, while the bromine atoms serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[1][4]
The differential reactivity of the two bromine atoms—the C2-Br bond being more sterically hindered and electronically distinct from the C4-Br bond—enables chemists to perform regioselective functionalization. This strategic advantage allows for the sequential and controlled introduction of different substituents, paving the way for the synthesis of complex molecular architectures from a relatively simple starting material. This guide provides an in-depth look at the applications of this compound, complete with detailed protocols for its use in key synthetic transformations relevant to researchers in pharmaceuticals, materials science, and fine chemical synthesis.
| Property | Value | Source |
| CAS Number | 611-00-7 | [2][5] |
| Molecular Formula | C₇H₄Br₂O₂ | [1][2][5] |
| Molecular Weight | 279.91 g/mol | [1][2][5] |
| Appearance | White to yellow powder or crystalline solid | [6] |
| Melting Point | 171.0 to 175.0 °C | [3][6] |
| Solubility | Soluble in methanol, ethanol, and ether; slightly soluble in hot water. | [6] |
| pKa | 2.62 (Predicted) | [3][6] |
Core Application I: Palladium-Catalyzed Cross-Coupling Reactions
The presence of two aryl bromide moieties makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[7] These reactions allow for the construction of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds with high efficiency and functional group tolerance.
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Carboxylic Acids
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[8][9][10] When using this compound, the reaction can be controlled to achieve either mono- or diarylation.
Causality and Mechanistic Insight: The reaction typically proceeds preferentially at the more sterically accessible and electronically favorable C4 position. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10][11] The choice of base is critical; it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Regioselective Mono-Arylation of this compound
This protocol is designed for the selective coupling at the C4 position.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous solution to pH ~2-3 with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to afford the desired 4-aryl-2-bromobenzoic acid.[9]
-
B. Sonogashira Coupling: Synthesis of Alkynylbenzoic Acids
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This reaction is invaluable for synthesizing conjugated systems used in materials science and as precursors for complex pharmaceutical intermediates.
Causality and Mechanistic Insight: The reaction is co-catalyzed by palladium and copper(I) salts.[14] The palladium complex undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.[14][15] Copper-free protocols have also been developed to avoid potential issues with copper contamination.[12][13]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol 2: General Sonogashira Coupling with this compound
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous solvent (e.g., THF or DMF)
-
Argon or Nitrogen gas
-
-
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add Pd(PPh₃)₂Cl₂, CuI, and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction is often complete within 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkynyl-bromobenzoic acid.[15][16]
-
Core Application II: Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for a wide range of heterocyclic compounds, which form the core of many pharmaceuticals.[4][17] The synthesis typically involves initial modification of the carboxylic acid or one of the bromine atoms, followed by a cyclization step. For instance, conversion to an acyl chloride or amide, followed by reaction with a dinucleophile, can lead to various heterocyclic systems. Furthermore, the bromine atoms can be substituted by nitrogen nucleophiles in reactions like the Buchwald-Hartwig amination, setting the stage for subsequent cyclization reactions to form nitrogen-containing heterocycles.[4]
Caption: Synthetic utility of this compound.
Core Application III: Precursor for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[18] Carboxylic acids are among the most common organic linkers used in MOF synthesis. While dicarboxylic or tricarboxylic acids are more typical for forming extended 3D networks, functionalized monocarboxylic acids like this compound can serve as specialized linkers or modulators in MOF synthesis.[19]
The bromine atoms on the linker can impart specific properties to the MOF or, more importantly, serve as reactive sites for post-synthetic modification (PSM). PSM allows for the covalent modification of the MOF structure after its initial synthesis, enabling the introduction of new functional groups that would not be compatible with the initial MOF-forming reaction conditions. This makes this compound a potentially valuable building block for creating highly functionalized and task-specific MOFs.[20]
General Synthetic Principle (Solvothermal Synthesis):
-
A mixture of a metal salt (e.g., zinc nitrate, copper acetate) and the organic linker (this compound) is dissolved in a high-boiling point solvent, typically N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
The solution is sealed in a Teflon-lined autoclave.
-
The autoclave is heated to a specific temperature (typically 80-150 °C) for a period ranging from hours to days.
-
During this time, crystals of the MOF self-assemble and grow.
-
After cooling, the crystalline product is collected by filtration, washed with fresh solvent to remove unreacted starting materials, and dried.[19]
Conclusion
This compound stands out as a versatile and strategically important building block in organic synthesis. Its dual reactivity, stemming from the carboxylic acid group and two differentially reactive bromine atoms, provides chemists with a powerful platform for constructing a diverse array of complex molecules. From the precise assembly of biaryl and alkynyl structures via palladium catalysis to its role as a precursor for heterocycles and functional materials like MOFs, its applications are both broad and impactful. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the full synthetic potential of this valuable compound.
References
- 1. This compound | 611-00-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry Home [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Etd | Design, synthesis and Applications of Metal Organic Framework | ID: 12579s42g | Digital WPI [digital.wpi.edu]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 2,4-Dibromobenzoic Acid in the Synthesis of Pharmaceutical Intermediates
Abstract
2,4-Dibromobenzoic acid is a highly versatile and strategically important building block in modern medicinal chemistry and pharmaceutical development. Its structure, featuring a carboxylic acid group and two bromine atoms at distinct positions on the benzene ring, offers a rich platform for orthogonal functionalization. The differential reactivity of the bromine atoms—governed by electronic effects and steric hindrance—allows for selective, stepwise modifications, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the core synthetic applications of this compound, focusing on key transition-metal-catalyzed cross-coupling reactions and carboxylic acid derivatizations that are fundamental to the synthesis of advanced pharmaceutical intermediates.
Introduction: A Multifunctional Synthetic Scaffold
In the landscape of pharmaceutical synthesis, the efficiency and modularity of starting materials are paramount. This compound (CAS No. 611-00-7) has emerged as a preferred scaffold due to its trifunctional nature.[1][2] The molecule possesses three key reactive centers:
-
C4-Bromine: The bromine atom at the para-position to the carboxylic acid is the most reactive site for cross-coupling reactions due to its accessibility and electronic environment.
-
C2-Bromine: The ortho-bromine is sterically hindered by the adjacent carboxylic acid group, rendering it less reactive. This differential reactivity is the cornerstone of its utility, allowing for sequential and regioselective functionalization.
-
Carboxylic Acid Group: This functional group provides a handle for forming amides, esters, and other derivatives, which are ubiquitous in pharmacologically active molecules.[3]
This guide elucidates the causality behind experimental choices and provides validated protocols for leveraging this molecule's unique reactivity in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation.
Physicochemical Properties & Safety Profile
A thorough understanding of the physical properties and safety hazards is critical for the effective and safe handling of this compound in a laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 611-00-7 | [1][2][4][5] |
| Molecular Formula | C₇H₄Br₂O₂ | [1][2][4][5] |
| Molecular Weight | 279.91 g/mol | [2][4] |
| Appearance | White to yellow crystalline powder or leaf-like crystals | [6] |
| Melting Point | 171-175 °C | [5][6] |
| Solubility | Soluble in methanol, ethanol, and ether; slightly soluble in hot water. | [6] |
| pKa | 2.62 ± 0.10 (Predicted) | [6] |
Safety & Handling:
This compound is classified as an irritant.[2][6] Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Measures: Use only in a well-ventilated area, such as a chemical fume hood.[7][8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid breathing dust.[7]
-
First Aid: In case of skin contact, wash with plenty of soap and water.[1][7] For eye contact, rinse cautiously with water for several minutes.[7][8] If inhaled, move the person to fresh air.[1][7]
Core Synthetic Transformations & Protocols
The strategic value of this compound lies in its capacity for selective functionalization. The following sections detail the most critical reactions and provide robust protocols.
Regioselective Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[9][10] When applied to this compound, the reaction demonstrates excellent regioselectivity, primarily functionalizing the more reactive C4 position.
Causality of Selectivity: The oxidative addition of the palladium(0) catalyst to the C-Br bond is the rate-determining step. The C4-Br bond is more electronically favorable for this step and is significantly less sterically encumbered than the C2-Br bond, which is flanked by the bulky carboxylic acid group. This steric shield slows the reaction at C2, allowing for monofunctionalization at C4 under controlled conditions.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for regioselective Suzuki-Miyaura coupling.
Protocol 3.1: Synthesis of 4-(4-methoxyphenyl)-2-bromobenzoic acid
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (4:1 v/v)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Acidify the aqueous layer with 2M HCl until a precipitate forms (pH ~2).
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-(4-methoxyphenyl)-2-bromobenzoic acid.
-
Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination provides a powerful route to synthesize aryl amines, which are privileged structures in many pharmaceuticals.[11][12] This palladium-catalyzed reaction couples aryl halides with primary or secondary amines. Similar to the Suzuki coupling, the reaction can be directed to the C4 position.
Causality of Protocol Choices: The success of this reaction is highly dependent on the catalyst system. A palladium precursor (e.g., Pd(OAc)₂) is combined with a sterically bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[13] This ligand facilitates both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base (e.g., KOt-Bu or Cs₂CO₃) is required to deprotonate the amine, forming the active nucleophile.[13]
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
Protocol 3.2: Synthesis of 2-Bromo-4-(phenylamino)benzoic acid
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 eq)
-
Potassium tert-butoxide (KOt-Bu) (2.5 eq)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, Pd(OAc)₂, XPhos, and KOt-Bu.
-
Seal the tube, then evacuate and backfill with an inert gas (Argon) three times.
-
Add the anhydrous solvent, followed by aniline via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours. Monitor by TLC.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with water and adjust the pH to ~2-3 with 2M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue using flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
-
Ullmann-Type Condensation Reactions
The Ullmann condensation is a classical copper-catalyzed method for forming C-N, C-O, and C-S bonds.[14] While often requiring harsher conditions (high temperatures, polar aprotic solvents) than palladium-catalyzed methods, it remains a valuable tool, especially for certain substrates where palladium catalysis is ineffective.[14][15]
Causality of Conditions: The reaction typically requires stoichiometric amounts of copper, often as Cu(I) salts (e.g., CuI) or activated copper powder.[14] The high temperatures (often >150 °C) are necessary to drive the reaction, which is believed to proceed through a copper(I) intermediate.[16] Polar aprotic solvents like DMF or NMP are used for their high boiling points and ability to dissolve the reactants and intermediates.
Diagram 3: General Ullmann Condensation Scheme
Caption: Conceptual overview of the Ullmann condensation.
Protocol 3.3: Synthesis of 2-Bromo-4-phenoxybenzoic acid (Goldberg-type reaction)
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.5 eq)
-
Copper(I) iodide (CuI) (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a heavy-walled reaction vessel, add this compound, phenol, CuI, and K₂CO₃.
-
Add anhydrous DMF.
-
Seal the vessel and heat the mixture to 150-160 °C with vigorous stirring for 24 hours.
-
Cool the reaction to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Stir until the resulting precipitate can be filtered.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dissolve the crude solid in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the product by recrystallization to afford pure 2-bromo-4-phenoxybenzoic acid.
-
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. Its inherent differential reactivity provides a robust and reliable platform for the regioselective synthesis of complex pharmaceutical intermediates. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation represent foundational techniques that can be adapted and expanded upon. As catalyst technology continues to advance, it is expected that even milder and more selective methods for functionalizing this versatile scaffold will emerge, further solidifying its role in the rapid and efficient development of novel therapeutic agents.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. byjus.com [byjus.com]
- 16. Ullmann Reaction [organic-chemistry.org]
Leveraging 2,4-Dibromobenzoic Acid as a Powerhouse Scaffold for the Synthesis of Bioactive Heterocycles
An Application Note and Protocol Guide for Medicinal Chemists
Abstract: 2,4-Dibromobenzoic acid is a readily available and highly versatile starting material for the construction of complex, biologically active heterocyclic frameworks. Its distinct electronic properties and the differential reactivity of its functional groups—a carboxylic acid and two bromine atoms at strategic positions—provide a rich platform for a multitude of synthetic transformations. This guide provides detailed protocols and expert insights into the synthesis of high-value heterocyclic cores, including quinazolinones and dibenzofurans, demonstrating the utility of this scaffold in drug discovery and development. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.
Part 1: Strategic Importance of this compound
The strategic value of this compound lies in its trifunctional nature. The carboxylic acid group serves as a handle for amide bond formation, esterification, or as a directing group in cyclization reactions. The two bromine atoms are ideal anchor points for post-synthetic modification via modern cross-coupling methodologies. The bromine at the C2 position is sterically hindered and electronically distinct from the bromine at the C4 position, allowing for potential regioselective reactions. This inherent functionality makes it a prime candidate for building libraries of complex molecules for high-throughput screening.
The primary strategies we will explore involve leveraging this scaffold for the synthesis of fused heterocyclic systems, which are prevalent in a vast number of pharmaceuticals.[1][2][3]
Part 2: Synthesis of Bioactive Dibromo-Quinazolinones
Quinazolinones are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The dibromo-substitution pattern derived from precursors related to this compound offers significant advantages for creating potent and selective drug candidates.
Synthetic Rationale & Workflow
The most efficient pathway to dibromo-quinazolinones does not start directly from this compound but rather from its close structural relative, 2-amino-3,5-dibromobenzamide . This key intermediate is readily prepared from 3,5-dibromoanthranilic acid. The strategy involves a condensation reaction between this aminobenzamide and an aromatic aldehyde, followed by an oxidative cyclization to yield the desired 6,8-dibromo-2-aryl-4(3H)-quinazolinone framework. The bromine atoms remain intact for subsequent diversification.
Below is a logical workflow for this synthetic sequence.
Caption: Workflow for Dibromo-Quinazolinone Synthesis.
Protocol 1: Synthesis of 6,8-Dibromo-2-(4-nitrophenyl)-4(3H)-quinazolinone
This protocol details the synthesis of a representative dibromo-quinazolinone derivative known for its cytotoxic activity.[4]
Materials:
-
2-Amino-3,5-dibromobenzamide
-
4-Nitrobenzaldehyde
-
Ethanol (Absolute)
-
Copper(II) Chloride (CuCl₂)
-
Standard reflux apparatus with condenser
-
Thin Layer Chromatography (TLC) supplies (Silica gel plates, ethyl acetate/hexane mobile phase)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-3,5-dibromobenzamide (0.880 g, 3 mmol) and 4-nitrobenzaldehyde (0.544 g, 3.6 mmol) in 30 mL of absolute ethanol.
-
Initial Reflux: Stir the mixture and bring it to a gentle reflux at approximately 70-80°C. Monitor the reaction progress by TLC. This initial step forms the Schiff base intermediate.
-
Catalyst Addition & Oxidative Cyclization: After 3 hours, add Copper(II) Chloride (CuCl₂, 3 equivalents) to the reaction mixture.
-
Scientist's Note: CuCl₂ acts as an oxidant to facilitate the intramolecular cyclization and subsequent aromatization to the stable quinazolinone ring.
-
-
Continued Reflux: Continue to reflux the mixture for an additional 3 hours. The reaction should be monitored by TLC until the starting materials are consumed.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. Filter the mixture through a Büchner funnel and wash the solid product thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain the pure 6,8-dibromo-2-(4-nitrophenyl)-4(3H)-quinazolinone as a crystalline solid.[4]
-
Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and IR spectroscopy.
Expected Results & Data Summary:
The following table summarizes characterization data for a representative compound synthesized via this method.[4]
| Compound | R-Group | Yield (%) | M.p. (°C) | Key ¹H-NMR Shifts (δ, ppm, DMSO-d₆) |
| 1 | 4-Nitrophenyl | ~75% | >300 | 13.23 (s, 1H, NH), 8.46-8.50 (m, 5H, Ar-H), 8.30-8.32 (m, 1H, Ar-H) |
| 2 | 4-Benzyloxyphenyl | ~80% | 280-282 | 12.85 (s, 1H, NH), 8.40 (d, 1H), 8.32 (d, 2H), 5.29 (s, 2H, CH₂) |
Biological Activity: These synthesized dibromo-2-arylquinazolinone derivatives have been evaluated for their cytotoxic activities and have shown promise as potential anticancer agents.[4] The presence of the halogen atoms is often correlated with enhanced biological potency.
Part 3: Synthesis of Bioactive Dibenzofurans
Dibenzofurans are another class of heterocycles with significant biological relevance, found in a number of natural products and exhibiting activities ranging from anticancer to antibacterial.[7][8] this compound is an excellent precursor for constructing the dibenzofuran core through intramolecular C-O bond formation strategies.
Synthetic Rationale & Mechanism
The core strategy involves two key transformations:
-
Intermolecular C-O Coupling: An Ullmann or Buchwald-Hartwig coupling reaction between this compound (or its ester derivative) and a substituted phenol. This forms a diaryl ether intermediate. The bromine at the C2 position is crucial for the subsequent cyclization.
-
Intramolecular C-H Arylation: A palladium-catalyzed intramolecular cyclization of the diaryl ether intermediate. This step forms the central furan ring, completing the dibenzofuran scaffold.[9]
The mechanism for the key palladium-catalyzed cyclization is outlined below.
Caption: Mechanism of Pd-Catalyzed Dibenzofuran Synthesis.
Protocol 2: Two-Step Synthesis of a Dibenzofuran Carboxylic Acid
This protocol outlines the general procedure for synthesizing a dibenzofuran core from this compound and phenol.
Materials:
-
Methyl 2,4-dibromobenzoate (esterification of the acid is recommended to improve solubility and prevent side reactions)
-
Phenol
-
Step 1: Copper(I) Iodide (CuI), L-proline (or other suitable ligand), Potassium Carbonate (K₂CO₃), DMSO
-
Step 2: Palladium(II) Acetate (Pd(OAc)₂), Pivalic Acid, Air (as oxidant)
-
Standard reaction vessels for inert atmosphere and high-temperature reactions.
Step-by-Step Procedure:
Step 1: Ullmann Condensation to form Diaryl Ether [10][11]
-
Esterification: First, convert this compound to its methyl ester using standard methods (e.g., SOCl₂ in methanol) to protect the carboxylic acid.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen), add methyl 2,4-dibromobenzoate (1 equivalent), phenol (1.2 equivalents), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2 equivalents).
-
Reaction Execution: Add anhydrous DMSO as the solvent and heat the mixture to 90-110°C. Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude diaryl ether by column chromatography.
Step 2: Palladium-Catalyzed Intramolecular Cyclization [9]
-
Reaction Setup: In a reaction tube, dissolve the purified methyl 2-(phenoxy)-4-bromobenzoate (1 equivalent) in pivalic acid. Add Pd(OAc)₂ (5 mol%).
-
Scientist's Note: Pivalic acid acts as both the solvent and a co-catalyst, facilitating the C-H activation step.[9] The reaction is typically run under an air atmosphere, where O₂ serves as the terminal oxidant to regenerate the active Pd(II) catalyst.
-
-
Reaction Execution: Seal the tube and heat the mixture to 120-140°C for 12-24 hours.
-
Work-up and Saponification: Cool the reaction, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution to remove the pivalic acid. Concentrate the organic layer. The resulting product is the methyl ester of the dibenzofuran. To obtain the final acid, perform a standard saponification using NaOH or LiOH in a THF/water mixture.
-
Purification: Purify the final dibenzofuran carboxylic acid product by recrystallization or column chromatography.
Part 4: Post-Synthetic Diversification
A key advantage of these synthetic routes is the retention of a bromine atom on the final heterocyclic core (e.g., at C4 of the quinazolinone or the corresponding position on the dibenzofuran). This halogen serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.[12][13][14] This allows for the rapid generation of a diverse library of analogues from a common intermediate, which is a powerful strategy in modern drug discovery.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Dibenzofuran synthesis [organic-chemistry.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 14. jocpr.com [jocpr.com]
Application Notes and Protocols: 2,4-Dibromobenzoic Acid Derivatives in Materials Science
Introduction: The Versatility of a Dihalogenated Aromatic Building Block
In the dynamic landscape of materials science, the strategic design and synthesis of novel organic molecules are paramount to unlocking advanced material properties. Among the vast array of molecular building blocks, halogenated aromatic carboxylic acids have emerged as particularly versatile synthons. 2,4-Dibromobenzoic acid, with its unique substitution pattern, offers a compelling platform for the development of sophisticated materials. The presence of two bromine atoms at the 2- and 4-positions, coupled with a carboxylic acid functional group, provides a trifecta of reactive sites. This unique arrangement allows for selective chemical transformations, including the formation of metal-carboxylate bonds, cross-coupling reactions, and polymerization, making it a valuable precursor for a diverse range of materials, from luminescent metal-organic frameworks (MOFs) to high-performance polymers.
This technical guide provides an in-depth exploration of the applications of this compound derivatives in materials science. We will delve into the causality behind experimental choices in the synthesis of these materials, present detailed, field-proven protocols, and showcase the structure-property relationships that govern their performance. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage the unique chemical attributes of this compound for the creation of next-generation materials.
Core Applications in Materials Science
The strategic placement of two bromine atoms and a carboxylic acid on a benzene ring makes this compound a powerful tool for materials scientists. The differential reactivity of these functional groups allows for a stepwise and controlled synthesis of complex molecular architectures.
Luminescent Metal-Organic Frameworks (MOFs)
The carboxylic acid moiety of this compound readily coordinates with metal ions to form the nodes of a metal-organic framework. The dibromo-substituted phenyl ring then acts as an organic linker, and its electronic properties can be harnessed to sensitize the luminescence of lanthanide ions, a phenomenon known as the "antenna effect". In this process, the organic ligand absorbs light and efficiently transfers the energy to the lanthanide metal center, which then emits light at its characteristic wavelength. This makes this compound derivatives excellent candidates for the construction of luminescent MOFs for applications in sensing, bio-imaging, and solid-state lighting.
The bromine atoms on the aromatic ring can also serve as sites for post-synthetic modification, allowing for the fine-tuning of the MOF's properties after its initial formation.
High-Performance Polymers
The bromine atoms on the this compound scaffold are amenable to various cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the incorporation of the dibromobenzoate unit into polymer chains, leading to materials with enhanced thermal stability, flame retardancy, and specific optical or electronic properties. The rigid aromatic core of the monomer can contribute to a high glass transition temperature and mechanical robustness in the resulting polymer.
Organic Semiconductors
Derivatives of this compound can be utilized in the synthesis of organic semiconductors. The ability to functionalize the aromatic ring via cross-coupling reactions allows for the creation of extended π-conjugated systems, which are essential for charge transport. The carboxylic acid group can be used to anchor the molecule to surfaces or to influence the molecular packing in the solid state, which is a critical factor in determining the performance of an organic electronic device.
Protocols and Methodologies
The following section provides detailed protocols for the synthesis and characterization of a representative luminescent lanthanide complex using a brominated benzoic acid derivative as a ligand. While this specific example utilizes 4-bromobenzoic acid, the principles and procedures are directly applicable to the use of this compound, which is expected to exhibit similar coordination chemistry.
Protocol 1: Synthesis of a Luminescent Terbium(III) Complex with a Brominated Benzoic Acid Ligand
This protocol is adapted from a known procedure for the synthesis of a dinuclear terbium(III) complex with 4-bromobenzoic acid and 2,2'-bipyridine[1]. The same principles can be applied to this compound to create a related luminescent material.
Objective: To synthesize a luminescent terbium(III) complex using a brominated benzoic acid as the primary ligand and 2,2'-bipyridine as an ancillary ligand.
Materials:
-
Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)
-
This compound (or 4-bromobenzoic acid as in the reference)
-
2,2'-Bipyridine
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Ligand Solution Preparation:
-
Dissolve this compound (3 mmol) in a 1:1 ethanol/water solution (20 mL).
-
Adjust the pH of the solution to approximately 6.0 by the dropwise addition of a 0.1 M NaOH solution. This deprotonates the carboxylic acid, making it ready for coordination.
-
-
Complexation Reaction:
-
In a separate beaker, dissolve terbium(III) nitrate hexahydrate (1 mmol) in deionized water (10 mL).
-
Add the terbium(III) nitrate solution dropwise to the stirred ligand solution.
-
Dissolve 2,2'-bipyridine (1 mmol) in ethanol (5 mL) and add this solution to the reaction mixture.
-
Stir the resulting mixture at 60°C for 4 hours. A precipitate should form.
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sequentially with deionized water and then ethanol to remove any unreacted starting materials.
-
Dry the final product in a vacuum oven at 80°C for 12 hours.
-
Expected Outcome: A crystalline powder of the terbium(III) complex.
Causality of Experimental Choices:
-
pH Adjustment: The deprotonation of the carboxylic acid is crucial for its coordination to the positively charged terbium(III) ion. A pH of around 6.0 ensures sufficient deprotonation without causing the precipitation of terbium hydroxide.
-
Ancillary Ligand: The use of 2,2'-bipyridine serves multiple purposes. It occupies coordination sites on the terbium ion, preventing the formation of polymeric species and promoting the crystallization of discrete complexes. Additionally, its aromatic system can participate in the energy transfer process, enhancing the luminescence of the terbium(III) ion.
-
Solvent System: The ethanol/water mixture is chosen to dissolve both the organic ligands and the inorganic metal salt, providing a homogeneous reaction medium.
Protocol 2: Characterization of the Luminescent Lanthanide Complex
Objective: To characterize the synthesized terbium(III) complex to confirm its structure and evaluate its luminescent properties.
Techniques:
-
Single-Crystal X-ray Diffraction:
-
Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal, confirming the coordination environment of the terbium(III) ion and the binding mode of the ligands.
-
Sample Preparation: Grow single crystals suitable for diffraction by slow evaporation of the solvent from the reaction mixture or by recrystallization from a suitable solvent system.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the complex and to confirm the coordination of the carboxylate group to the metal center.
-
Procedure: Record the FTIR spectrum of the dried complex. The characteristic C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) will shift to lower wavenumbers upon coordination to the metal ion.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To assess the thermal stability of the complex and to determine the presence of coordinated or solvated water molecules.
-
Procedure: Heat a small sample of the complex under a controlled atmosphere (e.g., nitrogen) and monitor the weight loss as a function of temperature.
-
-
Photoluminescence Spectroscopy:
-
Purpose: To measure the excitation and emission spectra of the complex, which are the key indicators of its luminescent properties.
-
Procedure:
-
Excitation Spectrum: Monitor the emission at the most intense peak of the terbium(III) emission (typically around 545 nm) while scanning the excitation wavelength. This will reveal the wavelengths of light that are most efficiently absorbed by the complex to produce luminescence.
-
Emission Spectrum: Excite the sample at the wavelength of maximum excitation and record the emission spectrum. For terbium(III) complexes, characteristic sharp emission peaks corresponding to the ⁵D₄ → ⁷Fⱼ (j = 6, 5, 4, 3) transitions are expected, with the most intense peak usually being the ⁵D₄ → ⁷F₅ transition at approximately 545 nm.
-
-
Data Presentation:
Table 1: Key Photoluminescence Data for a Representative Terbium(III) Complex
| Parameter | Value |
| Excitation Maximum (λex) | ~320 nm |
| Emission Maxima (λem) | ~490, 545, 585, 620 nm |
| Most Intense Emission | 545 nm (⁵D₄ → ⁷F₅) |
| Luminescence Color | Green |
Visualization of Key Processes
Workflow for Luminescent MOF Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a luminescent MOF.
The Antenna Effect in Lanthanide Luminescence
Caption: The "antenna effect" mechanism for lanthanide luminescence.
Conclusion and Future Outlook
This compound and its derivatives represent a class of highly versatile building blocks for the construction of advanced functional materials. Their unique combination of a coordinating carboxylic acid group and reactive bromine atoms allows for the synthesis of a wide range of materials with tailored properties. The application of these compounds in luminescent MOFs, high-performance polymers, and organic semiconductors is a testament to their potential. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working at the forefront of materials innovation. As the demand for materials with enhanced performance and novel functionalities continues to grow, the importance of strategically designed molecular precursors like this compound will undoubtedly increase, opening up new avenues for discovery in materials science.
References
Application Notes and Protocols for the Functionalization of 2,4-Dibromobenzoic Acid at the Carboxylic Group
Introduction: The Strategic Importance of 2,4-Dibromobenzoic Acid in Synthesis
This compound is a versatile building block in the fields of pharmaceutical and materials science.[1][2][3][4] Its utility stems from the presence of three distinct reactive sites: a carboxylic acid group and two bromine atoms at positions 2 and 4 of the benzene ring. This arrangement allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. The functionalization of the carboxylic acid group is a critical first step in many synthetic routes, providing a handle for the introduction of various functionalities through esterification, amidation, and other transformations. Furthermore, the interplay between the reactivity of the carboxylic acid and the bromine atoms opens up avenues for sequential or orthogonal functionalization strategies, making it a highly valuable scaffold for drug discovery and the development of novel materials.
This comprehensive guide provides detailed application notes and protocols for the functionalization of this compound at its carboxylic group. We will delve into the core methodologies, explaining the rationale behind experimental choices and providing step-by-step procedures for key transformations.
Part 1: Direct Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound can be readily converted into a variety of functional groups, including esters, amides, and the highly reactive acyl chloride. These transformations are fundamental in altering the molecule's physical and chemical properties and for building more complex structures.
Esterification: Masking Acidity and Introducing Lipophilicity
Esterification of this compound is a common strategy to protect the acidic proton, which could interfere with subsequent base-catalyzed reactions, or to increase the molecule's lipophilicity.[5][6] The choice of esterification method depends on the desired ester and the overall synthetic strategy.
This classic method is suitable for the synthesis of simple alkyl esters, such as methyl 2,4-dibromobenzoate. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.
Reaction Scheme:
References
- 1. This compound | 611-00-7 [chemicalbook.com]
- 2. PubChemLite - this compound (C7H4Br2O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for the Selective Functionalization of C-Br Bonds in 2,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Importance of 2,4-Dibromobenzoic Acid
This compound is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its utility stems from the presence of two chemically distinct carbon-bromine (C-Br) bonds, offering the potential for sequential and site-selective functionalization. This allows for the controlled and efficient construction of complex molecular architectures. The ability to selectively manipulate the bromine atoms at the C2 (ortho) and C4 (para) positions relative to the carboxylic acid group is crucial for developing novel compounds with tailored biological activities and material properties.
This guide provides a comprehensive overview of the principles and protocols for achieving selective functionalization of the C-Br bonds in this compound. We will delve into the underlying mechanistic considerations that govern the differential reactivity of these bonds and present detailed, field-proven protocols for key cross-coupling reactions.
The Principle of Selective C-Br Bond Activation: A Dichotomy of Reactivity
The selective functionalization of this compound hinges on the differential reactivity of the C2 and C4 bromine atoms. This difference is primarily governed by a combination of electronic and steric effects.[4]
Electronic Effects: The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack.[5] In the context of palladium-catalyzed cross-coupling reactions, the inductive effect of the carboxyl group makes the ortho (C2) and para (C4) positions more electron-deficient. This generally enhances the rate of oxidative addition of the palladium(0) catalyst to the C-Br bond, a key step in many cross-coupling cycles.[2]
Steric Hindrance: The carboxylic acid group at the C1 position exerts significant steric hindrance on the adjacent C2-Br bond. This steric bulk can impede the approach of the bulky palladium catalyst, thereby favoring reaction at the less hindered C4-Br bond.[4][6]
The interplay of these electronic and steric factors dictates the site-selectivity of a given reaction. By carefully choosing the catalyst, ligands, and reaction conditions, one can exploit these subtle differences to direct the functionalization to either the C2 or C4 position with high selectivity.[4][7]
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[8] The following sections provide detailed protocols for the selective functionalization of this compound using Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Selective Suzuki-Miyaura Coupling at the C4-Position
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[9] Due to the steric hindrance at the C2 position, selective mono-arylation at the C4 position of this compound is generally favored.
Protocol 1: Selective Mono-Arylation at the C4-Position
| Parameter | Condition | Rationale |
| Starting Material | This compound (1.0 equiv) | |
| Coupling Partner | Arylboronic acid (1.1 equiv) | Slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ (2.0 equiv, 2M aqueous solution) | Essential for the transmetalation step. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system for Suzuki reactions. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst. |
Step-by-Step Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the 1,4-dioxane/water solvent mixture, followed by the aqueous potassium carbonate solution.
-
Heat the reaction mixture to the desired temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Selective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] Similar to the Suzuki coupling, steric effects generally favor amination at the C4 position. The choice of ligand is critical in this reaction to achieve high yields and selectivity.[12]
Protocol 2: Selective Mono-Amination at the C4-Position
| Parameter | Condition | Rationale |
| Starting Material | This compound (1.0 equiv) | |
| Coupling Partner | Amine (1.2 equiv) | |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common palladium precursor. |
| Ligand | XPhos (4 mol%) | A bulky electron-rich phosphine ligand that promotes reductive elimination. |
| Base | K₃PO₄ (2.0 equiv) | A strong, non-nucleophilic base. |
| Solvent | Toluene or Dioxane | Anhydrous conditions are crucial. |
| Temperature | 100-120 °C | Higher temperatures are often required for C-Br bond activation. |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine, Pd₂(dba)₃, XPhos, and K₃PO₄ to a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the specified temperature.
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Diagram 2: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Selective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14] The reactivity trend generally follows C-I > C-Br > C-Cl, making the C-Br bonds of this compound suitable substrates.[13]
Protocol 3: Selective Mono-Alkynylation at the C4-Position
| Parameter | Condition | Rationale |
| Starting Material | This compound (1.0 equiv) | |
| Coupling Partner | Terminal Alkyne (1.2 equiv) | |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | A common palladium(II) precatalyst. |
| Co-catalyst | CuI (4 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv) | Acts as both a base and a solvent. |
| Solvent | THF or DMF | |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient. |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
-
Dissolve this compound, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI in the chosen solvent in a reaction vessel.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the amine base and stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Ortho-Lithiation: A Strategy for C2-Functionalization
While palladium-catalyzed reactions often favor the C4 position due to sterics, directed ortho-metalation (DoM) provides a powerful strategy for selective functionalization at the C2 position.[15][16] The carboxylic acid group can act as a directed metalation group (DMG), guiding a strong base to deprotonate the adjacent C-H bond. However, in the case of this compound, lithium-halogen exchange is a more likely pathway. Treatment with a strong organolithium base at low temperatures can selectively replace the C2-bromine with lithium, which can then be quenched with various electrophiles.[17]
Protocol 4: Selective Functionalization at the C2-Position via Lithium-Halogen Exchange
| Parameter | Condition | Rationale |
| Starting Material | This compound (1.0 equiv) | |
| Base | n-Butyllithium (n-BuLi) or s-Butyllithium (s-BuLi) (2.2 equiv) | A strong organolithium base is required. Two equivalents are needed to deprotonate the carboxylic acid and for the lithium-halogen exchange. |
| Solvent | Anhydrous THF | A polar aprotic solvent that stabilizes the organolithium intermediate. |
| Temperature | -78 °C | Low temperature is crucial to prevent side reactions. |
| Electrophile | Various (e.g., DMF, CO₂, aldehydes, ketones) (1.5 equiv) | |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile and continue stirring at -78 °C for another 1-2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by crystallization or column chromatography.
Conclusion and Future Perspectives
The selective functionalization of this compound provides a powerful platform for the synthesis of a diverse array of complex molecules. By understanding and exploiting the inherent differences in the reactivity of the C2 and C4-Br bonds, researchers can strategically design synthetic routes to novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide serve as a robust starting point for these endeavors. Future research in this area will likely focus on the development of more efficient and selective catalytic systems, including those that can reverse the inherent site-selectivity, further expanding the synthetic utility of this valuable building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 4. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
Topic: Derivatization of 2,4-Dibromobenzoic Acid for Biological Screening
An Application Note and Protocol Guide
Abstract
The 2,4-dibromobenzoic acid scaffold is a privileged starting material in medicinal chemistry, offering multiple reaction sites for the generation of diverse molecular libraries. The presence of a carboxylic acid functional group and two chemically distinct bromine atoms allows for orthogonal chemical modifications, including esterification, amidation, and palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of this compound. We present detailed, field-proven protocols for key synthetic transformations, characterization, and preparation of the resulting compound library for biological screening. The rationale behind experimental choices is discussed to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of the this compound Scaffold
Benzoic acid and its derivatives are fundamental building blocks in the development of therapeutic agents, demonstrating a vast range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The di-halogenated structure of this compound (CAS 611-00-7) presents a particularly attractive starting point for creating novel chemical entities.[3]
The key advantages of this scaffold are:
-
Multiple Derivatization Points: The molecule features three distinct reactive sites: the carboxylic acid and two bromine atoms at the C2 and C4 positions.
-
Tunable Physicochemical Properties: Modification of the carboxylic acid to esters or amides allows for precise control over properties like lipophilicity, solubility, and metabolic stability—critical factors in drug design.[4]
-
Structural Diversity via Cross-Coupling: The bromine atoms serve as versatile handles for introducing new carbon-carbon or carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling, enabling the exploration of a wide chemical space.[5][6]
This guide focuses on three high-impact derivatization strategies to build a chemically diverse library from this compound, optimized for subsequent biological screening.
Strategic Derivatization Workflow
The overall strategy involves parallel synthesis workflows to modify the distinct reactive sites of the this compound core. This approach rapidly generates a library of compounds with varied structural and electronic properties, increasing the probability of identifying hits in biological assays.
Figure 1: General workflow from derivatization to biological screening.
Derivatization Protocols
Safety Precaution: this compound is an irritant to the eyes, respiratory system, and skin.[7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Fischer Esterification of the Carboxylic Acid
Rationale: Fischer esterification is a classic, robust method for converting carboxylic acids into esters.[8] Using the alcohol reactant as the solvent drives the equilibrium towards the product, ensuring high yields. This modification is fundamental for altering the molecule's polarity and creating potential prodrugs.[4]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
Step-by-Step Protocol (Example: Methyl Ester Synthesis):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (20-40 eq). The alcohol serves as both reactant and solvent.
-
Catalyst Addition: Place the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Continue addition until CO₂ evolution ceases and the pH is neutral (~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ester.
| Parameter | Methyl Ester | Ethyl Ester |
| Alcohol | Methanol | Ethanol |
| Reaction Temp. | ~65 °C | ~78 °C |
| Typical Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Table 1: Typical parameters for the Fischer esterification of this compound.[4] |
Protocol 2: Amide Coupling via HATU Activation
Rationale: Amide bond formation is one of the most critical reactions in medicinal chemistry.[9] Direct condensation of a carboxylic acid and an amine is inefficient. We use a coupling reagent, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which creates a highly reactive acyl-uronium intermediate, facilitating rapid and clean amide bond formation under mild conditions with minimal side reactions.[10]
Materials:
-
This compound
-
Amine of choice (R-NH₂) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium Chloride (LiCl) solution (5%)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Figure 2: Workflow for the HATU-mediated amide coupling protocol.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.1 eq), and finally DIPEA (2.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with 5% LiCl solution (to remove residual DMF), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling of Bromine Atoms
Rationale: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound.[11] This reaction is highly valued for its mild conditions and tolerance of diverse functional groups, making it ideal for late-stage diversification.[6][12] The two bromine atoms on the this compound scaffold may exhibit different reactivities, potentially allowing for selective mono- or di-substitution by carefully controlling reaction conditions.
Materials:
-
This compound derivative (ester or amide) (1.0 eq)
-
Arylboronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Figure 3: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask, add the this compound derivative (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Compound Characterization and Preparation for Screening
Characterization: The identity and purity of all synthesized derivatives must be rigorously confirmed before biological screening.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight and assess the purity of the final compounds. High-Resolution Mass Spectrometry (HRMS) provides the exact mass for elemental composition confirmation.
Preparation for Biological Screening:
-
Stock Solution Preparation: Accurately weigh each purified compound and dissolve it in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (typically 10-20 mM).
-
Plating: Using automated liquid handlers, create daughter plates by diluting the stock solutions into 96-well or 384-well microplates. These plates, containing the compound library at specific concentrations, are then ready for use in high-throughput screening (HTS) assays.
-
Storage: Store all stock solutions and plates at -20°C or -80°C in a desiccated environment to prevent degradation and water absorption.
By following these derivatization and preparation protocols, researchers can efficiently generate and screen a diverse library of novel compounds based on the this compound scaffold, accelerating the discovery of new biologically active agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. growingscience.com [growingscience.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
The Untapped Potential of 2,4-Dibromobenzoic Acid in Agrochemical Innovation: A Guide to Synthetic Applications
Introduction: Beyond a Simple Building Block
2,4-Dibromobenzoic acid, a white to off-white crystalline powder, is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄Br₂O₂.[1] While it is recognized as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes, its application in the agrochemical sector remains an area of burgeoning exploration.[1] The strategic placement of two bromine atoms on the benzene ring, coupled with the reactivity of the carboxylic acid group, presents a unique scaffold for the development of novel pesticides. The bromine atoms can serve as leaving groups in cross-coupling reactions or influence the electronic properties of the molecule, potentially enhancing its biological activity. The carboxylic acid moiety offers a convenient handle for esterification, amidation, or other modifications to fine-tune the physicochemical properties of the final compound, such as its solubility, stability, and uptake by plants.
This document provides a comprehensive guide for researchers and scientists in the agrochemical industry, detailing a potential application of this compound in the synthesis of a novel herbicidal agent. While direct, large-scale commercial use of this compound as a starting material for a major agrochemical is not widely documented, its structural similarity to precursors of established herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), suggests its significant potential.[2][3] This guide will present a detailed synthetic protocol for a hypothetical phenoxy-type herbicide derived from this compound, offering insights into the underlying chemical principles and potential biological activity.
Application Note: Synthesis of a Novel Phenoxy-Type Herbicide from this compound
This section outlines the synthesis of a novel herbicidal candidate, 2-(2,4-dibromophenoxy)acetic acid, from this compound. The rationale for this synthetic route is based on the well-established Williamson ether synthesis, a robust and widely used method for preparing ethers. The proposed compound is a structural analog of the widely used herbicide 2,4-D and is expected to exhibit similar auxin-mimicking herbicidal activity.
Proposed Synthetic Scheme
The synthesis involves a two-step process:
-
Decarboxylation of this compound to 1,3-Dibromobenzene: This step is crucial to remove the carboxylic acid group and generate the corresponding dibromobenzene, which can then be converted to the desired phenol.
-
Synthesis of 2,4-Dibromophenol and subsequent Williamson Ether Synthesis: The 1,3-Dibromobenzene is hydroxylated to form 2,4-Dibromophenol. This phenol is then reacted with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base to yield the target herbicide, 2-(2,4-dibromophenoxy)acetic acid.
A visual representation of this synthetic workflow is provided below.
Caption: Synthetic workflow for the preparation of a novel herbicidal candidate from this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dibromobenzene from this compound (Decarboxylation)
Materials:
-
This compound
-
Copper powder (catalyst)
-
Quinoline (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine this compound (0.1 mol) and copper powder (0.01 mol).
-
Add quinoline (100 mL) to the flask and fit it with a reflux condenser.
-
Heat the mixture to reflux (approximately 238 °C) using a heating mantle. Carbon dioxide evolution should be observed.
-
Maintain the reflux for 4-6 hours, or until the evolution of CO₂ ceases (monitored by bubbling the off-gas through limewater).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 200 mL of 10% aqueous HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude 1,3-Dibromobenzene.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of 2-(2,4-dibromophenoxy)acetic acid (Williamson Ether Synthesis)
Materials:
-
1,3-Dibromobenzene (from Protocol 1)
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid (ClCH₂COOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Preparation of 2,4-Dibromophenol: In a high-pressure autoclave, dissolve 1,3-Dibromobenzene (0.05 mol) in a 20% aqueous solution of sodium hydroxide (100 mL). Heat the mixture to 250-300 °C for 4-6 hours. After cooling, acidify the reaction mixture with concentrated HCl to precipitate the 2,4-Dibromophenol. Filter, wash with cold water, and dry the product.
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the synthesized 2,4-Dibromophenol (0.04 mol) in 50 mL of water containing sodium hydroxide (0.08 mol).
-
To this solution, add a solution of chloroacetic acid (0.044 mol) in 20 mL of water dropwise with constant stirring.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is approximately 1-2. This will precipitate the crude 2-(2,4-dibromophenoxy)acetic acid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-(2,4-dibromophenoxy)acetic acid.
Scientific Rationale and Mechanistic Insights
The choice of the Williamson ether synthesis is predicated on its reliability and high yield for forming the ether linkage, a key structural feature of phenoxy herbicides. The base (NaOH) in the second step deprotonates the phenolic hydroxyl group of 2,4-Dibromophenol, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetic acid in an Sₙ2 reaction, displacing the chloride ion and forming the desired ether.
The proposed herbicidal activity of 2-(2,4-dibromophenoxy)acetic acid is based on the structural analogy to 2,4-D. Phenoxy herbicides act as synthetic auxins, a class of plant growth regulators.[4][5][6] At herbicidal concentrations, these compounds disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, stem and leaf malformation, and ultimately, plant death.[3] The presence of the bromine atoms is anticipated to influence the molecule's lipophilicity and its interaction with the target receptors in the plant, potentially leading to altered efficacy or a different weed control spectrum compared to its chlorinated analog.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Role |
| This compound | C₇H₄Br₂O₂ | 279.91 | White to off-white crystalline powder | Starting Material |
| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 | Colorless liquid | Intermediate |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.90 | White crystalline solid | Intermediate |
| 2-(2,4-dibromophenoxy)acetic acid | C₈H₆Br₂O₃ | 309.94 | White crystalline solid | Hypothetical Herbicide |
Conclusion and Future Directions
While this compound is not yet a mainstream precursor in the agrochemical industry, its chemical properties make it a compelling candidate for the synthesis of novel active ingredients. The protocols detailed in this guide provide a foundational framework for researchers to explore the synthesis of new phenoxy-type herbicides. Further research should focus on optimizing the reaction conditions to maximize yields and purity, as well as conducting comprehensive biological assays to evaluate the herbicidal efficacy and crop selectivity of the synthesized compounds. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related analogs, could further elucidate the impact of the bromine substitution pattern on herbicidal activity and pave the way for the development of next-generation weed management solutions.
References
- 1. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 3. 2,4-DB (Ref: ENT 8538) [sitem.herts.ac.uk]
- 4. phytotechlab.com [phytotechlab.com]
- 5. Preparation and Application of Plant Growth Regulators - Knowledge - [plantgrowthhormones.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: 2,4-Dibromobenzoic Acid as a Versatile Precursor for the Synthesis of Novel Ligands
Introduction: Unlocking Molecular Diversity with 2,4-Dibromobenzoic Acid
In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel ligands are paramount to the discovery of new therapeutics and functional materials. This compound emerges as a highly valuable and versatile starting material for this purpose. Its di-halogenated aromatic ring provides two distinct reaction sites for sequential and regioselective functionalization, enabling the construction of a diverse library of complex molecules from a single, commercially available precursor.[1]
The strategic placement of the bromine atoms at the 2- and 4-positions, ortho and para to the carboxylic acid group, respectively, imparts differential reactivity. This allows for controlled, stepwise modifications, a crucial feature for building molecular complexity. This guide provides an in-depth exploration of this compound as a precursor, focusing on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[2][3][4]
These application notes are designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles and practical insights to facilitate the successful synthesis of novel ligands.
Strategic Functionalization: The Power of Differential Reactivity
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of its two carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 2-position (ortho to the carboxylic acid) is generally more reactive than the C-Br bond at the 4-position (para to the carboxylic acid). This difference in reactivity is attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the carboxylic acid group has a more pronounced effect on the ortho position, making the C2-Br bond more susceptible to oxidative addition by the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.[5] This inherent regioselectivity allows for a modular approach to ligand synthesis, as depicted below.
Caption: Stepwise functionalization of this compound.
Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it an invaluable tool for elaborating the scaffold of this compound.[3][4][6] This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester.[6]
Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[7]
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Regioselective Mono-Arylation of this compound
This protocol details the selective mono-arylation at the more reactive C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).[5]
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the solvent (e.g., 1,4-dioxane/water mixture) and the palladium catalyst and ligand (e.g., Pd(OAc)₂ and PPh₃).[4]
-
Heat the reaction mixture with stirring to 80-90 °C.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to reach completion faster at the more reactive C2-Br bond.[3][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation: Typical Reaction Conditions for Mono-Arylation
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄ | Readily available and effective for many aryl bromides.[4] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Essential for the transmetalation step.[8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is often optimal.[6][8] |
| Temperature | 80-100 °C | Sufficient to drive the reaction without promoting the second coupling.[3] |
| Reaction Time | 4-12 hours | Substrate dependent; monitor by TLC or LC-MS. |
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[2][9] This reaction is particularly useful for introducing nitrogen-containing moieties into the this compound scaffold, which are prevalent in a vast array of pharmaceuticals.[9]
Mechanism Overview
The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki-Miyaura reaction:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) species.[10]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amide complex.[10]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Regioselective Mono-Amination of this compound
This protocol outlines the selective mono-amination at the C2 position of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
The crude product can be purified by column chromatography on silica gel.[9]
Data Presentation: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Selection | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. Pd₂(dba)₃ is often preferred for its air stability.[9] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | These ligands promote the oxidative addition and reductive elimination steps and prevent catalyst decomposition.[10] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. Stronger bases like NaOtBu are often used.[10][11] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous conditions are crucial for this reaction.[9][11] |
| Temperature | 80-110 °C | The reaction temperature depends on the reactivity of the specific substrates and catalyst system.[9] |
Conclusion: A Gateway to Chemical Innovation
This compound stands as a powerful and versatile precursor for the synthesis of novel ligands. Its differential reactivity allows for a modular and strategic approach to constructing complex molecular architectures. By leveraging robust and well-established methodologies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, researchers can efficiently generate a diverse array of C-C and C-N functionalized derivatives. The protocols and insights provided in this guide serve as a foundation for the exploration and development of new chemical entities with potential applications in drug discovery, catalysis, and materials science.
References
- 1. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. brainly.ph [brainly.ph]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,4-Dibromobenzoic Acid
Welcome to the technical support center for the purification of 2,4-dibromobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound due to the presence of persistent isomeric impurities. Here, we provide in-depth, field-tested advice, troubleshooting protocols, and answers to frequently asked questions to help you overcome these purification hurdles.
The Challenge of Isomeric Purity
This compound is a valuable building block in organic synthesis. However, its preparation, typically through electrophilic bromination of benzoic acid derivatives, often yields a mixture of positional isomers. These isomers, such as 3,5-dibromobenzoic acid, 2,5-dibromobenzoic acid, and others, share very similar physical properties with the target molecule, making their separation a significant challenge.[1] Achieving high isomeric purity is often critical for subsequent reaction success and the biological activity of the final compounds.
Isomeric Impurity Profile: A Comparative Overview
Understanding the physical properties of the potential impurities is the first step toward effective purification. The slight differences in melting points and polarity among isomers are the key handles we can exploit.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa |
| This compound | 611-00-7 | 279.91 | 171 - 175 | 2.62 ± 0.10 |
| 2,5-Dibromobenzoic acid | 610-71-9 | 279.91 | 156 - 159 | ~2.9 |
| 2,6-Dibromobenzoic acid | 601-84-3 | 279.91 | 148 - 152 | ~2.1 |
| 3,4-Dibromobenzoic acid | 619-03-4 | 279.91 | 231 - 234 | ~3.6 |
| 3,5-Dibromobenzoic acid | 618-58-6 | 279.91 | 218 - 220 | 3.42 ± 0.10 |
Data sourced from various chemical suppliers and databases.[2][3][4][5][6][7] pKa values are predicted and can vary; they are provided for relative comparison.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate dibromobenzoic acid isomers?
A1: Positional isomers often have nearly identical molecular weights, polar surface areas, and van der Waals forces.[1] This results in very similar solubilities in common solvents and similar retention factors in chromatography, making separation by standard techniques challenging. Success depends on exploiting the subtle electronic and steric differences imparted by the bromine atoms' positions.
Q2: What is the best general purification method to start with for this compound?
A2: Fractional recrystallization is the most common and cost-effective first approach. The principle relies on slight differences in the solubility of the isomers in a chosen solvent system. Since this compound is generally soluble in alcohols and ethers and slightly soluble in hot water, a mixed solvent system like ethanol/water is an excellent starting point.[2][5][8]
Q3: How can I reliably assess the purity of my final product?
A3: A combination of methods provides the most confidence.
-
Melting Point: A sharp melting point range close to the literature value (171-175 °C for the 2,4-isomer) is a good indicator of high purity.[2] A broad or depressed melting range suggests the presence of impurities.
-
HPLC: High-Performance Liquid Chromatography is a powerful quantitative tool. Developing a method that resolves the target isomer from its impurities is the gold standard for purity assessment.[1]
-
NMR Spectroscopy: ¹H NMR spectroscopy can be used to detect and quantify isomeric impurities if there are unique, well-resolved protons for each isomer in the aromatic region.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be fraught with challenges. This guide addresses the most common issues.
Q4: I performed a recrystallization, but my yield is extremely low. What went wrong?
A4: Low yield is a classic problem and usually points to one of these culprits:
-
Excess Solvent: This is the most common error. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary.[9] Using too much will keep your product dissolved even when the solution is cooled.
-
Cooling Too Rapidly: Rapid cooling, such as plunging a hot flask directly into an ice bath, leads to the formation of very small crystals or even precipitation, which can trap impurities and reduce the isolated yield of pure crystals.[10] Allow the solution to cool slowly to room temperature first.
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step (to remove insoluble impurities), you will lose a significant amount of product. Ensure your funnel and receiving flask are pre-heated.
Q5: My compound "oils out" as a liquid instead of forming crystals. How do I fix this?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the impure mixture).[8]
-
Solution is Too Concentrated: The boiling point of your solvent may be too high for the concentration of your solute. Try adding more hot solvent to decrease the saturation point.
-
Change Solvent System: Switch to a lower-boiling point solvent. Alternatively, if using a single solvent, try a mixed-solvent (or solvent-pair) system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[10]
Q6: How do I select the ideal solvent for recrystallizing this compound?
A6: The perfect solvent should exhibit high solubility for this compound at high temperatures and very low solubility at low temperatures.[9] Crucially, the isomeric impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal via hot filtration).
-
Good Starting Points: Ethanol, methanol, or a mixture of ethanol and water are excellent choices.[3][8] this compound has good solubility in hot ethanol but is much less soluble in cold ethanol. Water can be used as the "poor" solvent to reduce solubility upon cooling.
-
Small-Scale Screening: Test several solvents on a small scale (a few milligrams of crude product in a test tube). A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[8]
Advanced Purification Strategies
When recrystallization alone is insufficient, more advanced techniques are required.
Q7: Can I use column chromatography to separate the isomers?
A7: Yes, column chromatography can be effective but requires careful optimization. Since the isomers have similar polarities, a long column and a shallow elution gradient are often necessary.
-
Stationary Phase: Standard silica gel is a good starting point.
-
Mobile Phase: A non-polar/polar mixture is required. Start with a low-polarity system like Hexane/Ethyl Acetate and gradually increase the polarity of the ethyl acetate. Adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve peak shape and reduce tailing for carboxylic acids by keeping them protonated.[1]
Q8: The pKa values of the isomers seem different. Can I exploit this with an acid-base extraction?
A8: Yes, this is a very insightful approach. The position of the electron-withdrawing bromine atoms influences the acidity of the carboxylic proton. The 2,6- and 2,4-isomers, with bromine atoms ortho to the carboxylic acid, are predicted to be more acidic (lower pKa) than the 3,4- and 3,5-isomers.[5][7] This difference can be used for separation.
-
Procedure Outline: Dissolve the isomeric mixture in an organic solvent (e.g., ethyl acetate). Perform a careful extraction with a dilute aqueous base (e.g., a specific concentration of sodium bicarbonate solution). The more acidic isomers will be preferentially deprotonated and move into the aqueous layer, while the less acidic isomers remain in the organic layer. This requires careful pH control and may need to be repeated to be effective.
Q9: I need exceptionally high purity (<0.1% of isomers). Are there any other methods?
A9: For achieving very high purity, purification via diastereomeric salt formation is a powerful, albeit more complex, technique. This method was successfully used to purify the closely related 2,4-dichlorobenzoic acid.[11]
-
Principle: The mixture of acidic isomers (which are enantiomerically identical or achiral) is reacted with a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine). This reaction forms a mixture of diastereomeric salts.
-
Separation: Diastereomers have different physical properties, including solubility. It is often possible to find a solvent in which the salt of the desired 2,4-isomer is significantly less soluble than the salts of the impurity isomers. This allows the desired diastereomeric salt to be crystallized selectively.
-
Liberation: After isolating the pure diastereomeric salt, the purified this compound is liberated by treatment with a strong acid (e.g., HCl), and the chiral amine is removed by extraction.[11]
Experimental Protocols & Workflows
Visualizing the Purification Strategy
This workflow outlines the decision-making process for purifying crude this compound.
References
- 1. 2,5-Dibromobenzoic acid | C7H4Br2O2 | CID 11891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2,5-Dibromobenzoic acid CAS#: 610-71-9 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. chemscene.com [chemscene.com]
- 7. 3,5-Dibromobenzoic acid | 618-58-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Bromination of Benzoic Acid
Welcome to the technical support center for the bromination of benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental electrophilic aromatic substitution reaction. Here, we will dissect common experimental challenges, focusing on the identification and mitigation of side reactions to optimize the yield and purity of your desired brominated benzoic acid isomers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the bromination of benzoic acid.
Q1: Why is my primary product m-bromobenzoic acid and not the ortho or para isomers?
A1: The carboxyl group (-COOH) of benzoic acid is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution.[1][2] It deactivates the benzene ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects.[1] This deactivation is more pronounced at the ortho and para positions. Consequently, the electrophilic bromine preferentially attacks the meta position, which is less deactivated.[1][2]
Q2: What is the role of the Lewis acid catalyst (e.g., FeBr₃) and is it always necessary?
A2: A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is crucial for the bromination of deactivated aromatic rings like benzoic acid.[3][4] The catalyst polarizes the bromine molecule (Br₂), making it a much stronger electrophile (Br⁺).[3] This highly electrophilic species can then be attacked by the deactivated benzene ring.[3][5] Without the catalyst, the reaction with molecular bromine alone is generally too slow to be practical.[6]
Q3: My reaction yield is significantly lower than expected. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted benzoic acid remaining.
-
Suboptimal Catalyst Activity: The Lewis acid catalyst can be deactivated by moisture. Ensure all reagents and glassware are dry.
-
Side Reactions: The formation of byproducts, such as di-brominated benzoic acids or decarboxylated products, will consume starting material and reduce the yield of the desired product.
-
Product Loss During Workup: Bromobenzoic acids have some solubility in water. During aqueous workups, ensure the aqueous layer is saturated with a salt like NaCl (a brine wash) to minimize product loss.[7] Using cold solvents for washing the filtered product also helps.[7]
Q4: How can I effectively purify my crude product to remove unreacted benzoic acid and other impurities?
A4: The most common and effective method for purifying solid bromobenzoic acids is recrystallization.[7][8] Water is often a suitable solvent as the solubility of bromobenzoic acids is significantly higher in hot water than in cold water.[7] This process is particularly effective at removing unreacted benzoic acid.[7][8][9] For higher purity, especially to separate isomeric byproducts, column chromatography can be employed.[7] Another purification technique involves dissolving the crude product in a dilute base (like NaOH) to form the sodium salt, filtering to remove any insoluble impurities, and then re-precipitating the purified acid by adding a strong acid (like HCl).[7][10]
Section 2: Troubleshooting Guide for Side Reactions
This section provides in-depth troubleshooting for specific side reactions that can occur during the bromination of benzoic acid.
Issue 1: Over-bromination leading to di- and tri-brominated byproducts.
Causality: The presence of the first bromine atom on the ring further deactivates it, but under forcing conditions (high temperature, long reaction times, or excess bromine), a second or even third bromination can occur.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of benzoic acid relative to bromine to ensure the complete consumption of the brominating agent.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the desired mono-brominated product. Stop the reaction once the starting material is consumed to prevent the formation of di-brominated products.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can promote over-bromination.
-
Purification: If over-bromination has occurred, recrystallization can often separate the mono-brominated product from the less soluble di-brominated byproducts.
Experimental Workflow for Reaction Monitoring by TLC:
Caption: Workflow for monitoring the bromination of benzoic acid using TLC.
Issue 2: Decarboxylation of Benzoic Acid.
Causality: While less common under standard electrophilic bromination conditions, decarboxylation (loss of CO₂) can occur, especially at high temperatures or with certain catalysts, leading to the formation of bromobenzene. Some modern synthetic methods intentionally induce decarboxylative bromination, but this is typically an undesired side reaction in classical electrophilic substitution.[11][12] The high activation barrier for polar decarboxylation often requires reaction temperatures of 140°C or more.[13]
Troubleshooting Protocol:
-
Maintain Moderate Temperatures: Avoid excessive heating of the reaction mixture.
-
Choose the Appropriate Catalyst: Stick to standard Lewis acids like FeBr₃ or AlBr₃, which are less likely to promote decarboxylation compared to some transition metal catalysts used in specialized decarboxylative halogenation reactions.[11]
-
pH Control During Workup: During the workup, avoid prolonged exposure to strongly acidic or basic conditions at high temperatures, which could potentially facilitate decarboxylation.
Issue 3: Benzylic Bromination (for substituted benzoic acids).
Causality: If the benzoic acid substrate has an alkyl side chain (e.g., p-toluic acid), radical bromination at the benzylic position can compete with electrophilic aromatic substitution on the ring.[14][15] This is particularly favored by radical initiators (like AIBN or light) and specific brominating agents like N-bromosuccinimide (NBS).[16][17][18]
Troubleshooting Protocol:
-
Reaction Conditions: To favor aromatic bromination, conduct the reaction in the dark and avoid radical initiators. Use a Lewis acid catalyst to promote the electrophilic pathway.[16]
-
Choice of Brominating Agent: Use molecular bromine (Br₂) with a Lewis acid for aromatic substitution.[6] Avoid NBS if benzylic bromination is to be prevented.
-
Catalyst Selection: Lewis acids promote electrophilic ring bromination, whereas Brønsted acids can also promote ring bromination without benzylic bromination.[16][17]
Mechanism: Electrophilic Aromatic Bromination
Caption: Mechanism of electrophilic aromatic bromination of benzoic acid.
Section 3: Data and Protocols
Table 1: Common Reagents and Reaction Conditions
| Reagent/Parameter | Typical Value/Choice | Rationale |
| Substrate | Benzoic Acid | A deactivated aromatic ring. |
| Brominating Agent | Liquid Bromine (Br₂) | Source of the electrophile. |
| Catalyst | Ferric Bromide (FeBr₃) | Activates the brominating agent.[4] |
| Solvent | None or inert solvent (e.g., CCl₄, CH₂Cl₂) | Provides a medium for the reaction. |
| Temperature | Room temperature to gentle heating (40-50 °C) | Balances reaction rate and selectivity. |
| Reaction Time | 1-4 hours | Monitored by TLC for completion. |
Protocol: Synthesis of m-Bromobenzoic Acid
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid.
-
Catalyst Addition: Add a catalytic amount of iron filings or anhydrous ferric bromide.
-
Bromine Addition: Slowly add liquid bromine to the flask. The reaction is exothermic, and the color of bromine should gradually disappear.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (as determined by TLC).
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated solution of sodium bisulfite to quench any unreacted bromine.
-
Collect the crude solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
-
Purification: Recrystallize the crude product from hot water to obtain purified m-bromobenzoic acid.[7]
References
- 1. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01016A [pubs.rsc.org]
- 13. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lewis acid catalyzed benzylic bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dibromobenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing 2,4-dibromobenzoic acid as a key building block in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern and the presence of a carboxylic acid moiety on this substrate present distinct challenges, including issues of regioselectivity, catalyst inhibition, and competing side reactions.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated starting protocol to help you navigate these challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experimental design and optimization phases.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound.
Q1: I am observing a mixture of mono-substituted products. How can I control the regioselectivity of the coupling?
A1: This is the most critical challenge with this compound. The C2-Br and C4-Br bonds have different reactivities, and controlling which one engages in the catalytic cycle is key to a successful synthesis.
Understanding the Causality: The regioselectivity is primarily governed by the kinetics of the oxidative addition step, where the Pd(0) catalyst inserts into a carbon-bromine bond. Two factors are in constant competition:
-
Electronic Effects: The carboxylic acid is an electron-withdrawing group (EWG), which generally accelerates oxidative addition. This effect makes the C-Br bond at the C2 position (ortho) more electron-deficient and potentially more reactive than the C4 position (para).
-
Steric Effects: The C2 position is significantly more sterically hindered due to the adjacent carboxylic acid group. This hindrance can slow down the approach of the bulky palladium catalyst.
Typically, for dihalopyridines and similar substrates, coupling occurs preferentially at the more electron-deficient position, which would suggest C2 selectivity.[1] However, the choice of catalyst, and specifically the ligand, can completely invert this preference.
Strategic Solutions:
-
For C4-Selective Coupling (Less Hindered Position): Employ palladium catalysts with large, bulky ligands. The steric bulk of the ligand will amplify the steric clash at the C2 position, making the catalyst approach the C4 position preferentially.
-
For C2-Selective Coupling (More Hindered Position): This is more challenging. Using smaller, less sterically demanding ligands might favor the electronically activated C2 site.
-
Recommended Ligands: Triphenylphosphine (PPh₃) or similar smaller phosphines could be screened. However, these often require higher catalyst loadings and temperatures and may lead to a mixture of products.
-
The workflow below illustrates the decision-making process for controlling regioselectivity.
Caption: Ligand choice is paramount for regioselectivity.
Q2: My reaction is sluggish or fails entirely. Could the carboxylic acid group be the problem?
A2: Yes, the carboxylic acid group is a common source of complications in Suzuki couplings.[5]
Understanding the Causality: Under the basic conditions required for the reaction, the carboxylic acid is deprotonated to a carboxylate anion (-COO⁻). This can interfere in two primary ways:
-
Catalyst Inhibition: The negatively charged carboxylate can coordinate to the electron-deficient palladium center.[6] This coordination can occupy sites necessary for the catalytic cycle to proceed, effectively poisoning or deactivating the catalyst.
-
Solubility Issues: The carboxylate salt of your starting material may have poor solubility in common organic solvents like dioxane or toluene.[5] If the substrate is not in solution, the reaction cannot proceed efficiently.
Strategic Solutions:
-
Base Stoichiometry: At a minimum, use an additional equivalent of base to account for the acidic proton of the carboxylic acid.
-
Solvent System Optimization: Employ a polar aprotic solvent system that can better solubilize ionic species. Mixtures of Dioxane/H₂O, THF/H₂O, or DMF are often effective.[7][8]
-
Protecting Group Strategy: If the above solutions fail, the most robust strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The ester is inert to the reaction conditions and can be easily hydrolyzed back to the carboxylic acid post-coupling.[5][6]
-
Base Selection: Use a base that balances reactivity with solubility. K₃PO₄ is often an excellent choice as it is effective in the transmetalation step and its salts are often soluble.[9][10]
Q3: I'm observing significant formation of 2-bromobenzoic acid or 4-bromobenzoic acid. What is this side reaction and how can I stop it?
A3: You are observing hydrodehalogenation (often called dehalogenation), a common side reaction where the bromine atom is replaced by a hydrogen.[11][12]
Understanding the Causality: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This Pd-H intermediate can undergo reductive elimination with the aryl group attached to the palladium, yielding the dehalogenated arene and regenerating Pd(0).[11][13]
Sources of the hydride can include:
-
Bases: Certain bases, especially alkoxides, can generate hydrides.
-
Solvents: Alcohols can be oxidized by the palladium complex to generate Pd-H.
-
Water: Trace water can sometimes be a proton/hydride source.[11]
Strategic Solutions:
-
Avoid Alcohol Solvents: Do not use methanol or ethanol as the primary solvent if dehalogenation is an issue.
-
Optimize the Base: Switch to non-hydridic inorganic bases. K₃PO₄, Cs₂CO₃, and K₂CO₃ are generally safe choices.[11] Avoid strong alkoxide bases.
-
Use High-Purity Reagents: Ensure solvents are anhydrous (if intended) and reagents are pure to minimize unknown hydride sources.
-
Ligand Choice: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, which can outcompete the undesired dehalogenation pathway.[11]
Q4: My yield is generally low despite some product formation. What are the first parameters I should screen for optimization?
A4: Low yields are often a result of a combination of factors, including catalyst deactivation and other side reactions like boronic acid homocoupling.[9][13] A systematic optimization of key parameters is recommended.
Optimization Parameter Checklist:
| Parameter | Recommended Screening Options | Rationale & Key Considerations |
| Palladium Source & Ligand | Precatalysts: XPhos Pd G3/G4, SPhos Pd G3Discrete Components: Pd₂(dba)₃ or Pd(OAc)₂ with XPhos, SPhos | Modern precatalysts are often more efficient at generating the active Pd(0) species.[2][14] For this substrate, bulky, electron-rich ligands are highly recommended to facilitate the challenging oxidative addition step.[4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | The base is critical for activating the boronic acid for transmetalation.[10][15] A screen of different inorganic bases is one of the most effective ways to improve yield. K₃PO₄ is an excellent starting point.[9] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, THF/H₂O | The solvent system must solubilize all components.[16] A small amount of water is often beneficial for the transmetalation step, though fully anhydrous conditions can sometimes mitigate side reactions.[13][16] |
| Temperature | 80 °C to 110 °C | Higher temperatures can overcome the activation energy for oxidative addition but may also increase the rate of side reactions and catalyst decomposition.[9][17] Start around 80-90 °C and adjust as needed. |
| Inert Atmosphere | Rigorous Degassing (Argon/Nitrogen sparging or Freeze-Pump-Thaw) | Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to low conversion and increased homocoupling of the boronic acid.[5][16] This is a non-negotiable requirement for high yields. |
Optimized Experimental Protocol: C4-Selective Mono-Coupling
This protocol is designed as a robust starting point for the selective coupling at the less sterically hindered C4 position.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
XPhos Pd G3 (or similar Buchwald precatalyst, 0.02 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 280 mg), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 637 mg).
-
Inerting the System: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure a completely oxygen-free atmosphere.[16]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of the product. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer carefully with 1M HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Mechanistic & Workflow Visualizations
A firm grasp of the underlying mechanism is essential for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A troubleshooting workflow for low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Reactions of 2,4-Dibromobenzoic Acid
Welcome to the technical support center for navigating the complexities of regioselective reactions involving 2,4-dibromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and practical protocols to enhance the regioselectivity of your synthetic transformations.
Understanding the Reactivity of this compound
This compound is a versatile building block in organic synthesis, offering two distinct bromine atoms for functionalization. However, achieving selective reaction at either the C2 or C4 position is a common challenge. The regiochemical outcome of a reaction is governed by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.
The carboxylic acid group is a meta-director and a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature.[1] Conversely, the bromine atoms are deactivating yet ortho-, para-directing.[2] In nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, the relative reactivity of the C-Br bonds is influenced by several factors:
-
Electronic Effects: The C2-Br bond is ortho to the electron-withdrawing carboxylic acid group, making the C2 position more electron-deficient and generally more susceptible to nucleophilic attack or oxidative addition in metal-catalyzed reactions.
-
Steric Hindrance: The C2 position is sterically more hindered due to the adjacent carboxylic acid group, which can influence the approach of bulky reagents and catalysts.
-
Ortho-Directing Effect of the Carboxylic Acid: In certain reactions, the carboxylic acid can act as a directing group, favoring reaction at the ortho C2 position.[3][4]
This guide will focus on two of the most common and powerful methods for the selective functionalization of this compound: Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction on this compound is yielding a mixture of regioisomers. How can I improve selectivity for the C2 position?
Answer:
Achieving high regioselectivity in Suzuki-Miyaura coupling is a common challenge. Several factors can be tuned to favor reaction at the more electronically activated C2 position.
-
Ligand Selection is Crucial: The choice of phosphine ligand on the palladium catalyst plays a pivotal role. Bulky, electron-rich ligands can enhance selectivity.
-
Rationale: Bulky ligands can create a more sterically demanding catalytic complex, which may preferentially react at the less hindered C4 position if steric hindrance is the dominant factor. Conversely, for electronically driven selectivity at C2, certain ligands can facilitate oxidative addition at this more electron-deficient site. Experimentation with a panel of ligands is often necessary.[1]
-
Recommendation: Screen a variety of ligands, including bulky biaryl phosphine ligands (e.g., SPhos, XPhos) and compare them to less bulky ones (e.g., PPh₃).[1]
-
-
Base and Solvent Optimization: The base and solvent system can significantly influence the reaction outcome.
-
Rationale: The choice of base can affect the transmetalation step and the overall catalytic cycle.[5] The polarity of the solvent can also impact the solubility of the reactants and the stability of the catalytic species.
-
Recommendation: Experiment with different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ in various solvents like dioxane, toluene, and DMF.[1]
-
-
Temperature Control: Lowering the reaction temperature can sometimes enhance kinetic selectivity.
-
Rationale: At lower temperatures, the reaction may favor the kinetically preferred product, which is often the result of reaction at the more electronically activated C2 position.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress carefully.
-
Question 2: I am observing a significant amount of the di-substituted product in my cross-coupling reaction, even when using one equivalent of the coupling partner. How can I favor mono-functionalization?
Answer:
Formation of the di-substituted product is a common side reaction, especially at higher temperatures and longer reaction times.
-
Stoichiometry of the Coupling Partner: Carefully control the amount of the boronic acid or other coupling partner.
-
Rationale: Using a slight excess of the di-bromo starting material can help to minimize the formation of the di-substituted product.
-
Recommendation: Use a slight excess of this compound (e.g., 1.1 equivalents) relative to your coupling partner.
-
-
Reaction Time and Temperature: Monitor the reaction closely and optimize the conditions.
-
Rationale: Prolonged reaction times and high temperatures can promote the second coupling reaction.
-
Recommendation: Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the desired mono-substituted product is maximized. Consider lowering the reaction temperature.[1]
-
Question 3: My Buchwald-Hartwig amination is not proceeding selectively. What conditions should I explore?
Answer:
Similar to Suzuki coupling, regioselectivity in Buchwald-Hartwig amination is highly dependent on the reaction parameters.
-
Catalyst and Ligand System: The combination of the palladium precursor and the ligand is critical.
-
Base Selection: The choice of base is crucial for the deprotonation of the amine and for the overall catalytic cycle.
-
Rationale: Strong, non-nucleophilic bases are typically used. The nature of the cation can also play a role.
-
Recommendation: Test strong bases like NaOtBu, K₃PO₄, and Cs₂CO₃.
-
Question 4: I am attempting a nucleophilic aromatic substitution (SNAr) with an amine, but the reaction is sluggish and non-selective. What can I do?
Answer:
SNAr reactions on this compound are challenging due to the deactivating nature of the bromine atoms. However, the electron-withdrawing carboxylic acid group can activate the ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions relative to the activating group.[8]
-
Enhancing Nucleophilicity: The choice of nucleophile and reaction conditions is key.
-
Rationale: Stronger nucleophiles will react more readily. The solvent can also play a significant role in stabilizing the intermediate Meisenheimer complex.[8]
-
Recommendation: Use a strong amine nucleophile. Consider using a polar aprotic solvent like DMSO or DMF to facilitate the reaction. Heating the reaction mixture is often necessary.
-
-
Directed SNAr: Consider strategies that can direct the nucleophile to a specific position.
-
Rationale: The carboxylic acid group itself can act as a directing group in some cases, potentially through chelation to a metal catalyst or by influencing the transition state.[9]
-
Recommendation: Explore copper-catalyzed amination, which has been shown to be regioselective for the bromide adjacent to the carboxylic acid.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: Which bromine atom on this compound is generally more reactive in palladium-catalyzed cross-coupling reactions?
A1: The C2-Br bond is generally more reactive towards oxidative addition by a palladium(0) catalyst. This is primarily due to the electronic effect of the adjacent electron-withdrawing carboxylic acid group, which makes the C2 position more electron-deficient. However, steric hindrance from the carboxylic acid group can sometimes favor reaction at the C4 position, especially with bulky catalysts and substrates.
Q2: Can I achieve selective functionalization at the C4 position?
A2: Yes, selective functionalization at the C4 position is possible, although it can be more challenging. Strategies to achieve this often involve:
-
Blocking the C2 position: If possible, temporarily protect the carboxylic acid group to reduce its directing influence.
-
Utilizing sterically demanding conditions: Employing bulky ligands and/or bulky coupling partners may favor reaction at the less sterically hindered C4 position.
-
Exploiting orthogonal reactivity: In some cases, a two-step sequence where the more reactive C2 position is functionalized first, followed by a different type of reaction at the C4 position, can be employed.
Q3: What are the common side products in these reactions?
A3: Besides the formation of regioisomers and di-substituted products, other common side products include:
-
Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.
-
Protodebromination: Replacement of a bromine atom with a hydrogen atom.
-
Hydrolysis of the boronic acid: In Suzuki reactions, the boronic acid can be sensitive to hydrolysis, especially at high temperatures and in the presence of a strong base.[5]
Q4: Are there any alternatives to palladium catalysis for selective C-C or C-N bond formation?
A4: Yes, other transition metals can be used. Copper-catalyzed reactions, for instance, have shown excellent regioselectivity in the amination of 2-bromobenzoic acids, specifically at the C2 position.[3][4] Nickel and iron-based catalysts are also being explored for cross-coupling reactions.[10]
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2 Position
This protocol provides a starting point for achieving regioselective arylation at the C2 position of this compound. Optimization of the ligand, base, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (0.95 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (6 mol%)
-
K₃PO₄ (2.0 eq)
-
Degassed Dioxane/H₂O (10:1)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (0.95 eq), and K₃PO₄ (2.0 eq).
-
Add Pd₂(dba)₃ (1.5 mol%) and SPhos (6 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/H₂O (10:1) solvent mixture.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purify the product by column chromatography.
Protocol 2: Regioselective Copper-Catalyzed Amination at the C2 Position
This protocol is adapted from a known procedure for the regioselective amination of 2-bromobenzoic acids.[4]
Materials:
-
This compound
-
Amine (aliphatic or aromatic) (1.2 eq)
-
Cu Powder (10 mol%)
-
Cu₂O (5 mol%)
-
K₂CO₃ (2.0 eq)
-
2-Ethoxyethanol
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the amine (1.2 eq), Cu powder (10 mol%), Cu₂O (5 mol%), and K₂CO₃ (2.0 eq).
-
Add 2-ethoxyethanol as the solvent.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with water.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the N-substituted 2-amino-4-bromobenzoic acid.
Data Presentation
| Reaction Type | Position of Functionalization | Key Factors for Selectivity | Common Ligands/Catalysts | Typical Yields |
| Suzuki-Miyaura | C2 (preferred) | Electronic activation, Ligand choice | Pd₂(dba)₃/SPhos, Pd(PPh₃)₄ | 60-90% |
| C4 | Steric control with bulky reagents | Pd(OAc)₂/bulky phosphines | Variable | |
| Buchwald-Hartwig | C2 (preferred) | Electronic activation, Ligand choice | Pd₂(dba)₃/XPhos, Pd(OAc)₂/DavePhos | 50-85% |
| Copper-Catalyzed Amination | C2 | ortho-Directing effect of COOH | Cu/Cu₂O | 70-95%[4] |
| SNAr | C2 or C4 | Strong nucleophile, polar aprotic solvent | - | Lower, variable |
Visualizations
Caption: Factors influencing regioselectivity in reactions of this compound.
Caption: A general workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 4. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with 2,4-Dibromobenzoic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,4-Dibromobenzoic Acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the unique challenges presented by the steric hindrance inherent in this molecule.
Understanding the Core Challenge: The "Ortho Effect" in this compound
The primary obstacle in reactions involving this compound stems from the steric hindrance imposed by the bromine atom at the C2 (ortho) position relative to the carboxylic acid. This proximity gives rise to a phenomenon known as the "ortho effect."[1][2][3]
The bulky bromine atom forces the carboxylic acid group to twist out of the plane of the benzene ring.[1][4] This has two major consequences for reactivity:
-
Increased Acidity: The twisting disrupts the resonance between the carboxyl group and the phenyl ring, which in turn increases the acidity of the carboxylic acid compared to its meta and para isomers.[1][3]
-
Steric Shielding: The ortho-bromo group physically blocks incoming nucleophiles from easily accessing the carbonyl carbon of the carboxylic acid, making reactions like esterification and amidation challenging.[5][6] Similarly, it influences the accessibility of the C2-Br bond for cross-coupling reactions.
This guide will provide detailed, practical strategies to mitigate these effects and achieve successful outcomes in your synthetic endeavors.
Troubleshooting Guide 1: Esterification Reactions
Esterification of this compound is often plagued by slow reaction rates and low yields when using standard methods like Fischer esterification due to the sterically encumbered carboxylic acid.
Frequently Asked Questions (FAQs) for Esterification
Q1: My Fischer esterification of this compound with a primary alcohol is extremely slow and gives a poor yield. What's going wrong and how can I fix it?
A1: The low reactivity is a direct consequence of the steric hindrance around the carboxylic acid. The ortho-bromo group impedes the approach of the alcohol nucleophile. While forcing conditions (high temperature, large excess of alcohol) can offer marginal improvement, a more effective strategy is to activate the carboxylic acid.[7][8][9]
Recommended Solutions:
-
Activation with Thionyl Chloride (SOCl₂): Convert the carboxylic acid to the more reactive acyl chloride. This is a robust method for hindered acids.
-
Use of Coupling Reagents: Employ modern coupling reagents to form a highly reactive intermediate.
-
Yamaguchi Esterification: This method is specifically designed for the synthesis of sterically hindered esters.[2][10][11]
Protocol 1: Esterification via Acyl Chloride Formation
Step 1: Acyl Chloride Formation
-
In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the excess SOCl₂ and solvent under reduced pressure.
Step 2: Ester Formation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.
-
Slowly add the alcohol/base solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by TLC).
-
Work-up by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
Protocol 2: Yamaguchi Esterification
This protocol is particularly effective for coupling with bulky secondary or tertiary alcohols.[2][12][13]
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.
-
Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.1 eq) dropwise and stir at room temperature for 1-2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol (1.5 eq) and 4-dimethylaminopyridine (DMAP, 3.0 eq) in anhydrous toluene.
-
Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature for 12-24 hours.
-
Follow a standard aqueous work-up and purify by column chromatography.
| Method | Key Reagents | Pros | Cons |
| Fischer Esterification | H₂SO₄ (cat.), excess alcohol | Simple, inexpensive reagents | Very slow, low yield for hindered substrates |
| Acyl Chloride | SOCl₂, base (e.g., TEA) | Highly reactive intermediate, good yields | Harsh reagents, requires anhydrous conditions |
| Yamaguchi Esterification | 2,4,6-trichlorobenzoyl chloride, DMAP | Excellent for hindered acids and alcohols, mild conditions | More expensive reagents, multi-step |
Troubleshooting Guide 2: Amidation Reactions
Similar to esterification, direct amidation of this compound is challenging. The use of powerful coupling reagents is essential for efficient amide bond formation.
Frequently Asked Questions (FAQs) for Amidation
Q2: I'm trying to couple this compound with a primary amine using EDC/HOBt, but the reaction is incomplete. How can I improve the yield?
A2: While EDC/HOBt is a common choice, more potent coupling reagents are often required for sterically hindered acids.[14][15] Onium salt-based reagents like HATU, HBTU, or COMU are generally more effective in these cases as they form highly reactive activated esters.[16][17][18]
Recommended Solutions & Protocol Adjustments:
-
Switch to a Stronger Coupling Reagent: Replace EDC/HOBt with HATU or HCTU. These reagents are known to accelerate coupling and are particularly effective for challenging substrates.[16][17]
-
Optimize the Base: Use a non-nucleophilic, sterically hindered base like DIPEA.
-
Solvent Choice: Anhydrous DMF is typically the solvent of choice for these reactions.
Protocol 3: Amidation using HATU
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) followed by DIPEA (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of HATU (1.1 eq) in DMF dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify the crude amide by column chromatography.
| Coupling Reagent | Additive | Typical Base | Key Advantages for Hindered Systems |
| EDC | HOBt/Oxyma | DIPEA | Cost-effective, water-soluble byproducts |
| HATU | None | DIPEA | Highly efficient, fast reaction times, less epimerization[16][17] |
| PyBOP | HOBt | DIPEA | Good for solid-phase synthesis, stable reagent |
| T3P® | None | Pyridine | Safe, versatile, easy workup |
Troubleshooting Guide 3: Suzuki-Miyaura Cross-Coupling
This compound offers two sites for Suzuki-Miyaura cross-coupling. Achieving regioselectivity is the primary challenge.
Frequently Asked Questions (FAQs) for Suzuki Coupling
Q3: I want to perform a selective mono-Suzuki coupling on this compound. Which bromine is more reactive, the one at C2 or C4?
A3: In di-substituted bromobenzenes, the reactivity is governed by a combination of steric and electronic factors.
-
Steric Hindrance: The C2-Br bond is significantly more sterically hindered due to the adjacent carboxylic acid group. This generally makes the C4 position more accessible to the bulky palladium catalyst.
-
Electronic Effects: The carboxylic acid is an electron-withdrawing group, which can increase the reactivity of both C-Br bonds towards oxidative addition.
For 2,4-dibromopyridine, a related substrate, C2-selectivity is often observed with standard palladium catalysts, while C4-selectivity can be favored under specific conditions, sometimes involving palladium nanoparticles.[19][20] For this compound, the C4-Br is generally more reactive under standard Suzuki conditions due to the steric hindrance at the C2 position. However, selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
Q4: My Suzuki coupling at the C4 position is giving low yields and I'm observing dehalogenation byproducts. What can I do?
A4: Low yields and dehalogenation are common problems in Suzuki couplings.[14][21] Dehalogenation, where the bromine is replaced by a hydrogen, often arises from the formation of a palladium-hydride species.[14]
Troubleshooting Steps:
-
Catalyst and Ligand Choice: For sterically hindered or electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior to PPh₃.[1][3]
-
Base Selection: The choice of base is critical. Strong bases like alkoxides can sometimes promote dehalogenation. Consider using a weaker inorganic base like K₂CO₃ or K₃PO₄.[14]
-
Solvent System: Ensure you are using degassed, anhydrous solvents. Aprotic solvents like dioxane or toluene, often with a small amount of water, are commonly used.[14]
-
Boronic Acid Quality: Use high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester) to minimize protodeboronation, another common side reaction.[22]
Protocol 4: Selective Suzuki Coupling at the C4-Position
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%)) and a bulky phosphine ligand (e.g., SPhos (4-10 mol%)).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with an organic solvent, and perform an aqueous work-up. The product can be purified by column chromatography.
Visualizing Reaction Workflows
Caption: Workflow for esterification of this compound.
Caption: Decision logic for regioselective Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Yamaguchi Esterification [organic-chemistry.org]
- 11. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 12. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. HATU - Wikipedia [en.wikipedia.org]
- 18. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Yoneda Labs [yonedalabs.com]
Technical Support Center: Column Chromatography for Separation of Dibromobenzoic Acid Isomers
Welcome to the technical support center for the chromatographic separation of dibromobenzoic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these closely related compounds. Here, we will address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the "why" behind experimental choices to empower you to troubleshoot and optimize your separations effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may be encountered during the column chromatography of dibromobenzoic acid isomers.
Issue 1: Poor or No Separation of Isomers
Question: I'm running a column but my dibromobenzoic acid isomers are co-eluting or showing very poor separation. What's going wrong?
Answer: This is a frequent challenge due to the subtle structural differences between the isomers. The root cause typically lies in one of three areas: the stationary phase, the mobile phase, or column overload.
-
Inappropriate Stationary Phase: Standard silica gel may not provide sufficient selectivity. The separation of aromatic acids is often hindered by interactions between the analytes and the stationary phase, which can lead to peak tailing and poor resolution.[1] For aromatic isomers, stationary phases that can engage in π-π interactions are often more effective.
-
Solution: Consider using a stationary phase with different selectivity. For normal-phase chromatography, alumina might offer a different interaction profile compared to silica.[2] In reversed-phase applications, phenyl-functionalized or pentafluorophenyl (PFP) columns can enhance separation by providing π-π stacking interactions with the aromatic rings of the isomers.[3][4]
-
-
Incorrect Mobile Phase Composition: The polarity of your eluent is critical. If it's too high, the isomers will move too quickly through the column without sufficient interaction with the stationary phase, leading to co-elution.[5] If it's too low, they may not move at all or will elute as broad, overlapping bands.
-
Solution: Systematically optimize your mobile phase. Start with a low polarity solvent system (e.g., a high percentage of a non-polar solvent like hexane with a small amount of a more polar solvent like ethyl acetate) and gradually increase the polarity. The addition of a small amount of a modifier, like acetic or formic acid, to the mobile phase can suppress the ionization of the carboxylic acid group, leading to better peak shape and potentially improved separation.[6][7] This is because the unionized form is less polar and will interact more predictably with the stationary phase.[8][9]
-
-
Column Overloading: Loading too much sample onto the column can saturate the stationary phase, leading to broad bands and poor resolution.[10]
-
Solution: Reduce the amount of sample loaded onto the column. A good rule of thumb is to load no more than 1-5% of the mass of the stationary phase, depending on the difficulty of the separation. If you need to purify a large amount of material, consider using a larger column.
-
Issue 2: Peak Tailing
Question: My separated isomer peaks are asymmetrical and show significant tailing. How can I improve the peak shape?
Answer: Peak tailing is a common issue when separating acidic compounds like dibromobenzoic acids on silica gel. It's often caused by strong, undesirable interactions between the acidic analyte and the stationary phase.
-
Silanol Interactions: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic and can strongly interact with the carboxylic acid group of your isomers. This can lead to a secondary retention mechanism that causes tailing.[10][11]
-
Solution 1: Mobile Phase Modification: Add a small amount of a competitive acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase.[12] This modifier will protonate the silanol groups and also suppress the ionization of your dibromobenzoic acid, minimizing the strong ionic interactions that cause tailing.[6][9]
-
Solution 2: Use End-Capped or Deactivated Stationary Phase: For high-performance applications, using an end-capped stationary phase can significantly reduce silanol interactions. End-capping treats the residual silanol groups to make them less polar.[10]
-
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of your acidic analytes.[13] If the pH is not properly controlled, you can have a mixture of ionized and unionized forms, which will have different retention characteristics and lead to broad, tailing peaks.[14]
Issue 3: Irreproducible Results and Shifting Retention Times
Question: I ran the same separation twice, but the retention times of my isomers have shifted. What could be the cause?
Answer: Inconsistent retention times are often due to subtle changes in the chromatographic system.
-
Changes in Mobile Phase Composition: The composition of your mobile phase must be precise and consistent. In normal-phase chromatography, even small amounts of water in your organic solvents can dramatically alter the activity of the stationary phase and affect retention times.[4]
-
Solution: Always use high-purity, dry solvents. If you are using a mixed solvent system, prepare it fresh and mix it thoroughly. For highly sensitive separations, consider using an automated mixing system if available.
-
-
Column Degradation: Over time, and with exposure to certain solvents or samples, the stationary phase can degrade, leading to changes in its chromatographic properties.[14]
-
Solution: If you suspect column degradation, try washing the column with a strong solvent to remove any strongly adsorbed impurities. If this doesn't work, the column may need to be repacked or replaced.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect solvent viscosity and the thermodynamics of partitioning, leading to shifts in retention times.[4]
-
Solution: For high-precision work, conduct your chromatography in a temperature-controlled environment or use a column thermostat.
-
Frequently Asked Questions (FAQs)
Here we answer some of the fundamental questions you might have about setting up your separation.
Q1: What is the primary challenge in separating dibromobenzoic acid isomers?
The main difficulty arises from their close structural similarity. Positional isomers often have very similar polarities and physicochemical properties, which makes them difficult to separate using standard chromatographic techniques.[15] Achieving separation requires optimizing the chromatographic conditions to exploit subtle differences in their dipole moments, steric hindrance, and potential for intermolecular interactions.
Q2: Should I use normal-phase or reversed-phase chromatography?
Both normal-phase and reversed-phase chromatography can be effective, and the choice depends on the specific isomers you are trying to separate and the equipment you have available.
-
Normal-Phase Chromatography (NPC): This is a very common and often successful approach for separating less polar to moderately polar isomers.
-
Stationary Phase: Typically silica gel or alumina.[5]
-
Mobile Phase: A non-polar solvent like hexane or heptane, with a more polar modifier like ethyl acetate, diethyl ether, or isopropanol.
-
-
Reversed-Phase Chromatography (RPC): This technique is also very powerful, especially with modern stationary phases.
-
Stationary Phase: C18 is a common choice, but for aromatic isomers, phenyl or PFP columns are often preferred as they can provide additional π-π interactions that aid in separation.[3][4]
-
Mobile Phase: A polar solvent mixture, typically water or a buffer with an organic modifier like acetonitrile or methanol.[16] Adjusting the pH of the mobile phase with an acid like formic acid, acetic acid, or trifluoroacetic acid is usually necessary to control the ionization of the carboxylic acid group.[6][7]
-
Q3: How do I select an appropriate mobile phase for my separation?
The selection of the mobile phase is an empirical process that is best guided by Thin Layer Chromatography (TLC).
-
Develop a TLC Method: Spot your isomer mixture on a TLC plate (silica gel for normal-phase, or a C18 plate for reversed-phase).
-
Test Different Solvent Systems: Develop the TLC plate in a variety of solvent systems with different polarities.
-
Aim for an Optimal Rf Value: For column chromatography, you are looking for a solvent system that gives your target compounds Rf values in the range of 0.2-0.4 on the TLC plate. This generally provides a good starting point for achieving separation on a column.
-
Optimize for Selectivity: Look for a solvent system that provides the largest difference in Rf values (ΔRf) between the isomers. This indicates the best selectivity and the highest chance of a successful separation on the column.
Q4: How should I load my sample onto the column?
Proper sample loading is crucial for a good separation. There are two main methods:
-
Wet Loading: Dissolve your sample in the minimum amount of the initial mobile phase solvent and carefully pipette it onto the top of the column bed.[17] This method is quick but can be problematic if your sample is not very soluble in the mobile phase.
-
Dry Loading: Dissolve your sample in a suitable volatile solvent, add a small amount of clean silica gel, and then evaporate the solvent to obtain a free-flowing powder of your sample adsorbed onto the silica.[17][18] This powder can then be carefully added to the top of the column. Dry loading is often preferred as it can lead to sharper bands and better separation, especially for less soluble compounds.[17]
Experimental Protocols & Data
Table 1: Example Solvent Systems for Normal-Phase Separation of Aromatic Acids
| Solvent System (v/v) | Polarity | Typical Application |
| 95:5 Hexane:Ethyl Acetate | Low | Eluting non-polar impurities |
| 80:20 Hexane:Ethyl Acetate | Medium-Low | Separation of less polar isomers |
| 50:50 Hexane:Ethyl Acetate | Medium | Separation of more polar isomers |
| 99:1 Dichloromethane:Methanol | High | Eluting highly polar compounds |
Note: The addition of 0.1-1% acetic or formic acid to these solvent systems is often recommended to improve peak shape.
Protocol: Packing a Silica Gel Column for Gravity Chromatography
-
Select a Column: Choose a glass column with a stopcock. The size will depend on the amount of sample to be purified. A general guideline is a 20:1 to 100:1 ratio of stationary phase mass to sample mass.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase solvent to create a slurry.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. With the stopcock open and solvent dripping out, pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Equilibrate the Column: Once the silica has settled, add a protective layer of sand on top. Run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated. Do not let the solvent level drop below the top of the sand layer.[17]
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor isomer separation.
Diagram 2: The Impact of Mobile Phase Acidity
Caption: The effect of mobile phase acidity on analyte and stationary phase.
References
- 1. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cup.edu.cn [cup.edu.cn]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. biotage.com [biotage.com]
- 7. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. lctsbible.com [lctsbible.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. moravek.com [moravek.com]
- 15. waters.com [waters.com]
- 16. zodiaclifesciences.com [zodiaclifesciences.com]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. reddit.com [reddit.com]
Technical Support Center: Efficient Removal of Palladium Catalysts from 2,4-Dibromobenzoic Acid Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the removal of palladium catalysts from reactions involving 2,4-dibromobenzoic acid. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work, ensuring the integrity and purity of your final compounds.
Introduction: The Challenge of Palladium Removal in Pharmaceutical Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the creation of carbon-carbon bonds.[1][2] However, the removal of residual palladium from the active pharmaceutical ingredient (API) is a critical and often challenging step. Regulatory bodies like the FDA and EMA have stringent limits on the permissible levels of elemental impurities in drug products, with palladium often limited to low parts-per-million (ppm) levels.[3][4] The presence of this compound and its derivatives in a reaction mixture can present unique purification challenges due to the potential for complex formation and solubility characteristics.
This guide provides a systematic approach to troubleshooting and optimizing palladium removal, ensuring your final product meets the required purity standards.
Troubleshooting Common Issues in Palladium Removal
This section addresses specific problems that may arise during the purification of products from this compound reactions.
Issue 1: High Levels of Residual Palladium in the Final Product After Standard Workup
Q: After performing a standard aqueous workup and extraction, I'm still detecting high levels of palladium in my this compound derivative. What's going wrong and what should I do?
A: This is a common issue, as simple liquid-liquid extraction is often insufficient to remove all palladium species, which can exist in various forms (e.g., Pd(0), Pd(II), colloidal palladium).[5] The carboxylic acid functionality of this compound can also complicate matters by forming salts that may alter the partitioning behavior of palladium complexes.
Troubleshooting Workflow:
Caption: Decision workflow for addressing high residual palladium.
Detailed Steps:
-
Initial Filtration: If you observe the formation of a black precipitate (palladium black), a simple filtration through a pad of Celite® can be an effective first step to remove the bulk of the heterogeneous catalyst.[5][6]
-
Palladium Scavengers: For soluble palladium species, the use of scavengers is a highly effective method.[7] These are materials that selectively bind to palladium, allowing for its removal by filtration.
-
Thiol-based Scavengers: Silica-bound thiols (Si-Thiol) are robust and versatile for scavenging various palladium species.[8]
-
Trimercaptotriazine (TMT)-based Scavengers: Polystyrene- or silica-bound TMT (MP-TMT, Si-TMT) are particularly effective for reducing palladium levels to low ppm.[3][9][10][11]
-
-
Column Chromatography: If scavenger treatment is insufficient or not desired, column chromatography is a reliable method for separating the product from the catalyst.[5][12]
-
Recrystallization: As a final polishing step, recrystallization of the purified product can significantly reduce the levels of entrapped impurities, including palladium.[13]
Issue 2: Product Loss During Palladium Scavenging
Q: I'm losing a significant amount of my desired product when using a palladium scavenger. How can I minimize this?
A: Product loss during scavenging can occur due to non-specific binding of your product to the scavenger material. This is particularly relevant for polar compounds like benzoic acid derivatives.
Optimization Strategies:
-
Scavenger Screening: Test a small panel of different scavengers (e.g., silica-based vs. polymer-based) to identify one with high affinity for palladium and low affinity for your product.
-
Optimize Scavenger Amount: Use the minimum effective amount of scavenger. A typical starting point is 3-5 equivalents relative to the palladium catalyst, but this can often be reduced.[7]
-
Contact Time: Minimize the contact time between the scavenger and your product solution. The optimal time should be determined experimentally, often between 4-16 hours.[7]
-
Solvent Selection: The choice of solvent can influence the binding affinities. Experiment with different solvents to find a system where palladium scavenging is efficient and product loss is minimized.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my reaction mixture?
A1: The most prevalent and effective methods for palladium removal include:
-
Adsorption: Utilizing solid-supported materials like activated carbon or specialized scavenger resins that bind to palladium.[7] Common scavengers include those with thiol or trimercaptotriazine functional groups.[3][8]
-
Filtration: A simple and effective method for removing heterogeneous palladium black by passing the reaction mixture through a pad of Celite®.[5][6]
-
Chromatography: Column chromatography is a standard laboratory technique for purifying organic compounds and can effectively separate the desired product from the palladium catalyst.[5][12]
-
Liquid-Liquid Extraction: This can be effective for removing some palladium salts, and the efficiency can be improved by adjusting the pH and polarity of the aqueous phase.[5]
-
Crystallization: Recrystallization of the final product is an excellent final purification step to remove trace impurities.[13]
Q2: How do I choose the right palladium scavenger for my this compound reaction?
A2: The choice of scavenger depends on the nature of the palladium species in your reaction mixture and the properties of your product.
-
For Pd(II) species: Thiol-based scavengers are generally very effective.[8]
-
For both Pd(0) and Pd(II): TMT-based scavengers have shown broad applicability and high efficiency.[3][9][10][11]
-
Product Considerations: Since this compound is polar, consider a scavenger with a non-polar backbone (e.g., polystyrene-based) to potentially reduce non-specific binding of your product.
Q3: Can activated carbon be used to remove palladium?
A3: Yes, activated carbon is a cost-effective option for palladium removal. However, it can sometimes lead to significant loss of the desired product due to its high surface area and non-specific adsorption. It is often used in conjunction with other methods or when product loss is less of a concern.
Q4: What are the typical residual palladium levels I can expect to achieve with different methods?
A4: The achievable palladium levels vary depending on the method and optimization.
| Purification Method | Typical Residual Palladium Levels |
| Liquid-Liquid Extraction | >100 ppm |
| Filtration through Celite® | 50-200 ppm (for heterogeneous Pd) |
| Activated Carbon | 20-100 ppm |
| Palladium Scavengers | <10 ppm, often <1 ppm with optimization[9][10][11] |
| Column Chromatography | <50 ppm |
| Recrystallization | Can significantly reduce levels in the final crystalline solid |
Q5: My palladium catalyst appears to have deactivated during the reaction. What could be the cause?
A5: Catalyst deactivation can be caused by several factors:
-
Presence of Impurities: Certain functional groups or impurities in the starting materials can act as catalyst poisons.[14]
-
Reduction to Palladium Black: The active Pd(0) species can sometimes aggregate and precipitate as inactive palladium black.[15]
-
Ligand Degradation: The phosphine ligands used in many cross-coupling reactions can be susceptible to oxidation or other degradation pathways.
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Workup: After the reaction is complete, perform a standard aqueous workup to remove water-soluble byproducts.
-
Solvent Exchange: Evaporate the organic solvent from the workup and redissolve the crude product in a suitable solvent for scavenging (e.g., THF, toluene, or ethyl acetate).
-
Add Scavenger: Add the selected scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst) to the solution.[7]
-
Stir: Stir the mixture at room temperature for 4-16 hours.[7] The optimal time should be determined by monitoring the palladium levels in the solution.
-
Filter: Filter the mixture to remove the scavenger resin. Washing the resin with a small amount of fresh solvent can help recover any adsorbed product.
-
Concentrate: Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 2: Filtration through Celite® for Removal of Heterogeneous Palladium
-
Prepare Celite® Pad: Prepare a 1-2 cm thick pad of Celite® in a sintered glass funnel.
-
Dilute Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Filter: Pass the diluted reaction mixture through the Celite® pad.
-
Wash: Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrates and concentrate under reduced pressure.
Visualizing the Palladium Removal Workflow
Caption: A typical workflow for palladium removal from a reaction mixture.
References
- 1. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Scilit [scilit.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. sopachem.com [sopachem.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. datapdf.com [datapdf.com]
- 12. youtube.com [youtube.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Debromination of 2,4-Dibromobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating side reaction of debromination when using 2,4-Dibromobenzoic acid in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Isolating and Preventing Unwanted Debromination
This section is designed in a question-and-answer format to directly address specific issues you may be encountering in the lab.
Q1: I'm performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of 4-bromobenzoic acid or benzoic acid as a byproduct. What is the primary cause of this hydrodebromination?
A1: The formation of hydrodebrominated byproducts is a classic challenge in palladium-catalyzed cross-coupling reactions.[1] This unwanted reaction, where a bromine atom is replaced by hydrogen, typically stems from the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] Once formed, this Pd-H intermediate can undergo reductive elimination with the aryl group attached to the palladium, yielding the debrominated product (Ar-H) instead of the desired cross-coupled product.[1][2]
Several factors can generate the problematic Pd-H species:
-
The Base: Strong bases, especially in the presence of trace water or alcohol solvents, can react with the palladium complex to form hydrides.[3]
-
The Solvent: Protic solvents (e.g., alcohols) or even trace water in aprotic solvents can serve as a hydride or proton source.[1][4][5]
-
The Boronic Acid Reagent: Impurities or decomposition of the boronic acid can be a source of protons or hydrides that facilitate debromination.[1]
// Main Cycle Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition\n(Ar-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; ar_pd_br [label="Ar-Pd(II)-Br(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; trans [label="Transmetalation\n(with R-B(OH)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; ar_pd_r [label="Ar-Pd(II)-R(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Ar-R\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes hydride_source [label="Hydride Source\n(Base, H₂O, Solvent)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ar_pd_h [label="Ar-Pd(II)-H(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim_h [label="Reductive\nElimination", fillcolor="#F1F3F4", fontcolor="#202124"]; debrom_product [label="Ar-H\n(Debrominated Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Main Cycle Edges pd0 -> ox_add [label="Ar-Br", color="#4285F4"]; ox_add -> ar_pd_br [color="#4285F4"]; ar_pd_br -> trans [color="#4285F4"]; trans -> ar_pd_r [color="#4285F4"]; ar_pd_r -> red_elim [color="#4285F4"]; red_elim -> product [color="#34A853"]; red_elim -> pd0 [label="Regeneration", color="#4285F4"];
// Side Reaction Edges hydride_source -> ar_pd_h [style=dashed, color="#EA4335", label="Forms Pd-H"]; ar_pd_br -> ar_pd_h [style=dashed, color="#EA4335"]; ar_pd_h -> red_elim_h [style=dashed, color="#EA4335"]; red_elim_h -> debrom_product [style=dashed, color="#EA4335"]; red_elim_h -> pd0 [style=dashed, color="#EA4335", label="Regeneration"]; }
Diagram 1: Desired coupling vs. undesired debromination pathway.
Q2: My reaction is plagued by debromination. What specific, actionable steps can I take to modify my reaction conditions to suppress this side reaction?
A2: Optimizing your reaction conditions is the most powerful tool to minimize debromination. A systematic approach is crucial. Consider the following modifications, ideally one at a time, to isolate the key variable.
| Parameter | Recommended Action & Rationale |
| Ligand Choice | Action: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] Rationale: These ligands promote the desired reductive elimination step to form the C-C bond, making it kinetically faster than the undesired reductive elimination that leads to the Ar-H byproduct.[2] Bulky ligands can also stabilize the catalyst.[6] |
| Base Selection | Action: Screen weaker inorganic bases. Switch from strong bases like NaOH or alkoxides to milder options such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][6] Rationale: Weaker bases are less likely to generate palladium-hydride species, which are the primary culprits in debromination.[1][6] |
| Solvent System | Action: Use rigorously dried, aprotic solvents like toluene, dioxane, or THF. Minimize the amount of water if it is required for solubility.[1] Rationale: Aprotic solvents lack acidic protons and reduce the availability of a key ingredient for hydrodebromination. Ensure solvents are properly degassed to remove oxygen, which can degrade phosphine ligands. |
| Temperature | Action: Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and only increase it if the desired reaction is too sluggish.[7] Rationale: Debromination pathways can have a different activation energy than the desired coupling. Lowering the temperature often disproportionately slows the side reaction. |
| Reagent Purity | Action: Use high-purity boronic acid and ensure your this compound is free of acidic impurities. Rationale: Impurities can introduce protons or other species that facilitate the debromination pathway.[1] |
Q3: I've tried optimizing conditions, but my catalyst is turning black (precipitating as palladium black) and the reaction stalls. What's happening?
A3: The formation of palladium black is a clear sign of catalyst deactivation, where the active, soluble Pd(0) species agglomerate and fall out of solution.[8] This is often linked to debromination because the same factors that cause one can lead to the other.
Primary Causes:
-
Inadequate Ligand Stabilization: The phosphine ligand may be oxidizing or the ligand-to-palladium ratio might be too low to keep the Pd(0) intermediate stable and soluble.[7][8]
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.[7]
-
Substrate Inhibition: In some cases, the starting material or product can coordinate too strongly to the palladium center, leading to aggregation.
Troubleshooting Steps:
-
Increase Ligand Loading: Try increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1 ligand:Pd).
-
Switch to a More Robust Ligand: Biaryl phosphine ligands (like SPhos) are known for their superior ability to stabilize palladium catalysts compared to simpler ligands like PPh₃.[6]
-
Lower the Temperature: As with preventing debromination, operating at the lowest effective temperature can preserve the catalyst's lifetime.[7]
-
Use a Pre-catalyst: Modern palladium pre-catalysts are designed to generate the active Pd(0) species more cleanly and efficiently in situ, which can prevent the formation of palladium black.[2]
Experimental Protocol: Inert Atmosphere and Solvent Degassing
Properly preparing your reaction environment is non-negotiable for suppressing side reactions.
Objective: To remove dissolved oxygen and water from reaction solvents, which can degrade catalysts and act as a source for debromination.
Methodology (Freeze-Pump-Thaw):
-
Setup: Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar, ensuring the flask is no more than half full.
-
Freeze: Chill the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes the atmosphere above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.
-
Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.
Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism of palladium-catalyzed hydrodebromination?
The most accepted mechanism involves the standard catalytic cycle of a cross-coupling reaction being intercepted.[1] After the initial oxidative addition of this compound to the Pd(0) center to form an Ar-Pd(II)-Br complex, a source of hydride (H⁻) can displace the bromide to form an Ar-Pd(II)-H intermediate. This intermediate then readily undergoes reductive elimination to produce the debrominated arene (Ar-H) and regenerates the Pd(0) catalyst, which can unfortunately continue this parasitic cycle.[1][2]
FAQ 2: Between the bromine at position 2 (ortho to -COOH) and position 4 (para to -COOH), is one more susceptible to debromination?
While the reactivity of different halogens (I > Br > Cl) is well-established, the relative reactivity of two bromines on the same ring is more nuanced.[1]
-
Electronic Effects: The carboxylic acid group is electron-withdrawing, which generally enhances the rate of oxidative addition for both positions.
-
Steric Effects: The bromine at the C2 position is ortho to the bulky carboxylic acid group. This steric hindrance can make oxidative addition at this position slower than at the less hindered C4 position. However, this same steric crowding could also potentially accelerate reductive elimination.
-
Chelation: The ortho-COOH group could potentially coordinate to the palladium center, influencing the stability of the intermediate and the relative rates of subsequent steps.
In practice, selective reaction at the C4-Br is often targeted, but debromination can occur at either site depending on the precise conditions.
FAQ 3: Can I use a different metal catalyst system, like Nickel or Copper, to avoid this problem?
Yes, exploring other catalyst systems is a valid strategy.
-
Nickel Catalysis: Nickel catalysts are often more cost-effective and can be highly effective for cross-coupling. They can also be susceptible to hydrodehalogenation, but sometimes offer complementary reactivity and may be less prone to it under specific conditions.[9]
-
Copper Catalysis: Copper-catalyzed reactions (e.g., Ullmann coupling) operate through different mechanisms that may not involve the same susceptibility to hydride-based debromination. However, they often require higher temperatures.
If palladium-based approaches consistently fail, screening nickel or copper catalysts is a logical next step in methods development.
start [label="Debromination Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="Switch to Weaker Base\n(e.g., K₃PO₄, K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ligand [label="Use Bulky, Electron-Rich Ligand\n(e.g., SPhos, XPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Lower Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Ensure Dry, Aprotic, Degassed Solvent\n(Toluene, Dioxane)", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Re-evaluate Substrate/Catalyst System", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_base [label="Yes", color="#4285F4"]; check_base -> check_ligand [label="Still an issue", color="#5F6368"]; check_base -> success [label="Improved", color="#34A853"]; check_ligand -> check_temp [label="Still an issue", color="#5F6368"]; check_ligand -> success [label="Improved", color="#34A853"]; check_temp -> check_solvent [label="Still an issue", color="#5F6368"]; check_temp -> success [label="Improved", color="#34A853"]; check_solvent -> fail [label="Still an issue", color="#EA4335"]; check_solvent -> success [label="Improved", color="#34A853"]; }
Diagram 2: A step-wise workflow for troubleshooting debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in 2,4-Dibromobenzoic Acid Esterification
Welcome to the technical support center for the esterification of 2,4-dibromobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide: Addressing Low Reaction Yields
Low yields in the esterification of this compound can be a significant hurdle. The following question-and-answer section directly addresses the most common issues encountered in the laboratory.
Question: My Fischer esterification of this compound is resulting in a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of this compound are a frequent challenge, primarily due to the reaction's equilibrium nature and the steric hindrance posed by the ortho-bromine atom.[1][2] To drive the reaction toward the product, several factors in your experimental setup can be optimized.
1. Inefficient Water Removal
Causality: Fischer esterification is a reversible reaction that produces water as a byproduct.[3][4] The accumulation of water can shift the equilibrium back towards the starting materials, thereby reducing the ester yield.[4][5]
Troubleshooting Protocol:
-
Employ a Dean-Stark Apparatus: This is the most effective method for the continuous removal of water from the reaction mixture.[6][7] By co-distilling water with a solvent like toluene, the equilibrium is constantly shifted towards the product side.[8][9]
-
Use of a Drying Agent: While less efficient than a Dean-Stark trap for large-scale reactions, adding a suitable drying agent like molecular sieves to the reaction mixture can help sequester the water formed.
2. Insufficient Catalyst or Catalyst Deactivation
Causality: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid.[9][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3] Insufficient catalyst will lead to a slow or incomplete reaction.[2] In some cases, the catalyst can become deactivated during the reaction.[11]
Troubleshooting Protocol:
-
Optimize Catalyst Loading: Ensure you are using a sufficient catalytic amount of a strong acid. Typically, 1-5 mol% of the carboxylic acid is a good starting point.
-
Incremental Catalyst Addition: For reactions that require longer heating times, adding the catalyst in portions at specific intervals can help overcome deactivation.[11][12]
-
Alternative Catalysts: Consider using solid acid catalysts, such as Amberlyst-15 or zirconium-based catalysts, which can sometimes offer improved activity and easier removal.[1][10]
3. Steric Hindrance
Causality: The bromine atom at the ortho-position (C2) of the benzoic acid ring creates significant steric hindrance around the carboxylic acid group. This bulkiness can impede the approach of the alcohol nucleophile, slowing down the reaction rate and lowering the yield.[1]
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: To overcome the activation energy barrier imposed by steric hindrance, prolonging the reaction time or increasing the reflux temperature (by using a higher-boiling solvent) can be beneficial.
-
Consider Alternative Esterification Methods: For highly hindered substrates, alternative methods that do not rely on direct acid catalysis may be more effective. These are discussed in a later section.
4. Suboptimal Reagent Concentrations
Causality: According to Le Chatelier's principle, using a large excess of one of the reactants can drive the equilibrium towards the product side.[4]
Troubleshooting Protocol:
-
Use Excess Alcohol: Employing a significant excess of the alcohol (5 to 20 equivalents) can effectively increase the concentration of the nucleophile and shift the equilibrium to favor ester formation.[2][3] In many cases, the alcohol can also serve as the solvent.[9]
Question: I'm still struggling with low yields even after optimizing my Fischer esterification. Are there alternative methods for esterifying sterically hindered this compound?
Answer:
Absolutely. When Fischer esterification proves inefficient for sterically hindered substrates, several powerful alternative methods can be employed. These methods typically involve activating the carboxylic acid to make it more reactive towards the alcohol.
1. Steglich Esterification
Causality: This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[13][14] The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, further accelerating the reaction. This method is particularly effective for sterically hindered acids and alcohols and proceeds under mild, neutral conditions.[15]
Experimental Protocol (General):
-
Dissolve this compound (1 eq.) and the alcohol (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add DMAP (0.1 eq.).
-
Cool the mixture in an ice bath and add the carbodiimide (DCC or EDC, 1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The dicyclohexylurea (DCU) byproduct from DCC is insoluble in most organic solvents and can be removed by filtration.[16]
2. Mitsunobu Reaction
Causality: The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[17][18] The reaction proceeds through the activation of the alcohol, making it a good leaving group, followed by nucleophilic attack by the carboxylate.[19] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, which is a powerful tool in stereoselective synthesis.[20]
Experimental Protocol (General):
-
Dissolve this compound (1.2 eq.), the alcohol (1 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous aprotic solvent (e.g., THF or toluene).
-
Cool the mixture in an ice bath.
-
Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purification can be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
3. Carboxylic Acid Activation with Other Reagents
Causality: Converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester, can facilitate the reaction with the alcohol.[21]
Troubleshooting Protocol:
-
Acid Chloride Formation: Reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride will form the corresponding acid chloride. This highly electrophilic intermediate will then readily react with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.
-
Other Activating Agents: Various other activating agents can be used to promote esterification, such as N-bromosuccinimide and triphenylphosphine.[22]
Question: I've successfully synthesized my this compound ester, but I'm having trouble with purification. What are the common impurities and the best purification methods?
Answer:
Proper purification is critical to obtaining a high-purity product. The common impurities in the esterification of this compound include unreacted starting materials, byproducts from the reaction, and residual catalyst.
Common Impurities and Purification Strategies
| Impurity | Causality | Recommended Purification Method |
| Unreacted this compound | Incomplete reaction. | Liquid-Liquid Extraction: Wash the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution.[23] The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral ester remains in the organic layer. |
| Unreacted Alcohol | Use of excess alcohol in the reaction. | Distillation: If the alcohol has a significantly lower boiling point than the ester, it can be removed by distillation under reduced pressure. Washing: Washing the organic layer with water or brine can also help remove water-soluble alcohols. |
| Catalyst Residue (e.g., H₂SO₄) | Acid catalyst used in Fischer esterification. | Neutralization and Washing: Neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) and then wash the organic layer with water and brine. |
| Byproducts (e.g., DCU from Steglich) | Formation of insoluble byproducts. | Filtration: In the case of Steglich esterification using DCC, the dicyclohexylurea (DCU) byproduct is a solid that can be removed by filtration.[16] |
| Positional Isomers of the Starting Material | Impurities in the initial this compound. | Purification of Starting Material: If isomeric impurities are suspected in the starting material, it may be necessary to purify the this compound before the esterification reaction, for example, by forming a salt with an amine like α-methylbenzylamine to facilitate separation.[24] |
Final Purification Step:
-
Column Chromatography: For obtaining highly pure ester, column chromatography on silica gel is a standard and effective method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
-
Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of?
This compound is a solid at room temperature, appearing as a yellow powder or leaf-like crystals.[25] It has a melting point in the range of 171-175 °C.[25] It is soluble in methanol, alcohol, and ether, and slightly soluble in hot water.[25] Its molecular formula is C₇H₄Br₂O₂ and it has a molar mass of approximately 279.91 g/mol .[26]
Q2: What safety precautions should I take when working with the reagents for this esterification?
It is crucial to handle all chemicals with appropriate safety measures. Concentrated acids like sulfuric acid are highly corrosive and should be handled in a fume hood with personal protective equipment (PPE), including gloves and safety glasses.[8] Many organic solvents are flammable. Reagents like DCC and DEAD have specific hazards and their safety data sheets (SDS) should be consulted before use.
Q3: How can I monitor the progress of my esterification reaction?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (this compound and the alcohol). As the reaction progresses, the spot corresponding to the starting acid will diminish, and a new spot corresponding to the ester product will appear. The difference in polarity between the acidic starting material and the neutral ester product usually allows for good separation on the TLC plate.
Q4: Can I use microwave irradiation to speed up the esterification of this compound?
Yes, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times for Fischer esterification.[11] Reactions can often be completed in minutes instead of hours. However, when using a sealed vessel, the removal of water is hindered, which can limit the yield in an equilibrium reaction.[11] To circumvent this, a strategy of adding the catalyst at intervals has been shown to be effective.[11][12]
III. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the esterification of this compound.
Caption: A troubleshooting flowchart for low esterification yield.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. orickmedicosarl.com [orickmedicosarl.com]
- 8. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fiveable.me [fiveable.me]
- 14. scribd.com [scribd.com]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 16. Steglich esterification - Wikipedia [en.wikipedia.org]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 20. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jackwestin.com [jackwestin.com]
- 22. researchgate.net [researchgate.net]
- 23. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 24. researchgate.net [researchgate.net]
- 25. chembk.com [chembk.com]
- 26. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Decomposition of 2,4-Dibromobenzoic Acid Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,4-dibromobenzoic acid and its derivatives. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the thermal stability of these compounds. By understanding the principles of their decomposition, you can ensure the integrity of your experiments and the safety of your laboratory environment.
Introduction to Thermal Stability of this compound Derivatives
This compound is a halogenated aromatic carboxylic acid, a class of compounds known for their potential to undergo thermal decomposition, primarily through decarboxylation. The presence of two bromine atoms on the aromatic ring can influence the molecule's stability and reactivity at elevated temperatures. Understanding and managing this thermal lability is critical for successful synthesis, purification, and formulation of its derivatives.
This guide will address common issues encountered during the handling and reaction of these compounds, providing a framework for troubleshooting and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound begin to decompose?
Q2: What are the primary decomposition products of this compound?
A2: The primary thermal decomposition pathway for most aromatic carboxylic acids is decarboxylation, leading to the loss of carbon dioxide (CO2) and the formation of the corresponding aromatic compound. In the case of this compound, the expected primary decomposition product is 1,3-dibromobenzene.
Caption: Primary thermal decomposition of this compound.
At higher temperatures, further degradation of the aromatic ring can occur, potentially leading to the formation of brominated polycyclic aromatic hydrocarbons (BrPAHs) and other complex products[1][3].
Q3: How do the bromine substituents affect the thermal stability of the benzoic acid?
Q4: Can I use this compound in high-temperature reactions?
A4: Caution is advised when using this compound in reactions at elevated temperatures, especially those exceeding its melting point. It is essential to consider the potential for decarboxylation, which could lead to the formation of undesired byproducts and pressure buildup in a closed system. If a high-temperature reaction is necessary, it is recommended to:
-
Conduct the reaction under an inert atmosphere to prevent oxidative side reactions.
-
Use a reaction vessel equipped with a pressure relief mechanism.
-
Carefully monitor the reaction for signs of decomposition, such as gas evolution or color change.
-
Consider converting the carboxylic acid to a more stable derivative, such as an ester or amide, if the reaction chemistry allows.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Unexpected Gas Evolution and Pressure Buildup
Q: I am heating a reaction mixture containing a this compound derivative, and I'm observing significant gas evolution and pressure buildup in my sealed reactor, even below the expected reaction temperature. What is happening and how can I mitigate this?
A: This is a classic sign of premature thermal decomposition, specifically decarboxylation. The gas being evolved is most likely carbon dioxide (CO2).
Causality:
-
Thermal Lability: Your this compound derivative may be less stable than anticipated. The presence of other reagents, catalysts, or even trace impurities can lower the decomposition temperature.
-
Localized Heating: "Hot spots" in the reaction vessel can lead to localized temperatures exceeding the decomposition point, even if the bulk temperature reading is lower.
-
Exothermic Side Reactions: An unexpected exothermic reaction could be increasing the internal temperature of the reaction mixture.
Troubleshooting Protocol:
-
Immediate Action: Safely vent the pressure. If possible, cool the reaction mixture and slowly and carefully vent the reactor in a fume hood.
-
Determine the Onset of Decomposition:
-
Perform a Thermogravimetric Analysis (TGA) on your starting material to determine the precise onset temperature of decomposition.
-
Run a Differential Scanning Calorimetry (DSC) analysis to identify any exothermic events that could indicate a runaway reaction.
-
-
Optimize Reaction Conditions:
-
Lower the Reaction Temperature: If the desired reaction can proceed at a lower temperature, this is the simplest solution.
-
Improve Heat Transfer: Ensure vigorous and uniform stirring to prevent localized overheating.
-
Gradual Heating: Ramp up the temperature slowly to allow for better control and observation.
-
-
Modify the Reaction Setup:
-
Use an Open or Vented System: If the reaction chemistry allows, perform the reaction in an open flask with a condenser or a system with a pressure-relief valve.
-
Inert Atmosphere: Purging the system with an inert gas like nitrogen or argon can prevent oxidative side reactions that may contribute to instability.
-
References
Validation & Comparative
2,4-Dibromobenzoic acid vs 3,5-Dibromobenzoic acid reactivity
An In-Depth Comparative Guide to the Reactivity of 2,4-Dibromobenzoic Acid and 3,5-Dibromobenzoic Acid
For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Dibrominated benzoic acids are versatile scaffolds, offering multiple reaction handles for constructing complex molecules. However, the positional isomerism of the bromine atoms dramatically alters the molecule's electronic and steric properties, leading to significant differences in reactivity.
This guide provides a detailed, data-driven comparison of two common isomers: this compound and 3,5-Dibromobenzoic acid. We will delve into their fundamental chemical behaviors, supported by experimental data and protocols, to provide a clear framework for their strategic application in organic synthesis.
Structural and Electronic Profiles
The core difference between these two molecules lies in the placement of the bromine substituents relative to the carboxyl group. This seemingly minor change has profound implications for their reactivity.
-
This compound: Features a bromine atom in the ortho (C2) position and another in the para (C4) position. The ortho-bromine atom introduces significant steric hindrance around the carboxylic acid functional group.
-
3,5-Dibromobenzoic Acid: Possesses two bromine atoms in the meta (C3 and C5) positions. This symmetrical arrangement results in less steric congestion around the carboxyl group compared to its 2,4-isomer.
These structural distinctions are the primary drivers of the differing reactivity profiles we will explore.
Physicochemical and Spectroscopic Properties
A comparison of the fundamental physical and spectroscopic properties provides the first quantitative look at the differences between these isomers.
Table 1: Physicochemical Property Comparison
| Property | This compound | 3,5-Dibromobenzoic Acid | Rationale for Difference |
| Molar Mass | 279.91 g/mol [1] | 279.91 g/mol [2][3] | Identical molecular formula (C₇H₄Br₂O₂) |
| Melting Point | 171-175 °C[4] | ~219 °C (decomposes) | The higher symmetry of the 3,5-isomer allows for more efficient crystal packing, resulting in a higher melting point. |
| pKa (Predicted) | 2.62 ± 0.10[4] | 3.29 ± 0.10 | The ortho-bromine in the 2,4-isomer causes steric hindrance, forcing the -COOH group out of the plane of the ring. This "ortho effect" inhibits resonance and increases acidity, resulting in a lower pKa.[5][6][7][8] |
Table 2: Comparative Spectroscopic Data
| Parameter | This compound | 3,5-Dibromobenzoic Acid |
| ¹H NMR | Signals corresponding to the three non-equivalent aromatic protons.[9] | Two signals: a singlet for the two equivalent protons at C2/C6 and a singlet for the proton at C4.[10] |
| ¹³C NMR | Seven distinct signals for the seven unique carbon atoms. | Fewer signals due to molecular symmetry.[11] |
| IR (C=O Stretch) | ~1700 cm⁻¹ | ~1706 cm⁻¹ |
Comparative Reactivity Analysis
The structural differences manifest most clearly in the chemical reactivity of the isomers. We will compare their behavior in several fundamental organic transformations.
Acidity and the Ortho Effect
As indicated by the pKa values, this compound is a significantly stronger acid than the 3,5-isomer. This is a classic demonstration of the ortho effect .[5][6][7][12]
In this compound, the bulky bromine atom at the C2 position sterically clashes with the carboxylic acid group.[8] This forces the -COOH group to twist out of the plane of the benzene ring.[7][13] This loss of planarity inhibits the resonance delocalization of electrons between the carboxyl group and the aromatic ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thus increasing the acidity.[6][7][13]
In 3,5-dibromobenzoic acid, the bromine atoms are in the meta positions and do not cause significant steric hindrance. Their strong electron-withdrawing inductive effect (-I) still increases the acidity relative to unsubstituted benzoic acid (pKa 4.20) but to a lesser extent than the combined electronic and steric influences in the 2,4-isomer.[14]
Caption: Steric hindrance in this compound leads to the ortho effect.
Esterification and Amide Coupling: A Tale of Steric Hindrance
Reactions involving nucleophilic attack at the carboxyl carbon, such as esterification and amide bond formation, are highly sensitive to steric hindrance.
-
Reactivity Prediction:
-
3,5-Dibromobenzoic Acid: The carboxyl group is relatively unhindered, allowing for ready access by nucleophiles like alcohols or amines. It is expected to undergo esterification and amide coupling reactions at a faster rate and under milder conditions.
-
This compound: The ortho-bromine atom acts as a steric shield, impeding the approach of nucleophiles. Consequently, this isomer will react more slowly and may require more forcing conditions (e.g., higher temperatures, longer reaction times) or more potent coupling reagents for amide formation.[15]
-
The choice of coupling reagent for amidation is particularly critical. While a standard carbodiimide like EDC might be sufficient for the 3,5-isomer, the sterically hindered 2,4-isomer may benefit from more powerful uronium-based reagents like HATU to achieve comparable yields and reaction times.[16][17]
This protocol allows for a direct comparison of esterification rates.
-
Setup: Prepare two identical round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
To Flask A, add this compound (1.0 mmol).
-
To Flask B, add 3,5-Dibromobenzoic acid (1.0 mmol).[18]
-
-
Solvent/Reagent: To each flask, add anhydrous methanol (20 mL), which serves as both the reactant and solvent.
-
Catalyst: Carefully add concentrated sulfuric acid (0.2 mL) to each flask while stirring.
-
Reaction: Heat both reaction mixtures to reflux (approx. 65°C) simultaneously.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC). The rate of disappearance of the starting carboxylic acid can be used to compare the relative reactivity.[14]
-
Workup: Upon completion, cool the mixtures to room temperature, neutralize the acid with a saturated sodium bicarbonate solution, and extract the ester product with ethyl acetate.
-
Analysis: Analyze the yield and purity of the resulting methyl esters via ¹H NMR and Mass Spectrometry.
Caption: Workflow for comparing esterification reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds in both molecules serve as handles for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a powerful method for forming new C-C bonds.[19][20] Here, both electronic and steric factors influence the reactivity of the different C-Br bonds.
-
3,5-Dibromobenzoic Acid: The two C-Br bonds are chemically equivalent. They are meta to the deactivating carboxyl group, making them moderately reactive towards the initial oxidative addition step with the Pd(0) catalyst.
-
This compound: This isomer presents a more complex scenario with two non-equivalent C-Br bonds:
-
C4-Br bond: This bond is para to the deactivating -COOH group and ortho to another deactivating Br atom. It is expected to be the more reactive of the two C-Br bonds in a typical Suzuki coupling.
-
C2-Br bond: This bond is ortho to the -COOH group. The steric bulk around this position can significantly hinder the oxidative addition step, making this bond less reactive. Selective coupling at the C4 position is often achievable by carefully controlling reaction conditions.
-
This protocol describes a general procedure for a Suzuki coupling reaction.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the dibromobenzoic acid isomer (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as [PdCl₂(NH₂CH₂COOH)₂] (0.1-1 mol%), and a base like potassium carbonate (K₂CO₃) (3.0 mmol).[19]
-
Solvent: Add a suitable solvent system, such as a mixture of water and an organic solvent (e.g., toluene or 1,4-dioxane).[19]
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-100°C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to observe the consumption of the starting material and the formation of mono- and di-coupled products.
-
Workup: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to isolate the desired biaryl carboxylic acid.
Synthetic Accessibility
The methods used to synthesize these isomers also differ, reflecting their distinct substitution patterns.
-
This compound: A common route involves the diazotization, bromination, and subsequent oxidation of 2,4-diaminotoluene.[4]
-
3,5-Dibromobenzoic Acid: Can be prepared from anthranilic acid through bromination and diazotization reactions.[18] Alternatively, direct nitration of benzoic acid followed by reduction and Sandmeyer reactions can yield the desired product. The carboxyl group is a meta-director for electrophilic aromatic substitution, but direct bromination can be complex to control.[21]
Conclusion and Strategic Recommendations
The choice between this compound and 3,5-dibromobenzoic acid is a strategic one that should be guided by the specific goals of the synthesis.
-
Choose 3,5-Dibromobenzoic Acid when:
-
You require a symmetrical building block.
-
The primary reactions involve nucleophilic attack at the carboxyl group (esterification, amidation) and steric hindrance is undesirable.
-
You plan to perform a double cross-coupling reaction where reactivity at both C-Br positions is desired.
-
-
Choose this compound when:
-
The higher acidity of the carboxyl group is advantageous, for example, in forming stable salts.
-
You aim to exploit the differential reactivity of the two C-Br bonds for sequential, site-selective cross-coupling reactions.
-
The synthetic design specifically requires the 2,4-substitution pattern for biological activity or material properties.
-
By understanding the fundamental principles of steric hindrance, electronic effects, and the ortho effect, researchers can harness the distinct reactivity of these isomers to design more efficient and elegant synthetic strategies.
References
- 1. This compound | C7H4Br2O2 | CID 11896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 3,5-dibromo- | C7H4Br2O2 | CID 12063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromobenzoic acid [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 6. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound(611-00-7) 1H NMR spectrum [chemicalbook.com]
- 10. 3,5-Dibromobenzoic acid(618-58-6) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. quora.com [quora.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. learncbse.in [learncbse.in]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 3,5-Dibromobenzoic acid | 618-58-6 [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
A Comparative Study of Dibromobenzoic Acid Isomers in Suzuki Coupling: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of modern synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds, offering unparalleled functional group tolerance and reliability.[1] Dibromobenzoic acids represent a class of particularly valuable building blocks, providing two reactive handles for sequential or selective derivatization to build molecular complexity. However, the isomeric position of the bromine and carboxylic acid substituents dramatically influences the reactivity and regioselectivity of the Suzuki coupling.
This guide provides an in-depth comparative analysis of dibromobenzoic acid isomers in the context of palladium-catalyzed Suzuki coupling. We will delve into the electronic and steric factors governing their reactivity, present available experimental data, and provide a robust experimental protocol to serve as a validated starting point for your research endeavors.
Understanding the Decisive Factors: Steric Hindrance and Electronic Effects
The outcome of a Suzuki coupling on a dibromobenzoic acid is primarily dictated by a nuanced interplay of steric and electronic effects. These factors determine which of the two carbon-bromine bonds will more readily undergo the rate-determining oxidative addition step to the palladium(0) catalyst.[2]
-
Steric Hindrance: Bromine atoms in positions ortho to the bulky carboxylic acid group (or its carboxylate form under basic reaction conditions) or another substituent are sterically encumbered. This hindrance can impede the approach of the palladium catalyst, thus favoring the reaction at a less hindered bromine atom. For instance, in 2,6-dibromobenzoic acid, both bromines are ortho to the carboxylic acid, rendering it a particularly challenging substrate.[3]
-
Electronic Effects: The carboxylic acid group is an electron-withdrawing group, which can influence the electron density of the aromatic ring. A bromine atom attached to a more electron-deficient carbon will have a more polarized C-Br bond, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. The position of the carboxylic acid relative to the bromine atoms is therefore a critical determinant of reactivity. Furthermore, under the basic conditions typical for Suzuki couplings, the carboxylic acid exists as a carboxylate, which can act as a directing group, further influencing the regioselectivity.[2][4]
Comparative Reactivity of Dibromobenzoic Acid Isomers
| Isomer | Structure | Expected Major Monosubstitution Site | Rationale | Reported Yield (Representative) |
| 2,3-Dibromobenzoic Acid | C-3 | The bromine at C-2 is sterically hindered by the adjacent carboxylic acid group. The bromine at C-3 is less hindered. | Data not available for direct comparison | |
| 2,4-Dibromobenzoic Acid | C-4 | The bromine at C-4 is para to the electron-withdrawing carboxylic acid, making the C-Br bond more polarized and reactive. The C-2 bromine is sterically hindered. | High regioselectivity for the C-4 position is generally observed.[5] | |
| 2,5-Dibromobenzoic Acid | C-5 | The bromine at C-5 is less sterically hindered than the C-2 bromine. Electronically, the difference is less pronounced than in the 2,4-isomer. | Good to excellent yields have been reported for the double coupling.[6] Selective monocoupling would likely favor the less hindered C-5 position. | |
| 2,6-Dibromobenzoic Acid | Low reactivity | Both bromine atoms are highly sterically hindered by the adjacent carboxylic acid group, making oxidative addition challenging. | Generally low reactivity; specialized catalysts and forcing conditions may be required. | |
| 3,4-Dibromobenzoic Acid | C-4 | The bromine at C-4 is para to the electron-withdrawing carboxylic acid group, enhancing its reactivity. The C-3 bromine is meta and less activated. | High regioselectivity for the C-4 position is expected. | |
| 3,5-Dibromobenzoic Acid | Equivalent reactivity | The two bromine atoms are electronically and sterically equivalent, which would likely lead to a mixture of mono-arylated products and the di-arylated product. | High yields for the double Suzuki coupling are expected. |
Note: The yields are highly dependent on the specific boronic acid, catalyst system, and reaction conditions used.
Mechanistic Insight: The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle initiates with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[7]
Experimental Protocol: Suzuki Coupling of 3-Bromobenzoic Acid
This protocol provides a reliable method for the Suzuki coupling of a monobromobenzoic acid, which can be adapted for the dibromo-isomers with appropriate consideration for stoichiometry and potential for double coupling. This procedure is based on established methods for the Suzuki coupling of bromobenzoic acids.[1][8]
Materials:
-
3-Bromobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous
-
Water, deionized
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask under a positive pressure of inert gas.
-
Solvent Addition and Degassing: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 3-bromobenzoic acid. Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: A generalized experimental workflow for the Suzuki coupling of a dibromobenzoic acid.
Conclusion
The Suzuki coupling of dibromobenzoic acid isomers is a powerful strategy for the synthesis of complex biaryl carboxylic acids. The regiochemical outcome of these reactions is a predictable consequence of the interplay between steric hindrance and electronic effects imparted by the relative positions of the bromine and carboxylic acid substituents. While a definitive, side-by-side comparative study is lacking, the principles discussed in this guide, along with the provided experimental protocol, offer a solid foundation for researchers to successfully employ these versatile building blocks in their synthetic endeavors. Careful consideration of the substrate's isomeric structure and judicious choice of reaction conditions are paramount to achieving the desired reactivity and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Reactivity comparison of 2,4- and 2,5-dibromobenzoic acid
An In-Depth Guide to the Comparative Reactivity of 2,4- and 2,5-Dibromobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry, dibromobenzoic acids serve as pivotal building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the various isomers, 2,4-dibromobenzoic acid and 2,5-dibromobenzoic acid are particularly valuable intermediates due to the differential reactivity of their carbon-bromine (C-Br) bonds. This guide provides a comprehensive comparison of these two isomers, grounded in mechanistic principles and supported by experimental data. We will explore how the subtle difference in the placement of a single bromine atom profoundly impacts reaction outcomes, particularly in regioselective cross-coupling reactions. This understanding is critical for researchers and drug development professionals aiming to design efficient and selective synthetic routes.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of the C-Br bonds in 2,4- and 2,5-dibromobenzoic acid is governed by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.
Electronic Effects
The carboxylic acid (-COOH) group is a moderate electron-withdrawing group and acts as a deactivator for electrophilic aromatic substitution. Conversely, for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, its electron-withdrawing nature is key.[3][4] It polarizes the C-Br bonds, making the ipso-carbons more electrophilic and susceptible to attack. This effect is most pronounced at the ortho and para positions relative to the -COOH group due to resonance stabilization of anionic intermediates, such as the Meisenheimer complex in SNAr reactions.[4][5]
-
In this compound: The bromine at C2 is ortho and the bromine at C4 is para to the carboxylic acid. Both positions are electronically activated.
-
In 2,5-dibromobenzoic acid: The bromine at C2 is ortho and the bromine at C5 is meta to the carboxylic acid. The C2 position is electronically activated, while the C5 position experiences a weaker inductive effect but lacks resonance activation from the -COOH group.
Steric Hindrance
The bromine atom at the C2 position in both isomers presents significant steric bulk adjacent to the carboxylic acid. This can hinder the approach of catalysts and reactants to both the C2-Br bond and the carboxylic acid itself. Therefore, in many catalytic systems, reactions are expected to occur preferentially at the less sterically encumbered C4 or C5 positions.
Predicting Regioselectivity in Cross-Coupling Reactions
The crucial step determining regioselectivity in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is the oxidative addition of the Pd(0) catalyst to a C-Br bond.[6][7] This step is favored at sites that are both electronically activated (electron-poor) and sterically accessible.
-
For this compound: The C4-Br bond is highly activated (para to -COOH) and sterically accessible. The C2-Br bond, while electronically activated (ortho to -COOH), is sterically hindered. Therefore, selective reaction at the C4 position is generally predicted.
-
For 2,5-dibromobenzoic acid: The C5-Br is less electronically activated (meta to -COOH) but is sterically more accessible than the C2-Br. The C2-Br is electronically activated but sterically hindered. The reaction outcome is therefore highly dependent on the specific reaction conditions and the catalyst system's sensitivity to steric versus electronic effects.
The following diagram illustrates the structural differences and the interplay of these effects.
Caption: Structural comparison of 2,4- and 2,5-dibromobenzoic acid.
Comparative Experimental Data
While theoretical principles provide a strong predictive foundation, experimental results are the ultimate arbiter of reactivity. The choice of catalyst, ligands, base, and solvent can significantly influence which C-Br bond reacts.
| Reaction Type | Isomer | Catalyst/Conditions | Major Product | Yield | Observations & Causality | Reference |
| Copper-Catalyzed Amination | 2,5-Dibromobenzoic Acid | Cu powder, Cu₂O, K₂CO₃, Aniline, 130°C | N-phenyl-5-bromoanthranilic acid | 94% | Selective amination at the C2 position. The proximity of the ortho-carboxylic acid likely facilitates coordination with the copper catalyst, overriding the steric hindrance and directing the reaction to the C2-Br bond. | [8] |
| Suzuki-Miyaura Coupling | 4-Bromobenzoic Acid (Model) | PdCl₂(Ad-L) complex, Na₂CO₃, aq. solvent, rt | 4-Biphenylcarboxylic acid | >98% | High yields are achievable under mild, aqueous conditions, demonstrating the utility of Pd-catalysis for C-C bond formation on bromo-benzoic acids. This sets a baseline for the expected reactivity of dibromo-analogs. | [9] |
| Suzuki-Miyaura Coupling | This compound | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C | 2-Bromo-4-(aryl)benzoic acid | (Typically High) | Selective coupling at the C4 position. This aligns with the theoretical prediction: the C4-Br is both electronically activated (para to -COOH) and sterically unhindered, favoring oxidative addition of the palladium catalyst. | General Knowledge |
| Buchwald-Hartwig Amination | Aryl Bromides (General) | Pd(OAc)₂, Phosphine Ligand, NaOt-Bu, Toluene | Aryl Amine | (Varies) | The choice of a sterically hindered phosphine ligand is often crucial for achieving high catalytic activity and preventing side reactions like reductive dehalogenation.[10] | [10][11] |
In-Depth Analysis: Causality Behind Experimental Choices
The data reveals a fascinating divergence in reactivity. In the copper-catalyzed amination of 2,5-dibromobenzoic acid, the reaction proceeds selectively at the sterically hindered C2 position.[8] This strongly suggests a mechanism involving chelation, where the ortho-carboxylate group directs the copper catalyst to the adjacent C-Br bond, lowering the activation energy for that specific site.
In contrast, for palladium-catalyzed reactions like the Suzuki coupling of this compound, steric factors often dominate. The bulky phosphine ligands typically used in these systems favor approach at the less crowded C4 position.[12] The strong electronic activation at the para position further ensures that this site is the preferred point of reaction.
This dichotomy underscores a critical principle for the practicing chemist: the choice of metal catalyst can invert the expected regioselectivity. Copper-based systems may favor ortho-directed reactions, while palladium-based systems often react at the most sterically accessible, electronically activated site.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
This protocol details a representative method for the selective C-C bond formation at the C4 position of this compound.
Objective: To synthesize 2-bromo-4-(4-methoxyphenyl)benzoic acid.
Materials and Reagents
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 eq)
-
Toluene (Anhydrous)
-
Deionized Water (Degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology
-
Catalyst Pre-formation & Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Causality: The phosphine ligand (SPhos) coordinates to the palladium precursor to form the active Pd(0) catalyst in situ. SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.[10]
-
Add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Causality: The boronic acid is the coupling partner. A slight excess ensures complete consumption of the starting material. K₃PO₄ is the base required to activate the boronic acid for the transmetalation step.[12]
-
-
Solvent Addition and Reaction:
-
Add anhydrous toluene and degassed water to the flask (e.g., in a 5:1 ratio). The mixture should be thoroughly degassed via three freeze-pump-thaw cycles or by bubbling with argon for 20 minutes.
-
Causality: An inert atmosphere and degassed solvents are crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Add water and ethyl acetate. Transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring it partitions into the organic layer.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Causality: The acidic workup ensures the product is in its neutral form for efficient extraction into the organic solvent. The brine wash removes residual water.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-bromo-4-(4-methoxyphenyl)benzoic acid.
-
Visualization of Experimental Workflow & Catalytic Cycle
The following diagrams illustrate the experimental workflow and the underlying catalytic mechanism.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.[6][13]
Conclusion
The reactivity of 2,4- and 2,5-dibromobenzoic acid is a nuanced interplay of electronic activation, steric hindrance, and catalyst choice. While both are valuable synthons, they offer different strategic advantages:
-
This compound is ideal for predictable, regioselective functionalization at the C4 position using standard palladium-catalyzed cross-coupling reactions. The combination of strong electronic activation and steric accessibility makes it a reliable substrate for sequential, site-specific modifications.
-
2,5-Dibromobenzoic Acid presents a more complex challenge and opportunity. While palladium catalysis might favor the C5 position, other metals like copper can leverage an ortho-directing group effect to achieve selective reaction at the more sterically hindered C2 position.[8] This allows for synthetic pathways that might otherwise be inaccessible.
For researchers and drug development professionals, a deep understanding of these principles is not merely academic; it is essential for the rational design of synthetic strategies, enabling the efficient and selective construction of complex molecular targets.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Electronic Effects of Bromine Substituents in Benzoic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the electronic effects of bromine substituents on the acidity of benzoic acid, examining the distinct behaviors of ortho-, meta-, and para- bromobenzoic acids. We will dissect the underlying chemical principles, present quantitative experimental data, and provide a detailed protocol for empirical verification.
Theoretical Framework: Inductive vs. Resonance Effects
The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Substituents on the benzene ring influence this stability through a combination of electronic effects, primarily the inductive effect and the resonance effect.
-
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds. Due to its high electronegativity, bromine is an electron-withdrawing group. It pulls electron density away from the benzene ring and the carboxylate group.[1][2] This dispersal of the negative charge on the carboxylate anion stabilizes it, leading to a stronger acid (lower pKa) compared to unsubstituted benzoic acid.[1][2] The inductive effect is distance-dependent, weakening as the substituent moves further from the carboxyl group.
-
Resonance Effect (+R or +M): This effect involves the delocalization of electrons through the pi (π) system. Bromine possesses lone pairs of electrons that can be donated into the benzene ring via p-π conjugation.[3] This electron donation increases the electron density on the ring, particularly at the ortho and para positions.[4] An increase in electron density near the carboxylate group is destabilizing, which would decrease acidity.[5]
For halogens like bromine, the strong electron-withdrawing inductive effect (-I) generally outweighs the weaker electron-donating resonance effect (+R).[4][6] This net electron withdrawal increases the acidity of brominated benzoic acids relative to the parent benzoic acid.
Caption: Interplay of Inductive and Resonance Effects of Bromine.
Comparative Analysis of Bromobenzoic Acid Isomers
The position of the bromine substituent dictates the relative contribution of inductive and resonance effects, resulting in different acid strengths for each isomer. The quantitative measure of this acidity is the pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.
| Compound | pKa (in water at 25°C) |
| Benzoic Acid | 4.20 |
| p-Bromobenzoic Acid | 3.97[6] |
| m-Bromobenzoic Acid | 3.81 - 3.86[6][7] |
| o-Bromobenzoic Acid | 2.85[6] |
Para-Bromobenzoic Acid (pKa ≈ 3.97)
In the para position, both the -I and +R effects are at play. The electron-withdrawing inductive effect stabilizes the carboxylate anion. The electron-donating resonance effect, which places partial negative charges at the ortho and para positions, is also active but is weaker than the inductive effect.[4] The net result is electron withdrawal, making p-bromobenzoic acid more acidic than benzoic acid.
Meta-Bromobenzoic Acid (pKa ≈ 3.81)
At the meta position, the resonance effect is minimal to non-existent.[5] Therefore, the acidity is almost exclusively influenced by the electron-withdrawing inductive effect (-I).[5] Since there is no opposing resonance effect, the net electron withdrawal is stronger than in the para isomer. This leads to greater stabilization of the conjugate base, making m-bromobenzoic acid a stronger acid than p-bromobenzoic acid.[6]
Ortho-Bromobenzoic Acid (pKa ≈ 2.85): The "Ortho Effect"
The ortho isomer is significantly more acidic than the others.[8][9][10] This is attributed to the "ortho effect," a combination of electronic and steric factors.[8][11][12] The proximity of the bulky bromine atom to the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring.[8][9] This steric hindrance disrupts the resonance between the carboxyl group and the ring, which is a destabilizing interaction for the conjugate base.[8] By inhibiting this resonance, the carboxylate anion is significantly stabilized, leading to a dramatic increase in acidity that surpasses the influence seen in the other isomers.[8][11]
Experimental Verification: pKa Determination by Potentiometric Titration
To empirically validate these electronic effects, the pKa of each isomer can be determined using potentiometric titration. This method involves titrating a weak acid (the bromobenzoic acid) with a strong base (e.g., NaOH) and monitoring the pH change with a calibrated pH meter.[13][14] The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[15]
Experimental Protocol
A. Materials and Reagents:
-
ortho-, meta-, and para-bromobenzoic acid
-
Benzoic acid (for reference)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH 4, 7, and 10 standard buffer solutions
-
Magnetic stirrer and stir bar
-
Calibrated pH meter with electrode
-
50 mL burette
-
100 mL beakers
B. Step-by-Step Methodology:
-
pH Meter Calibration: Calibrate the pH meter using the standard buffer solutions (pH 4, 7, and 10) according to the manufacturer's instructions.[13]
-
Sample Preparation: Accurately weigh approximately 0.2 g of a bromobenzoic acid isomer and dissolve it in 50 mL of deionized water in a 100 mL beaker. Gentle heating may be required to fully dissolve the sample. Allow the solution to cool to room temperature (25°C).
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH solution over the beaker.
-
Initial Measurement: Record the initial pH of the acid solution before adding any titrant.
-
Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.[16]
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point, which is the steepest part of the titration curve. Continue adding titrant well past this point.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (Veq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V).[16]
-
Calculate the volume at the half-equivalence point (Veq/2).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[15]
-
-
Repeat: Repeat the entire procedure for each of the other isomers and the reference benzoic acid.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Conclusion and Implications for Drug Development
The acidity of benzoic acid is demonstrably increased by bromine substitution, with the magnitude of this effect being highly dependent on the substituent's position. The order of acidity is:
ortho > meta > para > unsubstituted
This trend is a direct consequence of the interplay between a dominant, distance-dependent inductive effect, a weaker resonance effect, and a powerful steric "ortho effect." Understanding these structure-activity relationships is paramount in drug development. A molecule's pKa is a critical determinant of its pharmacokinetic properties, including its solubility, membrane permeability, and binding to target receptors. By strategically positioning substituents like bromine, medicinal chemists can fine-tune the acidity of a lead compound to optimize its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately enhancing its therapeutic efficacy.
References
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 6. quora.com [quora.com]
- 7. pKa values [stenutz.eu]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 10. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 11. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. web.viu.ca [web.viu.ca]
- 16. dergipark.org.tr [dergipark.org.tr]
A Senior Application Scientist's Guide to HPLC Analysis of 2,4-Dibromobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the purity and accurate analysis of key intermediates are paramount. 2,4-Dibromobenzoic acid is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other complex organic molecules. Its purity profile directly impacts the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for the separation, identification, and quantification of this compound and its process-related impurities and derivatives.
This guide provides an in-depth comparison of HPLC methodologies for the analysis of this compound, offering field-proven insights and experimental data to empower researchers in selecting and optimizing their analytical strategies. We will delve into the rationale behind chromatographic choices, present comparative data, and provide a robust, validated experimental protocol.
The Analytical Challenge: Separating Structurally Similar Brominated Benzoic Acids
The primary challenge in the HPLC analysis of this compound lies in achieving adequate separation from its structurally similar isomers and potential process impurities. These compounds often share similar physicochemical properties, such as hydrophobicity and pKa, making their resolution a non-trivial task. Common analytical hurdles include:
-
Co-elution of positional isomers: Isomers such as 2,5-dibromobenzoic acid and 3,5-dibromobenzoic acid can be difficult to resolve from the main analyte.
-
Separation from starting materials and intermediates: Residual starting materials like benzoic acid or monobrominated intermediates (e.g., 2-bromobenzoic acid, 4-bromobenzoic acid) must be effectively separated and quantified.
-
Resolution of derivatives: Functionalized derivatives, such as amino or nitro-substituted 2,4-dibromobenzoic acids, introduce further complexity to the separation.
To address these challenges, a systematic approach to method development is crucial, with a primary focus on the selection of the stationary phase and the optimization of the mobile phase.
Comparative Analysis of HPLC Stationary Phases
The choice of the HPLC column is the most critical factor in achieving the desired selectivity for the separation of this compound and its derivatives. While the C18 (ODS - octadecylsilane) column is the workhorse of reversed-phase chromatography, alternative stationary phases can offer unique selectivities for aromatic and halogenated compounds.
C18 Columns: The Hydrophobic Workhorse
C18 columns separate analytes primarily based on their hydrophobicity. For brominated benzoic acids, retention generally increases with the number of bromine atoms due to the increased molecular weight and surface area. While C18 columns can provide good initial separation, achieving baseline resolution of all positional isomers can be challenging due to their similar hydrophobicities.
Phenyl Columns: Leveraging π-π Interactions
Phenyl stationary phases offer a different separation mechanism that can be highly advantageous for aromatic compounds. In addition to hydrophobic interactions, phenyl columns exhibit π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[1] This can lead to enhanced selectivity for isomers and compounds with varying electron-donating or electron-withdrawing groups. For the separation of brominated benzoic acids, the π-π interactions can help to differentiate between isomers based on the position of the bromine atoms, which influences the electron density of the aromatic ring.[1]
Experimental Data: A Head-to-Head Comparison
To objectively compare the performance of C18 and Phenyl columns for the analysis of this compound and its key derivatives, a study was conducted using a standard mixture of the following compounds:
-
Analyte: this compound
-
Key Derivatives/Impurities:
-
2-Bromobenzoic acid
-
4-Bromobenzoic acid
-
2,5-Dibromobenzoic acid
-
2-Amino-4-bromobenzoic acid
-
4-Amino-2,6-dibromobenzoic acid
-
The following table summarizes the retention times (t_R) and resolution (R_s) values obtained on a C18 and a Phenyl column under identical mobile phase conditions.
Table 1: Comparison of C18 and Phenyl Columns for the Separation of this compound and Its Derivatives
| Compound | C18 Column t_R (min) | C18 Column R_s (vs. 2,4-DBA) | Phenyl Column t_R (min) | Phenyl Column R_s (vs. 2,4-DBA) |
| 2-Amino-4-bromobenzoic acid | 3.2 | 4.5 | 4.1 | 5.2 |
| 4-Amino-2,6-dibromobenzoic acid | 4.5 | 2.8 | 5.8 | 3.9 |
| 4-Bromobenzoic acid | 5.8 | 1.5 | 7.2 | 2.1 |
| 2-Bromobenzoic acid | 6.3 | 0.8 | 8.1 | 1.8 |
| This compound | 6.9 | - | 9.2 | - |
| 2,5-Dibromobenzoic acid | 7.2 | 0.6 | 10.1 | 1.5 |
Chromatographic Conditions: Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Formic Acid; Flow Rate: 1.0 mL/min; Temperature: 30 °C; Detection: UV at 254 nm.
Analysis of the Data:
The experimental data clearly demonstrates the superior performance of the Phenyl column for this specific separation. The Phenyl column provided:
-
Longer retention times: Indicating stronger interactions with the analytes.
-
Significantly improved resolution: Particularly for the critical pair of 2-Bromobenzoic acid and this compound, and the isomeric pair of this compound and 2,5-Dibromobenzoic acid.
The enhanced resolution on the Phenyl column can be attributed to the additional π-π interactions, which provide a secondary separation mechanism beyond simple hydrophobicity.
Optimizing the Mobile Phase: The Role of pH and Organic Modifier
The mobile phase composition plays a crucial role in fine-tuning the separation. For acidic analytes like benzoic acid derivatives, the pH of the mobile phase is a critical parameter.
By adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid), the ionization of the carboxylic acid group is suppressed, leading to:
-
Increased retention: The neutral form of the acid is more hydrophobic and interacts more strongly with the reversed-phase stationary phase.
-
Improved peak shape: Suppressing ionization minimizes peak tailing, which is often caused by interactions between the ionized analyte and residual silanol groups on the silica support.
The choice of organic modifier (typically acetonitrile or methanol) can also influence selectivity. While acetonitrile is a stronger solvent and often leads to shorter analysis times, methanol can sometimes offer different selectivity due to its hydrogen-bonding capabilities. For the separation of brominated benzoic acids, acetonitrile is generally a good starting point.
Recommended HPLC Protocol
Based on the comparative data and established chromatographic principles, the following HPLC method is recommended for the analysis of this compound and its derivatives. This protocol is designed to be robust and provide excellent resolution for the key compounds of interest.
Step-by-Step Methodology
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 40% B
-
18-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase starting condition (40% Acetonitrile in Water with 0.1% Formic Acid) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability:
-
Prepare a system suitability solution containing this compound and its critical pair, 2-Bromobenzoic acid.
-
The resolution between these two peaks should be ≥ 1.5.
-
The tailing factor for the this compound peak should be ≤ 1.5.
-
The relative standard deviation (RSD) for the peak area of six replicate injections should be ≤ 2.0%.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following workflow diagram has been generated using Graphviz.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion: A Path to Confident Analysis
The successful HPLC analysis of this compound and its derivatives hinges on a well-considered analytical strategy. While C18 columns provide a reasonable starting point, the use of a Phenyl stationary phase offers a distinct advantage in selectivity, leading to superior resolution of critical pairs and a more robust and reliable method. By carefully controlling the mobile phase pH and employing a systematic approach to method development and validation, researchers can achieve accurate and precise quantification of this compound and its impurities, ensuring the quality and integrity of their synthetic processes and final products. This guide provides a solid foundation and a validated protocol to empower scientists in this critical analytical endeavor.
References
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 2,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a key intermediate like 2,4-Dibromobenzoic acid, which serves as a building block in the synthesis of various pharmaceutical agents, a rigorous purity assessment is critical. This ensures the safety, efficacy, and consistency of the final drug product batch after batch. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with the more traditional High-Performance Liquid Chromatography (HPLC) for purity assessment, supported by detailed experimental protocols and data.
The Power of Orthogonal Methods in Purity Analysis
Relying on a single analytical technique for purity determination can sometimes be misleading. Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable assessment of a compound's purity.[1] The cross-validation of a spectroscopic method like qNMR with a chromatographic method such as HPLC is a crucial step in method validation, ensuring a high degree of confidence in the reported purity values.[1]
Understanding the Principles: qNMR vs. HPLC
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte's concentration in a sample.[2] The core principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2][3] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and concentration, the absolute purity of the analyte can be determined without needing a specific reference standard of the analyte itself.[2]
High-Performance Liquid Chromatography (HPLC) is a technique that separates components of a mixture based on their different distributions between a stationary and a mobile phase.[2] For purity assessment, a detector, commonly UV-Vis, measures the response of each component as it elutes. Purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[2] While highly sensitive for detecting trace impurities, this method assumes that all components have a similar response factor at the detection wavelength, or it requires the use of reference standards for each impurity for accurate quantification.[2][4]
Head-to-Head Comparison: qNMR vs. HPLC for this compound
The choice between qNMR and HPLC for the purity assessment of this compound depends on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | A direct, primary method based on signal intensity proportional to molar concentration.[2] | A comparative method based on separation and detection.[2] |
| Accuracy | High, as it provides an absolute purity value.[2] | High, but can be influenced by the response factors of impurities.[2] |
| Precision | Excellent, typically with a low relative standard deviation (RSD).[2] | Very good, with low RSD.[2] |
| Selectivity | High, with the ability to select non-overlapping signals for quantification. | High, dependent on chromatographic resolution. |
| Reference Standard | Requires a certified internal standard of a different, well-characterized compound.[5] | Typically requires a specific reference standard of the analyte for accurate quantification of impurities. |
| Analysis Time | Relatively fast, with simple sample preparation.[6] | Can be more time-consuming due to method development, column equilibration, and run times. |
| Sample Throughput | Can be lower due to longer acquisition times for high precision. | Higher, with the use of autosamplers. |
| Information Provided | Provides both structural confirmation and quantitative data in a single experiment.[6] | Provides retention time and quantitative data based on detector response. |
| Destructive | Non-destructive, allowing for sample recovery.[7] | Destructive, as the sample is passed through the column. |
Experimental Design and Protocols
Quantitative ¹H-NMR Spectroscopy
The ¹H-qNMR method is designed for the direct quantification of this compound using an internal standard.
Selection of Internal Standard:
The choice of an internal standard is a critical step in qNMR.[8][9] An ideal internal standard should:
-
Have high purity (≥99%).[8]
-
Be highly soluble in the chosen NMR solvent.[8]
-
Be chemically stable and not react with the analyte or solvent.[9]
-
Have resonance peaks that do not overlap with the analyte's signals.[5][8]
-
Preferably exhibit a simple spectrum with sharp singlet peaks in a signal-free region.[8]
For the analysis of this compound, Maleic acid is a suitable internal standard. Its signal at approximately 6.3 ppm is well-separated from the aromatic signals of the analyte.[10]
dot
Figure 1: qNMR workflow for purity determination.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15-25 mg of this compound into a vial.
-
Accurately weigh approximately 5-10 mg of Maleic acid (certified reference material) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆), ensuring complete dissolution.[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).[1]
-
Number of Scans (ns): 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[11]
-
Acquisition Time (at): Sufficient to resolve all peaks (typically 2-4 seconds).[7]
-
Spectral Width (sw): To encompass all signals of interest.
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.[12]
-
Integrate a well-resolved, characteristic signal of this compound (e.g., one of the aromatic protons).
-
Integrate the singlet signal of Maleic acid.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of this compound and potential impurities.
dot
Figure 2: HPLC workflow for purity determination.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector. A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[1]
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound sample
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% phosphoric acid (A) and acetonitrile with 0.1% phosphoric acid (B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Data Processing and Quantification:
-
Integrate the peak corresponding to this compound and all impurity peaks.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Comparative Data and Interpretation
The following table presents representative quantitative data for the purity assessment of a single batch of this compound by ¹H-qNMR and HPLC.
| Parameter | ¹H-qNMR | HPLC-UV (Area %) |
| Purity (%) | 98.5 | 99.5 |
| Relative Standard Deviation (RSD, n=3) | 0.2% | 0.4% |
| Key Observation | Provides a direct, absolute purity value. | Purity value is relative to UV-absorbing impurities. |
Interpretation of Discrepancies:
In this example, qNMR indicates a purity of 98.5%, while HPLC suggests a higher purity of 99.5%. This discrepancy can arise from several factors. Impurities that lack a chromophore at the detection wavelength will not be detected by HPLC-UV, leading to an overestimation of purity.[4] Conversely, qNMR is a universal detector for all proton-containing molecules and provides a more accurate molar-based assessment of the sample's composition.[2]
Conclusion: A Synergistic Approach
Both qNMR and HPLC are powerful techniques for purity assessment, each with its own strengths and limitations.[13] HPLC is excellent for detecting and quantifying trace impurities, especially when reference standards are available. qNMR, as a primary ratio method, provides a highly accurate and precise absolute purity value without the need for a specific analyte reference standard.[2][6]
For comprehensive and reliable purity determination of key pharmaceutical intermediates like this compound, a synergistic approach is recommended. The use of qNMR to establish an accurate absolute purity value, complemented by HPLC for profiling and quantifying trace impurities, provides a robust and scientifically sound basis for quality control and regulatory compliance, adhering to the principles outlined in pharmacopeias such as the USP and Ph. Eur.[14][15][16][17] This orthogonal approach ensures the highest level of confidence in the quality of the material.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. enovatia.com [enovatia.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 13. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 15. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 16. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 17. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
A Senior Application Scientist's Guide to Catalytic Systems for Cross-Coupling of 2,4-Dibromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone for the construction of complex molecules, from pharmaceuticals to advanced materials. 2,4-Dibromobenzoic acid represents a particularly intriguing and challenging substrate. The differential reactivity of its two bromine atoms, influenced by both electronic and steric factors, presents a fertile ground for the development and application of sophisticated catalytic systems. This guide provides an in-depth comparison of catalytic systems for the cross-coupling of this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.
The Challenge of Selectivity with this compound
The core challenge in the cross-coupling of this compound lies in achieving regioselectivity. The bromine atom at the C4 position is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions due to its less sterically hindered environment compared to the C2 bromine, which is ortho to the carboxylic acid group. However, the electronic influence of the carboxyl group can also play a significant role. Furthermore, achieving selective mono-functionalization over di-functionalization is a critical consideration. This guide will explore how the choice of catalyst, ligand, base, and reaction conditions can be strategically employed to control the outcome of these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a stalwart in C(sp²)–C(sp²) bond formation, prized for its mild reaction conditions and broad functional group tolerance.[1] When applied to this compound, the primary goal is to selectively couple at either the C2 or C4 position.
Palladium-Based Catalysts: The Workhorse of Suzuki Coupling
Palladium complexes are the most extensively studied catalysts for Suzuki-Miyaura reactions. The choice of ligand is paramount in tuning the reactivity and selectivity of the palladium center.
-
Traditional Phosphine Ligands: Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for the coupling of aryl bromides. However, achieving high regioselectivity with this compound can be challenging with these general-purpose catalysts.
-
Bulky, Electron-Rich Phosphine Ligands: The development of sterically demanding and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), has revolutionized cross-coupling chemistry.[2] These ligands promote the formation of monoligated, highly reactive Pd(0) species that can facilitate the oxidative addition of even challenging aryl halides at lower temperatures. For this compound, these ligands can enhance the inherent preference for coupling at the less hindered C4 position.
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Nickel-Based Catalysts: A Cost-Effective and Powerful Alternative
Nickel catalysts have emerged as a compelling alternative to palladium, offering lower cost and, in some cases, unique reactivity. Nickel(0) complexes, often generated in situ from Ni(II) precursors, can readily undergo oxidative addition with aryl bromides. The choice of ligand is again crucial for controlling the catalytic activity and selectivity.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | High (C4 favored) | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 | Moderate | [3] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | High | Good (C4 favored) | [3] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C4
This protocol provides a general procedure for the selective mono-arylation of this compound at the C4 position using a palladium/SPhos catalytic system.
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3.0 equiv), Toluene, and Water (degassed).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add a degassed mixture of toluene and water (e.g., 5:1 v/v).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum. Purify further by crystallization or column chromatography if necessary.
-
Causality Behind Experimental Choices: The use of a bulky, electron-rich ligand like SPhos promotes the formation of a highly active, monoligated palladium(0) species, which preferentially undergoes oxidative addition at the less sterically hindered C4-Br bond. K₃PO₄ is a strong enough base to facilitate the transmetalation step without causing significant side reactions. The biphasic toluene/water solvent system aids in dissolving both the organic substrates and the inorganic base.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds, reacting an aryl halide with a terminal alkyne.[4] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Controlling Selectivity in Sonogashira Coupling
Similar to the Suzuki coupling, the less hindered C4 position of this compound is the kinetically favored site for Sonogashira coupling. The choice of catalyst, ligand, and reaction conditions can be used to enhance this selectivity. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as Glaser-Hay homocoupling of the alkyne.[5]
dot
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira coupling reaction.
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 65 | 6 | High | High (C4 favored) | [6] |
| Pd/CuFe₂O₄ | - | - | K₂CO₃ | EtOH | 70 | 4 | 70-81 | Good (C4 favored) | [6] |
Experimental Protocol: Selective Sonogashira Coupling at C4
This protocol describes a general procedure for the selective mono-alkynylation of this compound at the C4 position.
-
Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), Triethylamine (Et₃N) (3.0 equiv), Anhydrous THF.
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Causality Behind Experimental Choices: The combination of PdCl₂(PPh₃)₂ and CuI is a classic catalyst system for Sonogashira couplings. Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.
Heck Reaction: Olefination of Aryl Halides
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[7] The regioselectivity of the Heck reaction with this compound is also generally in favor of reaction at the C4 position.
dot
Caption: Simplified catalytic cycle for the Heck reaction.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | Moderate | Good (C4 favored) | [8] |
| Pd(OAc)₂ | - | K₃PO₄ | EtOH | 100 | - | Moderate to Good | High (C4 favored) | [9] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[10] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The regioselective amination of this compound typically occurs at the C4 position.
dot
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| Pd(OAc)₂ / XPhos | XPhos | KOt-Bu | Toluene | 100 | 16 | Good to Excellent | High (C4 favored) | [11] |
| Ni(acac)₂ | - | K₃PO₄ | Dioxane | 110 | 24 | High | High (C4 favored) |
Conclusion and Future Outlook
The selective cross-coupling of this compound is a testament to the power and versatility of modern catalytic methods. While palladium-based systems with bulky, electron-rich phosphine ligands remain the gold standard for achieving high regioselectivity, particularly for C4-functionalization, the emergence of highly active and cost-effective nickel catalysts presents exciting opportunities.
Future research will likely focus on the development of catalytic systems that can achieve selective functionalization at the more sterically hindered C2 position. This may involve the design of novel ligands that can overcome the inherent steric bias or the exploration of alternative coupling strategies that proceed through different mechanistic pathways. Furthermore, the development of catalytic systems that can perform sequential, one-pot di-functionalization with two different coupling partners will continue to be a significant area of investigation, offering streamlined access to highly complex and diverse molecular architectures. As our understanding of catalytic mechanisms deepens, so too will our ability to rationally design catalysts to meet the ever-increasing demands of modern organic synthesis.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnc.ir [ijnc.ir]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing 2,4-Dibromobenzoic Acid and Its Isomers
For Immediate Release
In the realms of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but the bedrock of innovation and safety. Positional isomers, such as those of dibromobenzoic acid, often exhibit vastly different pharmacological, toxicological, and material properties. Consequently, the ability to unambiguously differentiate between these isomers is of paramount importance. This guide provides an in-depth comparison of the principal analytical techniques for characterizing 2,4-Dibromobenzoic acid and its isomers, offering a blend of theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The challenge in distinguishing dibromobenzoic acid isomers lies in their identical molecular weight and elemental composition. The differentiation, therefore, hinges on exploiting the subtle yet significant differences in their physical and chemical properties that arise from the varied positions of the two bromine atoms on the benzoic acid framework. This guide will navigate through the most effective chromatographic and spectroscopic techniques, providing a clear rationale for methodological choices and a framework for robust isomer characterization.
The Chromatographic Approach: Separating the Inseparable
Chromatography is the cornerstone of isomeric separation, leveraging subtle differences in polarity and intermolecular interactions to resolve structurally similar compounds.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses in this domain.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile or thermally labile compounds like benzoic acids. The choice of stationary and mobile phases is critical for achieving optimal separation of isomers.
Key Principle: The separation of dibromobenzoic acid isomers by HPLC is typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol, with an acid additive to suppress ionization of the carboxylic acid group).[2][3] The isomers will exhibit slight differences in their hydrophobicity based on the bromine atom positions, leading to differential retention times. For instance, isomers with more exposed polar groups may elute earlier than those where the polar groups are sterically shielded.
Experimental Protocol: Reversed-Phase HPLC for Dibromobenzoic Acid Isomer Separation
-
Objective: To separate a mixture of this compound and its other positional isomers.
-
Instrumentation and Materials:
-
HPLC System: Equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.[3]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[4]
-
Mobile Phase A: 0.1% Formic acid in Water.[4]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standards: Analytical grade standards of each dibromobenzoic acid isomer.
-
-
Chromatographic Conditions:
-
Gradient Elution: A linear gradient from a lower to a higher concentration of Mobile Phase B is often necessary to resolve all isomers effectively. A typical starting point could be 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or a wavelength determined by the UV absorbance maximum of the isomers.
-
-
Data Analysis: The retention time of each peak is compared to that of the analytical standards for identification. The peak area provides quantitative information.
Table 1: Expected Performance in HPLC Separation of Dibromobenzoic Acid Isomers
| Parameter | Expected Outcome | Rationale |
| Resolution (Rs) | > 1.5 between adjacent peaks | Ensures baseline separation for accurate quantification. |
| Selectivity (α) | > 1.05 | Indicates the column's ability to differentiate between the isomers. |
| Peak Asymmetry | 0.9 - 1.2 | Symmetrical peaks are crucial for accurate integration. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data. However, carboxylic acids like dibromobenzoic acid are generally not volatile enough for direct GC analysis and require derivatization.
Key Principle: Derivatization, typically by esterification (e.g., methylation), converts the polar carboxylic acid group into a less polar and more volatile ester. The resulting methyl dibromobenzoate isomers can then be separated on a GC column based on their boiling points and interactions with the stationary phase. The mass spectrometer provides both the molecular weight (confirming the elemental composition) and a unique fragmentation pattern for each isomer, aiding in their identification.[5]
Experimental Protocol: GC-MS Analysis of Dibromobenzoic Acid Isomers (after derivatization)
-
Objective: To separate and identify dibromobenzoic acid isomers via their methyl esters.
-
Derivatization Step:
-
Dissolve ~1 mg of the dibromobenzoic acid sample in 1 mL of methanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture at 60-70 °C for 1-2 hours.
-
After cooling, neutralize the excess acid with a sodium bicarbonate solution.
-
Extract the methyl ester into an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.
-
-
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
-
Data Analysis: The retention times of the derivatized isomers are compared, and their mass spectra are analyzed for the molecular ion peak and characteristic fragmentation patterns.
dot
Caption: Workflow for GC-MS analysis of dibromobenzoic acid isomers.
The Spectroscopic Approach: Unveiling the Structural Fingerprints
Spectroscopic techniques provide detailed information about the molecular structure, allowing for the definitive identification of isomers.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the local magnetic fields around atomic nuclei, providing a wealth of information about the connectivity and chemical environment of atoms within a molecule.[8][9][10] For dibromobenzoic acid isomers, both ¹H and ¹³C NMR are invaluable.
Key Principle: The chemical shifts, splitting patterns (multiplicity), and coupling constants of the aromatic protons in the ¹H NMR spectrum are highly sensitive to the positions of the bromine and carboxylic acid substituents.[6] Each isomer will exhibit a unique "fingerprint" in the aromatic region of the spectrum. Similarly, the number of distinct signals and their chemical shifts in the ¹³C NMR spectrum will differ for each isomer, reflecting the molecular symmetry.
Experimental Protocol: NMR Analysis of Dibromobenzoic Acid Isomers
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the unambiguous structural elucidation of a dibromobenzoic acid isomer.
-
Instrumentation and Materials:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[11]
-
NMR Tubes: 5 mm NMR tubes.
-
Deuterated Solvent: A suitable solvent that dissolves the sample (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the dibromobenzoic acid isomer in approximately 0.6-0.7 mL of the deuterated solvent.[9]
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration (proton count), and multiplicity (splitting pattern) of the aromatic signals.
-
¹³C NMR: Count the number of unique carbon signals and analyze their chemical shifts, paying particular attention to the carboxyl carbon and the carbons bonded to bromine.
-
Table 2: Predicted ¹H NMR Spectral Features for Dibromobenzoic Acid Isomers
| Isomer | Expected Number of Aromatic Signals | Predicted Multiplicities |
| 2,3-Dibromobenzoic acid | 3 | Doublet, Triplet, Doublet |
| This compound | 3 | Doublet, Doublet of Doublets, Doublet |
| 2,5-Dibromobenzoic acid | 3 | Doublet, Doublet of Doublets, Doublet |
| 2,6-Dibromobenzoic acid | 3 | Triplet, Doublet |
| 3,4-Dibromobenzoic acid | 3 | Doublet, Doublet of Doublets, Doublet |
| 3,5-Dibromobenzoic acid | 2 | Doublet, Triplet |
Note: Predicted multiplicities are based on first-order coupling rules and may be more complex in reality.
dot
Caption: Logical workflow for isomer identification using NMR spectroscopy.
X-ray Crystallography
For crystalline solids, X-ray crystallography provides the ultimate, unambiguous structural determination by mapping the electron density of the molecule in three-dimensional space.[12][13]
Key Principle: A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted beams are used to calculate a three-dimensional map of the electron density within the crystal, from which the positions of all atoms can be determined.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Objective: To obtain the precise molecular structure of a crystalline dibromobenzoic acid isomer.
-
Instrumentation and Materials:
-
Single-crystal X-ray diffractometer.
-
A suitable single crystal of the dibromobenzoic acid isomer.
-
-
Procedure:
-
Crystal Growth: Grow a high-quality single crystal of the isomer, often by slow evaporation of a saturated solution.[14]
-
Crystal Mounting: Mount a suitable crystal on the goniometer head of the diffractometer.
-
Data Collection: Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure using specialized software.
-
-
Data Analysis: The refined structure provides precise bond lengths, bond angles, and the overall molecular conformation, allowing for unequivocal isomer identification.
Comparative Summary of Techniques
Table 3: Comparison of Analytical Techniques for Dibromobenzoic Acid Isomer Characterization
| Technique | Strengths | Weaknesses | Best For |
| HPLC | Quantitative, good for mixtures, applicable to non-volatile compounds.[3] | May require method development to achieve separation. | Routine quality control, purity assessment, and preparative separation. |
| GC-MS | High separation efficiency, provides molecular weight and fragmentation data. | Requires derivatization for benzoic acids. | Analysis of complex mixtures where volatility is not a limitation. |
| NMR | Provides detailed structural information for unambiguous identification.[7][8] | Requires a pure sample, less sensitive than MS. | Definitive structural elucidation of isolated isomers. |
| X-ray Crystallography | Provides absolute, three-dimensional molecular structure.[12] | Requires a suitable single crystal, not applicable to amorphous solids or liquids. | Unambiguous proof of structure for novel compounds or reference standards. |
Conclusion
The characterization of this compound and its isomers necessitates a multi-faceted analytical approach. While chromatographic techniques like HPLC and GC-MS are indispensable for the separation and quantification of isomeric mixtures, spectroscopic methods, particularly NMR, are paramount for the definitive structural elucidation of each isomer. For crystalline materials, X-ray crystallography stands as the gold standard for absolute structure determination. By judiciously selecting and combining these powerful analytical tools, researchers can confidently navigate the challenges of isomer characterization, ensuring the integrity and quality of their work in drug discovery and materials science.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. 3,4-Dibromobenzoic acid | C7H4Br2O2 | CID 624397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. magritek.com [magritek.com]
- 11. rsc.org [rsc.org]
- 12. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. scispace.com [scispace.com]
A Comparative Guide to the Electronic Properties of Dibromobenzoic Acids: A DFT-Informed Analysis
Introduction: The Significance of Dibromobenzoic Acids in Scientific Research
Dibromobenzoic acids, a class of halogenated aromatic carboxylic acids, represent a cornerstone in various scientific disciplines, including drug discovery, materials science, and synthetic chemistry. The positional isomerism of the two bromine atoms on the benzoic acid framework gives rise to a fascinating array of electronic and steric properties. These subtle yet profound differences between isomers dictate their reactivity, intermolecular interactions, and ultimately, their utility in specialized applications. For instance, in drug development, the electronic landscape of a molecule, including its charge distribution and frontier molecular orbitals, is a critical determinant of its binding affinity to biological targets and its overall pharmacokinetic profile.
Comparative Analysis of Electronic Properties
The electronic characteristics of the dibromobenzoic acid isomers are intricately linked to the positions of the two electron-withdrawing bromine atoms and the carboxylic acid group on the benzene ring. These substituents influence the electron density distribution through a combination of inductive and resonance effects. The following sections delve into a comparative analysis of key electronic properties.
Frontier Molecular Orbitals: The HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining a molecule's chemical reactivity and kinetic stability.[2] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally signifies higher stability and lower chemical reactivity.[2]
While specific DFT-calculated values for all dibromobenzoic acid isomers are not consistently reported in the literature, we can infer trends based on the substituent effects. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group is expected to lower the energies of both the HOMO and LUMO orbitals compared to unsubstituted benzoic acid. The magnitude of this effect and the resulting HOMO-LUMO gap will vary depending on the substitution pattern.
Dipole Moment: A Measure of Molecular Polarity
The dipole moment is a quantitative measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density. This property is critical in influencing a molecule's solubility, its ability to engage in intermolecular interactions such as hydrogen bonding and dipole-dipole interactions, and its binding affinity to protein targets. The dipole moment of the dibromobenzoic acid isomers is a vector sum of the individual bond dipoles of the C-Br, C-H, C-C, and carboxylic acid functional group bonds. Consequently, the geometric arrangement of the bromine atoms relative to the carboxylic acid group will lead to significant variations in the net molecular dipole moment among the isomers.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[3] The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Typically, red or yellow areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Conversely, blue or green areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. For the dibromobenzoic acid isomers, the MEP would reveal negative potential around the oxygen atoms of the carboxylic acid group and a more complex distribution around the bromine-substituted benzene ring.
Quantitative Comparison of Electronic Properties
The following table summarizes key electronic properties for the isomers of dibromobenzoic acid. It is important to note that due to the limited availability of directly comparable DFT studies, some values are based on estimations from related compounds or are not available from the searched literature. For a precise and direct comparison, it is recommended that all parameters be calculated under the same level of theory.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2,3-Dibromobenzoic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 2,4-Dibromobenzoic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 2,5-Dibromobenzoic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 2,6-Dibromobenzoic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 3,4-Dibromobenzoic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 3,5-Dibromobenzoic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The absence of data in this table highlights a gap in the current computational chemistry literature for a systematic comparative study of these isomers.
Experimental and Computational Protocols
To ensure the scientific integrity and reproducibility of the findings presented in this guide, this section details a standard, robust computational methodology for performing DFT calculations on dibromobenzoic acid isomers. This protocol is based on widely accepted practices in the field of computational chemistry.[2]
Computational Details
A reliable and commonly employed computational approach for this class of molecules involves the following:
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and well-validated method for such analyses.[4]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for all atoms, as it provides a good balance between computational accuracy and cost.[2]
Step-by-Step Computational Workflow
-
Molecular Structure Creation: The initial 3D structure of each dibromobenzoic acid isomer is built using a molecular modeling program.
-
Geometry Optimization: The molecular geometry of each isomer is fully optimized in the gas phase to locate the lowest energy conformation on the potential energy surface. This is a crucial step to ensure that all subsequent calculations are performed on a stable molecular structure.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local minimum.
-
Electronic Property Calculations: Following successful geometry optimization and frequency analysis, single-point energy calculations are performed to determine the electronic properties, including HOMO and LUMO energies, the molecular dipole moment, and the molecular electrostatic potential.
Visualizing the DFT Workflow and Isomer Comparisons
To further elucidate the computational process and the conceptual relationships between the isomers, the following diagrams are provided.
Caption: A flowchart illustrating the typical DFT workflow for studying the electronic properties of dibromobenzoic acid isomers.
Caption: A diagram illustrating the logical relationship between the isomeric structure and the resulting electronic properties.
Conclusion and Future Outlook
This comparative guide has provided a foundational overview of the electronic properties of dibromobenzoic acid isomers from a DFT perspective. While a comprehensive set of directly comparable calculated data remains to be established in the scientific literature, the principles of substituent effects provide a robust framework for understanding the expected trends in properties such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential. The detailed computational protocol outlined herein offers a clear roadmap for researchers to generate their own high-quality, comparable data for these and other related molecules.
Future work should focus on a systematic DFT study of all dibromobenzoic acid isomers at a consistent and high level of theory to populate the data gaps identified in this guide. Such a study would be invaluable to the scientific community, enabling more precise structure-property relationship models and accelerating the rational design of novel molecules in drug discovery and materials science.
References
A Comparative Guide to the Synthetic Routes of 2,4-Dibromobenzoic Acid
Introduction
2,4-Dibromobenzoic acid is a valuable halogenated aromatic carboxylic acid, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of two bromine atoms on the benzoic acid scaffold provides multiple reaction sites for further functionalization, making it a versatile building block in organic synthesis. The selection of an optimal synthetic route to this compound is critical for research and development, impacting not only the yield and purity of the final product but also the overall efficiency, cost, and environmental footprint of the process.
This guide provides a comprehensive comparison of three distinct and validated synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Comparative Analysis of Synthetic Strategies
Three primary synthetic routes to this compound are evaluated in this guide:
-
Route 1: Oxidation of 2,4-Dibromotoluene. This is a direct and often efficient method that involves the oxidation of the methyl group of a readily available precursor.
-
Route 2: Electrophilic Bromination of 4-Bromobenzoic Acid. This route leverages the directing effects of the existing substituents on the aromatic ring to introduce a second bromine atom.
-
Route 3: Multi-step Synthesis from 2,4-Diaminotoluene via Sandmeyer Reaction. A classic, albeit more lengthy, approach that offers a high degree of control and versatility.
The choice of route will depend on factors such as the availability of starting materials, desired scale, purity requirements, and the laboratory's capabilities.
Quantitative and Qualitative Comparison of Synthetic Routes
| Parameter | Route 1: Oxidation of 2,4-Dibromotoluene | Route 2: Direct Bromination of 4-Bromobenzoic Acid | Route 3: Sandmeyer Reaction from 2,4-Diaminotoluene |
| Starting Material | 2,4-Dibromotoluene | 4-Bromobenzoic Acid | 2,4-Diaminotoluene |
| Key Reactions | Side-chain oxidation | Electrophilic aromatic substitution | Diazotization, Sandmeyer reaction, Oxidation |
| Primary Reagents | Potassium permanganate (KMnO₄) | Bromine (Br₂), Iron(III) bromide (FeBr₃) | Sodium nitrite (NaNO₂), Copper(I) bromide (CuBr), KMnO₄ |
| Anticipated Yield | High | Moderate to High | Moderate (multi-step) |
| Purity | Good, requires recrystallization | Good, potential for isomeric impurities | Good, requires purification at multiple stages |
| Reaction Time | Several hours to overnight | Several hours | Multi-day synthesis |
| Advantages | Fewer synthetic steps, high potential yield. | Fewer steps than Route 3. | High regioselectivity, classic and well-understood reactions. |
| Disadvantages | Use of a strong oxidizing agent, potential for ring oxidation. | Potential for over-bromination or formation of other isomers. | Longer reaction sequence, use of potentially hazardous diazonium salts. |
Detailed Synthetic Routes and Experimental Protocols
Route 1: Oxidation of 2,4-Dibromotoluene
This route is often favored for its directness. The oxidation of the methyl group of 2,4-dibromotoluene to a carboxylic acid can be effectively achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) under alkaline conditions. The bromine atoms are generally stable to these oxidative conditions.[1]
Causality Behind Experimental Choices:
-
Alkaline Conditions: The use of a base (e.g., NaOH or Na₂CO₃) is crucial. It enhances the solubility of the permanganate and the intermediate carboxylate salt in the aqueous medium. The reaction is often slower and less efficient under neutral or acidic conditions for this substrate.[1][2]
-
Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent. It is capable of oxidizing the alkyl side chain of an aromatic ring to a carboxylic acid.[3]
-
Heating: The reaction requires thermal energy to proceed at a practical rate, as the C-H bonds of the methyl group are strong.
-
Acidic Workup: The initial product is the sodium or potassium salt of this compound, which is soluble in water. Acidification protonates the carboxylate to precipitate the desired free acid.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dibromotoluene (1 equivalent).
-
Reaction Mixture: Add a solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) in water.
-
Addition of Oxidant: While stirring vigorously, heat the mixture to reflux. Add potassium permanganate (KMnO₄) (approximately 4 equivalents) portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: Continue heating and stirring until the purple color persists, indicating the completion of the reaction. This may take several hours to overnight.
-
Workup: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by vacuum filtration. Wash the filter cake with a small amount of hot water.
-
Purification: Combine the filtrate and washings. Cool the solution in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2). A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to achieve higher purity.
Caption: Workflow for the synthesis of this compound via oxidation.
Route 2: Direct Bromination of 4-Bromobenzoic Acid
This approach relies on the principles of electrophilic aromatic substitution. The starting material, 4-bromobenzoic acid, has two substituents that direct the position of the incoming electrophile (Br⁺). The carboxylic acid group is a deactivating, meta-director, while the bromine atom is a deactivating, ortho, para-director.[4][5] The directing effects of these two groups are concerted in this case, both favoring substitution at the 2- and 6-positions (ortho to the bromine and meta to the carboxylic acid). Due to steric hindrance from the adjacent carboxylic acid group, substitution is favored at the 2-position.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (FeBr₃): Bromine itself is not electrophilic enough to react with a deactivated aromatic ring. A Lewis acid catalyst like FeBr₃ is required to polarize the Br-Br bond, generating a more potent electrophilic species.[6]
-
Solvent: A non-polar, aprotic solvent like glacial acetic acid or dichloromethane is typically used.
-
Temperature Control: The reaction is often carried out at or slightly above room temperature. Higher temperatures can lead to unwanted side reactions.
-
Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap (to neutralize HBr gas), place 4-bromobenzoic acid (1 equivalent) and a catalytic amount of iron(III) bromide (FeBr₃) or iron filings.
-
Dissolution: Add a suitable solvent, such as glacial acetic acid, and stir to dissolve the starting material.
-
Addition of Bromine: From the dropping funnel, add a solution of bromine (1 equivalent) in the same solvent dropwise to the reaction mixture with efficient stirring.
-
Reaction: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing a solution of sodium bisulfite (NaHSO₃) in water to quench any unreacted bromine.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the crude this compound by vacuum filtration. Wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to remove any unreacted starting material or isomeric byproducts.
References
A Comparative Guide to the Isomeric Effects on the Biological Activity of Dibromobenzoic Acid Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. Isomerism, the phenomenon where molecules share the same chemical formula but differ in the spatial arrangement of their atoms, can dramatically alter a compound's therapeutic efficacy and toxicological profile. This guide provides an in-depth technical comparison of the biological activities of dibromobenzoic acid isomers, synthesizing available experimental data to illuminate the critical role that the seemingly subtle placement of two bromine atoms on a benzoic acid scaffold can play.
While a comprehensive study directly comparing all six positional isomers of dibromobenzoic acid under identical experimental conditions is notably absent in the current scientific literature, this guide collates existing data and draws upon structure-activity relationships of related compounds to provide a valuable framework for future research. The information presented herein is intended to guide the rational design of novel therapeutic agents and to underscore the necessity of isomeric considerations in early-stage drug discovery.
The Foundation: Isomerism and Its Impact on Bioactivity
Positional isomers, such as the different dibromobenzoic acids, can exhibit distinct electronic and steric properties. These differences influence how the molecule interacts with biological targets like enzymes and cellular membranes, ultimately dictating its biological effect. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group, combined with their relative positions, creates unique molecular dipoles and charge distributions for each isomer, affecting properties like lipophilicity and binding affinity.
Caption: The causal relationship between isomeric structure and biological activity.
Comparative Analysis of Biological Activities
This section presents a comparative overview of the known biological activities of various dibromobenzoic acid isomers. It is crucial to note that the data presented is collated from different studies, and direct comparisons of absolute values should be made with caution.
Cytotoxicity
The cytotoxic potential of dibromobenzoic acid isomers is a key parameter in assessing their therapeutic window. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.
Table 1: Cytotoxicity Data for Dibromobenzoic Acid Isomers
| Isomer | Cell Line | IC50 (µM) | Reference |
| 2,4-Dibromobenzoic acid | Data not available | - | |
| 2,5-Dibromobenzoic acid | Data not available | - | |
| 2,6-Dibromobenzoic acid | Data not available | - | |
| 3,4-Dibromobenzoic acid | Data not available | - | |
| 3,5-Dibromobenzoic acid | Data not available | - | |
| 2,3-Dibromobenzoic acid | Data not available | - |
Antimicrobial Activity
The antimicrobial properties of benzoic acid and its derivatives are well-documented. The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.
Table 2: Antimicrobial Activity of Dibromobenzoic Acid Isomers
| Isomer | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| This compound | Data not available | - | - | |
| 2,5-Dibromobenzoic acid | Data not available | - | - | |
| 2,6-Dibromobenzoic acid | Data not available | - | - | |
| 3,4-Dibromobenzoic acid | Data not available | - | - | |
| 3,5-Dibromobenzoic acid | Staphylococcus aureus | Not specified | Not specified | [1] |
| 2,3-Dibromobenzoic acid | Staphylococcus aureus | Not specified | Not specified | [1] |
Some sources suggest that 2-Bromo-3-nitrobenzoic acid, a related compound, exhibits antibacterial activity against Staphylococcus aureus by inhibiting DNA and protein synthesis.[1] 3,5-Dibromobenzoic acid is also utilized in the synthesis of biologically active compounds with potential antimicrobial properties.[2] However, quantitative data from standardized antimicrobial susceptibility testing for the dibromobenzoic acid isomers themselves is limited.
Enzyme Inhibition
The inhibition of specific enzymes is a common mechanism of action for many therapeutic agents. The α-amylase inhibition assay, for example, is used to screen for compounds that may be useful in the management of diabetes.
Table 3: Enzyme Inhibitory Activity of Dibromobenzoic Acid Isomers
| Isomer | Enzyme | IC50 (µM) | Reference |
| This compound | α-Amylase | Data not available | |
| 2,5-Dibromobenzoic acid | α-Amylase | Data not available | |
| 2,6-Dibromobenzoic acid | α-Amylase | Data not available | |
| 3,4-Dibromobenzoic acid | α-Amylase | Data not available | |
| 3,5-Dibromobenzoic acid | α-Amylase | Data not available | |
| 2,3-Dibromobenzoic acid | α-Amylase | Data not available |
While direct inhibitory data for dibromobenzoic acid isomers on common enzymes is scarce, the broader class of substituted benzoic acids has shown significant enzyme inhibitory activity.[3] The position of substituents is known to play a crucial role in the inhibitory potency of these compounds.
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the steps for determining the cytotoxic effect of dibromobenzoic acid isomers on a selected cancer cell line.
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Preparation: Prepare stock solutions of the dibromobenzoic acid isomers in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This protocol describes a standard method for assessing the antimicrobial activity of the dibromobenzoic acid isomers.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[6]
-
Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.[7]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[8]
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of each dibromobenzoic acid isomer solution (at a known concentration) into separate wells. Include a negative control (solvent) and a positive control (a standard antibiotic).[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater antimicrobial activity.[7]
Enzyme Inhibition Assay: α-Amylase Inhibition
This protocol provides a method for evaluating the inhibitory effect of dibromobenzoic acid isomers on α-amylase activity.
Caption: Workflow for α-amylase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of α-amylase, starch (substrate), and the dibromobenzoic acid isomers at various concentrations. Also, prepare a 3,5-dinitrosalicylic acid (DNSA) color reagent.[9]
-
Reaction Mixture: In a test tube, pre-incubate a mixture of the enzyme solution and the isomer solution for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).[10]
-
Enzymatic Reaction: Initiate the reaction by adding the starch solution to the mixture and incubate for a defined period (e.g., 10 minutes at 37°C).[10]
-
Reaction Termination: Stop the reaction by adding the DNSA reagent.[9]
-
Color Development: Boil the mixture for 5-10 minutes to allow for the color to develop. The intensity of the color is proportional to the amount of reducing sugars produced.[9]
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm.
-
Data Analysis: Calculate the percentage of α-amylase inhibition for each isomer concentration and determine the IC50 value.
Structure-Activity Relationship and Future Directions
The biological activity of benzoic acid derivatives is intricately linked to their chemical structure.[3] The introduction of halogen atoms, such as bromine, can significantly impact the biological properties of these compounds.[3] The position of these bromine atoms will influence the molecule's electronic distribution, which in turn affects its ability to interact with biological targets.
While this guide has compiled the available information, the clear lack of direct comparative studies on dibromobenzoic acid isomers presents a significant opportunity for future research. A systematic evaluation of all six positional isomers against a panel of cancer cell lines, pathogenic microbes, and key enzymes would provide invaluable data for the drug discovery community. Such a study would not only elucidate the specific biological activities of these compounds but also provide a deeper understanding of the structure-activity relationships governing halogenated benzoic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. clyte.tech [clyte.tech]
- 6. chemistnotes.com [chemistnotes.com]
- 7. hereditybio.in [hereditybio.in]
- 8. botanyjournals.com [botanyjournals.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro α-amylase inhibitory assay [protocols.io]
A Spectroscopic Guide to Differentiating 2,4-, 2,5-, and 3,5-Dibromobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and organic synthesis, the precise identification of constitutional isomers is a critical step that dictates the efficacy, safety, and patentability of a molecule. The subtle repositioning of functional groups on an aromatic scaffold can dramatically alter a compound's physicochemical properties and biological activity. This guide provides a comprehensive spectroscopic comparison of three key isomers: 2,4-dibromobenzoic acid, 2,5-dibromobenzoic acid, and 3,5-dibromobenzoic acid. By leveraging the distinct fingerprints generated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can unambiguously differentiate these closely related structures.
The following analysis is grounded in experimentally obtained data, providing a reliable reference for researchers in the field. Understanding the nuances in their spectra is not merely an academic exercise but a fundamental necessity for robust quality control, reaction monitoring, and the rational design of new chemical entities.
Molecular Structures and Isomeric Variation
The three compounds share the same molecular formula, C₇H₄Br₂O₂, but differ in the substitution pattern of the two bromine atoms on the benzoic acid framework. This variation in substituent placement directly influences the electronic environment of the aromatic ring and the carboxylic acid moiety, leading to unique spectroscopic signatures.
Caption: Molecular structures of the three dibromobenzoic acid isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For carboxylic acids, the most characteristic absorptions are the broad O-H stretch of the hydroxyl group and the sharp, intense C=O stretch of the carbonyl group.[1][2] While these general features will be present in all three isomers, the fingerprint region (below 1500 cm⁻¹) and the C-Br stretching frequencies can provide clues to the substitution pattern.
The O-H stretching vibration for a carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹, often obscuring the C-H stretching bands.[1] The carbonyl (C=O) stretch is expected between 1760 and 1690 cm⁻¹.[3] Conjugation with the aromatic ring typically lowers this frequency.[4] The C-Br stretching vibrations are generally found in the 700-500 cm⁻¹ region.[5]
| Spectroscopic Feature | This compound | 2,5-Dibromobenzoic Acid | 3,5-Dibromobenzoic Acid |
| O-H Stretch (cm⁻¹) | ~3100-2500 (broad) | ~3090-2500 (broad) | ~3080-2500 (broad) |
| C=O Stretch (cm⁻¹) | ~1700 | ~1705 | ~1700 |
| C-Br Stretch (cm⁻¹) | Not clearly resolved | Not clearly resolved | ~600-700 |
Interpretation: The IR spectra of all three isomers are dominated by the characteristic broad O-H and strong C=O stretching bands of the carboxylic acid group, making them readily identifiable as such. Differentiation based solely on IR is challenging due to the significant overlap of key absorptions. However, subtle differences in the fingerprint region, which contains complex vibrations related to the entire molecular skeleton, can be used for identification when comparing against a known standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy provides the most definitive information for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, and the number and chemical shifts of the carbon signals in the ¹³C NMR spectrum, are unique for each substitution pattern.
¹H NMR Spectroscopy
The electron-withdrawing nature of the carboxylic acid and bromine substituents deshields the aromatic protons, causing them to resonate at higher chemical shifts (downfield). The splitting pattern of these signals, governed by the coupling between adjacent protons, is the key to differentiating the isomers.
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) and Multiplicities | Carboxylic Acid Proton (δ, ppm) |
| This compound | ~8.0 (d), ~7.8 (dd), ~7.6 (d) | ~13.0 (br s) |
| 2,5-Dibromobenzoic Acid | ~7.9 (d), ~7.6 (d), ~7.5 (dd) | ~13.0 (br s) |
| 3,5-Dibromobenzoic Acid | ~8.0 (t), ~7.8 (d, 2H) | ~13.5 (br s) |
Interpretation:
-
This compound: Exhibits three distinct aromatic signals with doublet, doublet of doublets, and doublet patterns, consistent with three non-equivalent aromatic protons.
-
2,5-Dibromobenzoic Acid: Also shows three distinct aromatic signals, but with different coupling patterns and chemical shifts compared to the 2,4-isomer.[6][7]
-
3,5-Dibromobenzoic Acid: Due to its symmetry, this isomer displays two aromatic signals: a triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6.[8] This simple and characteristic pattern makes it easily distinguishable from the other two isomers.
¹³C NMR Spectroscopy
The number of unique carbon signals in the proton-decoupled ¹³C NMR spectrum directly reflects the symmetry of the molecule.
| Isomer | Number of Aromatic Carbon Signals | Carboxylic Acid Carbon (δ, ppm) |
| This compound | 6 | ~165 |
| 2,5-Dibromobenzoic Acid | 6 | ~166 |
| 3,5-Dibromobenzoic Acid | 4 | ~165 |
Interpretation:
-
2,4- and 2,5-Dibromobenzoic Acid: Both isomers are unsymmetrical and therefore exhibit six distinct signals for the aromatic carbons, in addition to the signal for the carboxylic acid carbon.
-
3,5-Dibromobenzoic Acid: The plane of symmetry in this molecule results in only four signals for the aromatic carbons (C1, C3/C5, C4, and C2/C6) and one for the carboxylic acid carbon, providing a clear distinction from the other two isomers.[9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. All three isomers have the same nominal molecular weight of 278 g/mol . The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak (M⁺), with contributions from the isotopes ⁷⁹Br and ⁸¹Br. This will lead to a cluster of peaks at m/z 278 (M⁺), 280 (M+2)⁺, and 282 (M+4)⁺ with a relative intensity ratio of approximately 1:2:1.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 278/280/282 | 261/263/265 ([M-OH]⁺), 233/235/237 ([M-COOH]⁺), 154/156 ([M-Br-COOH]⁺) |
| 2,5-Dibromobenzoic Acid | 278/280/282 | 261/263/265 ([M-OH]⁺), 233/235/237 ([M-COOH]⁺), 154/156 ([M-Br-COOH]⁺) |
| 3,5-Dibromobenzoic Acid | 278/280/282 | 261/263/265 ([M-OH]⁺), 233/235/237 ([M-COOH]⁺), 154/156 ([M-Br-COOH]⁺) |
Interpretation: While the molecular ion cluster confirms the presence of two bromine atoms, the electron ionization (EI) fragmentation patterns of these isomers are often very similar, making it difficult to distinguish them based on mass spectrometry alone.[10][11] The primary fragmentation pathways typically involve the loss of a hydroxyl group (-OH, M-17) or the entire carboxylic acid group (-COOH, M-45). Subsequent loss of a bromine atom can also be observed. While subtle differences in the relative intensities of the fragment ions may exist, these are often not pronounced enough for unambiguous identification without reference spectra.
Experimental Protocols
The following are generalized experimental methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. 2,4,6-TRIBROMOBENZOIC ACID(633-12-5) 13C NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CASPRE [caspre.ca]
- 9. 2-Bromobenzoic acid(88-65-3) 13C NMR [m.chemicalbook.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound(611-00-7) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Purity Analysis of Commercial 2,4-Dibromobenzoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. 2,4-Dibromobenzoic acid is a key building block in the synthesis of a wide array of pharmaceutical compounds and advanced materials. Ensuring its purity is not merely a quality control checkpoint; it is a critical step that dictates the success of subsequent synthetic transformations and the integrity of the final product.
This in-depth technical guide provides a comparative analysis of various analytical techniques for the purity assessment of commercial this compound. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a framework for selecting the most appropriate method for your specific needs, all grounded in the principles of scientific integrity and validated methodologies.
Understanding the Analyte: Synthesis and Potential Impurities
To effectively analyze the purity of this compound, it is essential to understand its common synthetic routes, as these will inform the potential impurity profile. A prevalent method for the synthesis of this compound is the Sandmeyer reaction , starting from 2,4-dibromoaniline.[1][2][3]
This multi-step synthesis involves the diazotization of 2,4-dibromoaniline, followed by a copper-catalyzed displacement of the diazonium group. While effective, this process can introduce several process-related impurities:
-
Unreacted Starting Material: Residual 2,4-dibromoaniline.
-
Isomeric Impurities: Formation of other dibromobenzoic acid isomers if the starting material is not isomerically pure.
-
Side-Reaction Products: Phenolic impurities (e.g., 2,4-dibromophenol) can form through the reaction of the diazonium salt with water.[4]
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis and purification steps.
Another potential synthetic route involves the oxidation of 2,4-dibromotoluene. This process can lead to impurities such as the corresponding aldehyde from incomplete oxidation or unreacted starting material.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity determination depends on a multitude of factors, including the desired level of accuracy, the need for impurity identification, sample throughput, and available instrumentation. Here, we compare four robust methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Potentiometric Titration.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | Quantitative Nuclear Magnetic Resonance (qNMR) | Potentiometric Titration |
| Principle | Separation based on differential partitioning between a stationary and liquid mobile phase, with UV detection. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[5] | Measurement of the potential difference to determine the equivalence point of a neutralization reaction. |
| Primary Application | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile impurities and the main compound after derivatization. | Absolute purity determination without the need for a specific reference standard of the analyte. | High-accuracy assay of the bulk material. |
| Specificity | High; can separate isomers and related substances. | Very high; provides structural information for impurity identification. | High; provides structural information and can distinguish between isomers. | Low; titrates any acidic species present. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). | Low (mg range). |
| Sample Throughput | High. | Moderate. | Moderate. | High. |
| Instrumentation Cost | Moderate to High. | High. | Very High. | Low. |
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for each analytical technique. These protocols are designed to be self-validating, incorporating principles from the United States Pharmacopeia (USP) General Chapter <1225> and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[6][7][8][9][10][11][12][13][14][15]
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For this compound, a reversed-phase method is most suitable.
Rationale: Reversed-phase HPLC is ideal for separating moderately polar compounds like aromatic carboxylic acids. The use of a C18 column provides excellent retention and separation from potential impurities. A gradient elution allows for the efficient separation of compounds with a range of polarities.
Experimental Workflow:
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
Filter and degas both solvents before use.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Solvent A and B to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the commercial this compound sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 60 40 15 20 80 20 20 80 22 60 40 | 30 | 60 | 40 |
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.
-
Identify and quantify any impurities by their relative retention times and peak areas.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers unparalleled specificity for impurity identification. However, due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form.
Rationale: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, significantly increasing its volatility and thermal stability for GC analysis.
Experimental Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
-
Data Analysis:
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Quantify purity based on the relative peak area of the main component.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5][16][17][18] Purity is calculated relative to a certified internal standard.
Rationale: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.
Experimental Workflow:
Caption: Workflow for qNMR analysis of this compound.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Potentiometric Titration
Titration is a classic, cost-effective, and highly accurate method for determining the overall assay of an acidic compound.
Rationale: As a carboxylic acid, this compound can be accurately neutralized by a standardized strong base. A potentiometric endpoint determination is preferred over a colorimetric indicator to avoid any interference from colored impurities and to provide a more objective endpoint.
Experimental Workflow:
Caption: Workflow for potentiometric titration of this compound.
Detailed Protocol:
-
Titrant Standardization:
-
Prepare a 0.1 M sodium hydroxide (NaOH) solution.
-
Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP).
-
-
Titration Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.
-
-
Data Analysis:
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculate the purity using the following formula: Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (W_sample * 10) Where:
-
V_NaOH = Volume of NaOH at the equivalence point (mL)
-
M_NaOH = Molarity of the standardized NaOH solution
-
MW_acid = Molecular weight of this compound (279.91 g/mol )
-
W_sample = Weight of the sample (g)
-
-
Conclusion: Selecting the Right Tool for the Job
The choice of the most appropriate analytical method for determining the purity of commercial this compound is contingent upon the specific analytical objective.
-
For routine quality control where a rapid and accurate assay of the bulk material is required, potentiometric titration is an excellent, cost-effective choice.
-
When a more detailed understanding of the impurity profile is necessary, including the separation and quantification of isomers and related substances, HPLC-UV is the method of choice.
-
For the definitive identification of unknown impurities, the hyphenated technique of GC-MS (following derivatization) provides invaluable structural information.
-
For the highest level of accuracy in absolute purity determination, especially when a certified reference standard of the analyte is unavailable, qNMR stands out as a powerful primary method.
By understanding the principles and applying the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring the quality and integrity of their scientific endeavors.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. rssl.com [rssl.com]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. uspbpep.com [uspbpep.com]
- 8. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. starodub.nl [starodub.nl]
- 13. ICH Official web site : ICH [ich.org]
- 14. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 15. drugfuture.com [drugfuture.com]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
Safety Operating Guide
Proper Disposal of 2,4-Dibromobenzoic Acid: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2,4-Dibromobenzoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. This document is structured to provide immediate, actionable information, grounded in scientific principles and regulatory requirements, ensuring that laboratory waste is managed responsibly and efficiently.
CORE DIRECTIVE: Understanding the "Why" Behind the Waste Stream
This compound (C₇H₄Br₂O₂) is a halogenated aromatic carboxylic acid. From a waste management perspective, its chemical nature dictates its disposal pathway. The presence of bromine atoms on the benzene ring classifies it as a halogenated organic compound . These compounds are subject to specific environmental regulations due to their potential for persistence and the possible formation of hazardous combustion byproducts, such as dioxins and furans, if not thermally destroyed under the proper conditions.
Therefore, the primary directive for the disposal of this compound is to manage it as a regulated hazardous waste. It must be segregated from non-hazardous and non-halogenated waste streams and ultimately destroyed via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This approach ensures complete mineralization of the organic structure and scrubbing of the resulting acid gases (like hydrogen bromide), preventing environmental release.
SCIENTIFIC INTEGRITY & LOGIC: Hazardous Waste Determination
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is either specifically "listed" or if it exhibits one or more hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[1]
This compound is not specifically listed on the F, K, P, or U lists of hazardous wastes.[1] Therefore, its classification as hazardous waste is based on a generator's determination of its characteristics.[2][3] This determination is typically made using "generator knowledge," which includes information from Safety Data Sheets (SDS), chemical structure, and known reactivity.[2][3][4][5]
-
Ignitability (D001): As a solid with no specified flashpoint, it is not an ignitable waste.
-
Corrosivity (D002): While it is an acid, it is a solid and not an aqueous solution with a pH ≤ 2.0.[6] Therefore, it does not meet the definition of a corrosive waste.
-
Reactivity (D003): It is stable under normal conditions and does not exhibit explosive reactivity with water.[1]
-
Toxicity (D004-D043): This is the most relevant characteristic. While this compound itself is not a specifically listed toxic waste (D-list), it is a known irritant to the skin, eyes, and respiratory system. Proper disposal via incineration is the standard, conservative approach for halogenated organics to prevent environmental harm, effectively managing its potential toxicity. The decision to manage it as hazardous waste is a self-validating system rooted in precautionary principles and established best practices for chemical hygiene.
Quantitative Data Summary
The following table summarizes key hazard and regulatory data. In the absence of specific LD50 data for this compound, data for a structurally similar compound, 2,4-Dichlorobenzoic acid, is provided for context.
| Parameter | Value / Classification | Source |
| GHS Hazard Classifications | Skin Irritation (Category 2)Serious Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | PubChem CID 11896 |
| RCRA Hazardous Waste Code | Not a listed waste. Managed as a characteristic hazardous waste based on generator knowledge of its properties. | 40 CFR § 261 |
| Oral Toxicity (Analogue) | LD50: 830 mg/kg (Mouse) for 2,4-Dichlorobenzoic Acid | Oxford Lab Fine Chem LLP |
| Disposal Method | Incineration at a licensed hazardous waste facility. | EPA Technical Resource Document |
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to a standardized protocol is critical for ensuring safety and regulatory compliance. The following sections detail the procedures for routine waste, contaminated labware, and spill cleanup.
Protocol 1: Routine Disposal of Solid this compound Waste
This protocol applies to unused, expired, or waste this compound from experimental procedures.
-
Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top lid.
-
Segregate the Waste: This container must be designated for "Halogenated Organic Solids" only. Do not mix with non-halogenated waste, liquids, or incompatible chemicals.
-
Transfer Solid Waste: Carefully transfer the solid this compound into the designated waste container using a funnel or powder scoop. Perform this transfer within a chemical fume hood to minimize inhalation exposure.
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[7]
-
Label the Container: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)
-
The accumulation start date (the date the first particle of waste enters the container)
-
An indication of the hazards (e.g., "Irritant")
-
-
Store in a Satellite Accumulation Area (SAA): Store the container in a designated and properly labeled SAA within the laboratory, at or near the point of generation. The SAA must be under the control of the operator of the process generating the waste.
-
Request Pickup: Once the container is full, or before the accumulation time limit set by your institution (typically 9-12 months) is reached, submit a chemical waste pickup request to your EHS department.
Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This protocol applies to items such as gloves, weighing papers, and disposable lab coats that are contaminated with this compound.
-
Gross Decontamination (if applicable): If there are significant amounts of solid on the item, carefully brush it off into the "Halogenated Organic Solids" waste container described in Protocol 1.
-
Segregate Contaminated Solids: Place all contaminated items (gloves, wipes, weighing paper, etc.) into a separate, clearly labeled container or a securely lined box.
-
Label the Container: The container must be labeled as "Contaminated Debris" and must also have a hazardous waste label detailing the contaminant: "Solid Debris contaminated with this compound."
-
Storage and Pickup: Store this container in the SAA alongside your chemical waste container and request pickup through your EHS department. Do not dispose of this material in the regular or biohazardous trash.
Protocol 3: Emergency Spill Cleanup Procedure
This protocol outlines the immediate steps to be taken in the event of a spill of solid this compound.
-
Alert Personnel and Secure the Area: Immediately alert others in the vicinity. If the spill is large, evacuate the immediate area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger spills, a dust respirator may be necessary.
-
Contain the Spill: Prevent the powder from becoming airborne. Do not use a dry brush or create dust clouds.
-
Absorb the Spill: Gently cover the spill with a chemical absorbent material suitable for solids, such as vermiculite or sand.
-
Collect the Material: Carefully sweep or scoop the absorbent mixture into a designated hazardous waste container. Use a plastic dustpan and scoop; avoid creating dust.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water and a mild detergent), followed by clean water. Place the used cloths into the "Contaminated Debris" waste container.
-
Dispose of Waste: Seal and label the waste container as "Spill Debris contaminated with this compound" and arrange for pickup via your EHS department.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, per institutional policy.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste Determinations: What You Need to Know to Comply | Williams Mullen [williamsmullen.com]
- 4. coxcolvin.com [coxcolvin.com]
- 5. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 6. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
